4-(Methylamino)phenol hydrobromide
Description
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Properties
IUPAC Name |
4-(methylamino)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPAMKEUJSDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634230 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33576-77-1 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Methylamino)phenol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 4-(Methylamino)phenol Hydrobromide, a compound of interest in various research and development sectors. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior, synthesis, and handling.
Introduction: Understanding the Core Moiety
4-(Methylamino)phenol, also known as p-(Methylamino)phenol or by the trade name Metol when in its sulfate salt form, is an organic compound with the formula C₇H₉NO.[1][2] The hydrobromide salt, this compound (CAS No. 33576-77-1), is a specific formulation that influences its physical and chemical characteristics.[3][4][5][6] The core structure consists of a phenol ring substituted with a methylamino group at the para position. This arrangement of a hydroxyl group and a secondary amine on an aromatic ring is fundamental to its chemical reactivity, particularly its reducing properties.[1] While much of the available literature focuses on the sulfate salt due to its extensive use in photography, this guide will focus on the hydrobromide salt, referencing data from the free base and sulfate salt where necessary to infer properties.[7]
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are critical for its application in research and drug development, influencing factors such as solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of 4-(Methylamino)phenol and its Salts
| Property | 4-(Methylamino)phenol (Free Base) | 4-(Methylamino)phenol Sulfate (Metol) | This compound |
| CAS Number | 150-75-4[1] | 55-55-0[8] | 33576-77-1[3][4][5][6] |
| Molecular Formula | C₇H₉NO[1] | (C₇H₁₀NO)₂SO₄[9] | C₇H₁₀BrNO |
| Molecular Weight | 123.15 g/mol [1] | 344.38 g/mol [9] | 204.07 g/mol [4] |
| Melting Point | 87 °C[10] | 260 °C (decomposes)[9] | Data not available |
| pKa (predicted) | 11.31 (acidic)[10] | Not applicable | Not available |
| Solubility in Water | Slightly soluble | 50 g/L at 20 °C[7] | Expected to be soluble |
Causality Behind the Properties:
The conversion of the free base to a salt form, such as the hydrobromide, is a common strategy to enhance aqueous solubility and stability. The ionic nature of the hydrobromide salt allows for more favorable interactions with polar solvents like water compared to the less polar free base. The melting point of the sulfate salt is significantly higher than the free base, a typical characteristic of salts due to their ionic lattice structure. A similar high melting point would be expected for the hydrobromide salt.
Synthesis and Purification: From Precursor to Product
The synthesis of 4-(Methylamino)phenol typically involves the N-methylation of p-aminophenol.[11] The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction.
Synthesis of 4-(Methylamino)phenol (Free Base)
Several methods exist for the preparation of N-methylaminophenol, including:
-
Decarboxylation of N-4-hydroxyphenylglycine (Glycin). [9]
-
Reaction of hydroquinone with methylamine. [9]
-
Methylation of p-aminophenol. [11]
A representative laboratory-scale synthesis is the Eschweiler-Clarke type methylation of p-aminophenol using formaldehyde and formic acid.
Formation of the Hydrobromide Salt
Protocol:
-
Dissolve the purified 4-(Methylamino)phenol free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Slowly add a stoichiometric amount of hydrobromic acid (HBr) solution (e.g., in acetic acid or as a gas) to the solution with constant stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Diagram 1: Synthesis Workflow
Caption: Potential research applications of this compound.
Safety and Handling: A Self-Validating System
Proper handling of this compound is crucial due to its potential hazards. The safety data for the sulfate salt provides a strong basis for the expected hazards of the hydrobromide salt. [8][12][13] Table 2: GHS Hazard Statements for 4-(Methylamino)phenol Sulfate
| Hazard Statement | Description |
| H302 | Harmful if swallowed. [8] |
| H317 | May cause an allergic skin reaction. [8] |
| H373 | May cause damage to organs through prolonged or repeated exposure. [8] |
| H410 | Very toxic to aquatic life with long lasting effects. [8] |
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [13]In case of dust formation, use a NIOSH-approved respirator. [13]* Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [13]* Handling: Avoid contact with skin and eyes. [8]Do not breathe dust. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Keep away from strong oxidizing agents and light. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Diagram 3: Self-Validating Safety Protocol
Caption: A self-validating safety workflow for handling chemical reagents.
Conclusion
This compound, while less documented than its sulfate counterpart, presents as a valuable compound for researchers and drug development professionals. Its chemical properties, rooted in the reactive 4-(methylamino)phenol core, offer significant potential for synthetic transformations. By understanding its physicochemical characteristics, synthesis, and safe handling protocols, scientists can effectively utilize this reagent in their research endeavors.
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An In-depth Technical Guide to the Synthesis of 4-(Methylamino)phenol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylamino)phenol, commonly known in its sulfate salt form as Metol, is a critical organic intermediate with significant applications, notably as a developing agent in monochrome photography and as a precursor in pharmaceutical and dye synthesis.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to 4-(methylamino)phenol and its subsequent conversion to the hydrobromide salt. We will dissect the core chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the methodologies to inform process selection for research and development. This document is structured to provide not only procedural steps but also the causal logic behind experimental choices, ensuring a comprehensive understanding for the practicing scientist.
Introduction: Chemical Identity and Significance
4-(Methylamino)phenol (IUPAC name: 4-(methylamino)phenol) is an aromatic compound featuring both a hydroxyl and a secondary amine (methylamino) group substituted on a benzene ring at the para position.[3] Its utility stems from its properties as a mild reducing agent, making it highly effective in applications like photographic development.[2] The synthesis of its hydrobromide salt is often desired for improved stability, handling, and specific reactivity in downstream applications.
This guide will focus on two predominant and industrially relevant synthesis strategies for the 4-(methylamino)phenol core:
-
The Eschweiler-Clarke Reaction: A classic and robust method for the N-methylation of primary amines.[4][5]
-
Synthesis from Hydroquinone: A direct approach involving the reaction of hydroquinone with methylamine.[6][7]
We will also cover the final salt formation step to yield the target compound, 4-(methylamino)phenol hydrobromide.
Synthesis Method 1: The Eschweiler-Clarke Reaction of p-Aminophenol
The Eschweiler-Clarke reaction is a cornerstone of amine synthesis, providing a reliable method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[5][8] A key advantage of this reaction is its inherent mechanism which prevents the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage (or in this case, the secondary amine is methylated to a tertiary-like state before deprotonation).[5]
Principle and Mechanism
The reaction proceeds via a reductive amination pathway.[4] The primary amine (p-aminophenol) first attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, specifically an iminium ion. The formic acid in the reaction mixture serves a dual role: it protonates the intermediate and then acts as a hydride donor (in the form of a formate ion), reducing the iminium ion to the desired N-methylated product. The release of carbon dioxide gas during the hydride transfer makes the reaction irreversible.[5]
Visualization of Reaction Pathway
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An In-depth Technical Guide to 4-(Methylamino)phenol Hydrobromide
Executive Summary
4-(Methylamino)phenol hydrobromide (CAS Number: 33576-77-1) is the hydrobromide salt of N-methyl-p-aminophenol, an organic compound featuring both a phenolic hydroxyl group and a secondary amine. While its sulfate salt counterpart, known commercially as Metol, is famed for its role in photographic development, the underlying 4-(methylamino)phenol moiety possesses a versatile chemical reactivity that lends itself to a range of applications beyond traditional imaging. This guide provides a comprehensive technical overview of its synthesis, chemical properties, mechanisms of action, and applications, with a focus on providing field-proven insights and robust, self-validating protocols for the research and development professional.
The 4-(Methylamino)phenol Moiety: A Profile of a Versatile Intermediate
The significance of 4-(Methylamino)phenol lies in the reactivity conferred by its two functional groups. The phenolic hydroxyl group provides acidic properties and a site for oxidation, while the N-methylamino group imparts basicity and nucleophilic character. This amphoteric nature is central to its utility.[1]
Historically, the developing power of methylated p-aminophenol was discovered in 1891 by Alfred Bogisch.[2][3] This discovery led to the commercialization of its sulfate salt by companies like AGFA under the trade name Metol, which became a cornerstone of monochrome photographic developers.[3] While the hydrobromide salt is less common commercially, it provides an alternative salt form with different solubility and handling characteristics, which can be advantageous in specific synthetic or formulation contexts.
Physicochemical Properties: A Comparative Analysis of Salt Forms
The choice of a salt form is a critical decision in chemical synthesis and drug development, impacting solubility, stability, and hygroscopicity. The following table compares the key properties of 4-(methylamino)phenol free base and its two most common salt forms.
| Property | 4-(Methylamino)phenol (Free Base) | This compound | 4-(Methylamino)phenol Hemisulfate (Metol) |
| CAS Number | 150-75-4[4] | 33576-77-1[5] | 55-55-0[2] |
| Molecular Formula | C₇H₉NO[6] | C₇H₁₀BrNO[5] | (C₇H₁₀NO)₂SO₄ or C₇H₉NO · ½H₂SO₄[2][7] |
| Molecular Weight | 123.15 g/mol [6] | 204.06 g/mol [5] | 344.38 g/mol or 172.19 g/mol [2][7] |
| Appearance | Colorless crystals/powder[6] | White to off-white crystalline solid | White to slightly pink crystalline powder[8] |
| Melting Point | 87 °C[9] | Not specified, likely decomposes | ~260 °C (decomposes)[2][10] |
| Solubility | Sparingly soluble in cold water; soluble in alcohol[8] | Soluble in water | Soluble in water and alcohol[8] |
Synthesis and Purification
The production of this compound is a two-stage process: synthesis of the core molecule followed by salification.
Core Synthesis of 4-(Methylamino)phenol
Two primary industrial routes are employed for the synthesis of the 4-(methylamino)phenol free base.[3][6]
-
Reaction of Hydroquinone with Methylamine: This method involves the direct nucleophilic substitution of a hydroxyl group on hydroquinone with methylamine at elevated temperatures (200-250 °C), typically in an alcoholic solution.[6]
-
Decarboxylation of N-(4-hydroxyphenyl)glycine: This route involves heating N-(4-hydroxyphenyl)glycine ("Glycin") in a high-boiling point solvent, which causes it to decarboxylate, yielding the desired product.[3][6]
Protocol: Synthesis of this compound
This protocol describes the conversion of the free base to its hydrobromide salt.
Causality: The reaction is a straightforward acid-base neutralization. The basic amino group of 4-(methylamino)phenol is protonated by the strong acid, hydrobromic acid, to form the corresponding ammonium salt. Using a solvent in which the product salt is less soluble than the starting material allows for precipitation and easy isolation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 4-(methylamino)phenol free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle warming.
-
Acidification: While stirring, slowly add 1.0 to 1.05 equivalents of concentrated hydrobromic acid (e.g., 48% aqueous solution) dropwise. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Precipitation: The hydrobromide salt will begin to precipitate as a solid. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, then cool to 0-5°C to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or excess acid.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Self-Validation: The success of the synthesis can be validated by checking the melting point of the dried product and confirming its identity and purity using analytical methods such as NMR or HPLC. The pH of a dissolved sample should be acidic.
Analytical and Quality Control Workflow
Ensuring the identity, purity, and quality of this compound is critical for any research or development application.
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An In-depth Technical Guide to the Salt Forms of N-methyl-p-aminophenol: A Comparative Analysis of Sulfate vs. Hydrobromide Salts
Introduction
N-methyl-p-aminophenol, the active chemical entity in the well-known developing agent Metol, is a cornerstone of traditional black-and-white photographic processes.[1] Like many active chemical and pharmaceutical ingredients, its performance, stability, and handling characteristics are critically dependent on its salt form. The vast majority of commercially available Metol is the sulfate salt (CAS 55-55-0), a formulation that has been optimized for over a century.[1][2] However, for researchers and drug development professionals, understanding the full spectrum of potential salt forms is crucial for innovation, formulation optimization, and intellectual property development.
This technical guide provides a deep comparative analysis of the ubiquitous N-methyl-p-aminophenol sulfate (metol sulfate) and the far less common, largely theoretical, N-methyl-p-aminophenol hydrobromide (metol hydrobromide). While direct experimental data for the hydrobromide salt is scarce in published literature, this guide will leverage established principles of pharmaceutical salt selection and counter-ion chemistry to infer its properties.[3][4] By juxtaposing the known characteristics of the sulfate salt with the scientifically-grounded, extrapolated properties of the hydrobromide, this document aims to provide a comprehensive resource for understanding the causality behind experimental choices in formulation and development.
Part 1: Comparative Physicochemical Properties
The choice of a counter-ion is a critical decision in chemical and pharmaceutical development, as it directly influences key physicochemical properties that affect stability, solubility, bioavailability, and manufacturability.[3] The sulfate anion is divalent and can form a salt with two protonated molecules of N-methyl-p-aminophenol, whereas the hydrobromide anion is monovalent.[5] This fundamental difference in stoichiometry and ionic nature leads to distinct properties.
Data Presentation: Sulfate vs. Inferred Hydrobromide Properties
The following table summarizes the known properties of metol sulfate and the inferred properties of metol hydrobromide, based on general principles of salt chemistry.
| Property | Metol Sulfate (Sulfate Salt) | Metol Hydrobromide (Inferred) | Rationale for Inference |
| CAS Number | 55-55-0 | Not assigned / Not commercially available | Based on literature search. |
| Molecular Formula | (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S[1][5] | C₇H₁₀BrNO | Based on 1:1 stoichiometry of amine and HBr. |
| Molecular Weight | 344.39 g/mol [5] | ~204.07 g/mol | Calculated from the formula of the free base (123.15 g/mol ) and HBr (~80.92 g/mol ). |
| Appearance | White to off-white crystalline solid[5] | Likely a white to off-white crystalline solid | Similar to other simple organic amine salts. |
| Melting Point | ~260 °C (decomposes)[1] | Expected to be lower than the sulfate salt | Halide salts of APIs often have lower melting points than sulfate salts due to differences in crystal lattice energy. |
| Aqueous Solubility | 50 g/L at 20°C[5] | Potentially higher than the sulfate salt | Hydrobromide and hydrochloride salts are among the most common counter-ions used to increase the aqueous solubility of basic drug molecules.[3] |
| pH of Solution (50g/L) | 3.5 - 4.5[6] | Expected to be more acidic | Hydrobromic acid is a stronger acid (pKa ~ -9) than sulfuric acid's second dissociation (pKa ~ 1.99), which would lead to a lower pH in solution for an equivalent molar concentration. |
| Stability | Stable solid, but solutions oxidize in air/light[1] | Solid form likely stable. Solution stability may be compromised by the bromide ion. | While the organic moiety is prone to oxidation, the bromide ion itself can be oxidized more readily than the sulfate ion, potentially impacting the overall redox stability of the formulation.[7] |
| Hygroscopicity | Low to moderate | Potentially higher than the sulfate salt | Highly soluble salts, a predicted characteristic of the hydrobromide form, often exhibit greater hygroscopicity. Sulfate ions can form stable hydrates, which can sometimes result in lower hygroscopicity compared to more soluble halide salts.[8][9] |
Part 2: Synthesis and Manufacturing Considerations
The industrial preference for a particular salt form is often dictated by the efficiency, cost, and safety of its manufacturing process.
Synthesis of Metol Sulfate
The commercial production of metol sulfate typically involves the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid.[5] A common route is the decarboxylation of N-4-hydroxyphenylglycine (Glycin).[1]
Diagram: Metol Salt Synthesis Pathways
Caption: Synthesis pathways for metol sulfate and proposed metol hydrobromide.
Proposed Synthesis of Metol Hydrobromide (Laboratory Scale)
The synthesis of an amine hydrobromide salt is a standard acid-base reaction. A reliable method would involve the reaction of the metol free base with hydrobromic acid.
Experimental Protocol:
-
Preparation of Free Base: If starting from metol sulfate, dissolve the salt in a minimal amount of hot deionized water. Add a stoichiometric excess of a base (e.g., 10% sodium carbonate solution) until precipitation of the free base is complete (pH > 8).[10] Cool the mixture in an ice bath, filter the precipitate, wash with cold water, and dry under vacuum. The melting point of the free base is approximately 87°C.[11]
-
Dissolution: Dissolve the purified N-methyl-p-aminophenol free base (1.0 equivalent) in a suitable solvent, such as isopropanol or ethanol, with gentle warming.
-
Salt Formation: Slowly add a stoichiometric amount (1.0 equivalent) of 48% aqueous hydrobromic acid dropwise to the solution with constant stirring.
-
Crystallization: The metol hydrobromide salt will likely precipitate upon addition of the acid or upon cooling the solution. The crystallization can be further induced by placing the reaction vessel in an ice bath.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same used for dissolution) to remove any unreacted starting material.
-
Drying: Dry the purified metol hydrobromide crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to constant weight.
Part 3: Analytical Characterization and Differentiation
Distinguishing between the sulfate and hydrobromide salts is straightforward using standard analytical techniques. A comprehensive characterization ensures identity, purity, and quality.
Diagram: Analytical Workflow for Salt Identification
Caption: Workflow for the analytical differentiation of metol salts.
Key Experimental Protocols
Protocol 1: Purity and Identification by HPLC-UV
This method quantifies the N-methyl-p-aminophenol content and detects organic impurities.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Detection: UV at 275 nm.
-
Procedure: a. Prepare a standard solution of metol sulfate of known concentration (e.g., 100 µg/mL) in the mobile phase. b. Prepare a sample solution of the unknown salt at the same approximate concentration. c. Inject both solutions. The primary peak in both samples should have the same retention time, confirming the N-methyl-p-aminophenol cation. d. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Counter-Ion Identification by Ion Chromatography (IC)
This is the definitive method for identifying the inorganic counter-ion.
-
System: An ion chromatograph with a conductivity detector and a suppressor.
-
Anion-Exchange Column: A column suitable for separating bromide and sulfate (e.g., Metrosep A Supp 5 or equivalent).
-
Eluent: A carbonate/bicarbonate buffer solution.
-
Procedure: a. Prepare standard solutions of sodium bromide and sodium sulfate (e.g., 10 ppm). b. Prepare a solution of the unknown metol salt (e.g., 100 µg/mL). c. Inject the standards to determine the retention times for bromide and sulfate. d. Inject the sample solution. The presence of a peak matching the retention time of either the sulfate or bromide standard confirms the salt's identity.[12]
Part 4: Applications and Rationale for Salt Selection
Primary Application: Photographic Development
Metol sulfate is a classical developing agent, almost always used in combination with hydroquinone in "MQ" developers.[3] In the alkaline developer solution, the phenolate form of N-methyl-p-aminophenol acts as a reducing agent, converting exposed silver halide crystals into metallic silver to form the photographic image.[5]
Why Sulfate is the Preferred Salt Form
The overwhelming industrial preference for the sulfate salt over potential halide salts like hydrobromide can be attributed to several key factors:
-
Stability and Inertness: The sulfate ion (SO₄²⁻) is chemically robust and redox-inactive under developer conditions. It does not interfere with the delicate electron transfer process between the developing agent and the silver halide crystals. In contrast, the bromide ion (Br⁻) can be oxidized to bromine. While less of a concern in a reducing environment, any side reactions could impact developer performance and stability.
-
Cost and Availability: Sulfuric acid is a bulk commodity chemical, making it a highly cost-effective choice for large-scale industrial production compared to hydrobromic acid.
-
Solubility Profile: While the hydrobromide salt may be more soluble, the 50 g/L solubility of metol sulfate is more than sufficient for creating concentrated stock solutions for photographic developers.[5] Excessively high solubility is often not a desired trait, as it can lead to increased hygroscopicity and handling difficulties.[8][13]
-
Historical Precedent: The formulation of metol as a sulfate salt was established early in the 20th century and has proven effective for over 100 years.[1] The extensive body of data, established performance, and optimized manufacturing processes create significant inertia against changing to a different salt form without a compelling technical advantage.
Considerations for Drug Development
In a pharmaceutical context, the choice between a sulfate and a hydrobromide salt would be less clear-cut and would depend on the specific therapeutic goal.[3] A hydrobromide salt might be selected to maximize aqueous solubility and achieve a faster dissolution rate for an oral dosage form.[14] However, this would need to be balanced against potential drawbacks like lower stability and higher hygroscopicity.[13]
Conclusion
The comparison between metol sulfate and metol hydrobromide serves as an excellent case study in the science of salt form selection. Metol sulfate is the established, commercially dominant form due to its optimal balance of sufficient solubility, high stability, low cost, and a chemically inert counter-ion, making it perfectly suited for its primary role in photographic development.
While metol hydrobromide remains a theoretical entity in this context, an analysis based on fundamental chemical principles suggests it would likely be a more soluble but potentially less stable and more hygroscopic solid. Its synthesis is straightforward, but it offers no clear advantages that would justify displacing the well-entrenched and highly effective sulfate salt in its current applications. For researchers in drug development, this analysis underscores the critical, context-dependent trade-offs between different counter-ions and the importance of selecting a salt form that provides the optimal balance of properties for a specific application.
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A-Z Spectroscopic Guide: 4-(Methylamino)phenol Hydrobromide
Introduction: Beyond the Structure, A Molecule's Identity
4-(Methylamino)phenol, widely known by its trade name Metol in photographic development, is a compound of significant industrial and chemical interest. Its hydrobromide salt, 4-(Methylamino)phenol hydrobromide, presents a stable, crystalline form essential for handling, formulation, and quality control. For researchers and drug development professionals, understanding the precise molecular architecture and purity of such a compound is not merely an academic exercise; it is a prerequisite for ensuring safety, efficacy, and reproducibility.
This technical guide provides an in-depth exploration of the spectroscopic signature of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. By leveraging a suite of powerful analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS)—we construct a comprehensive and self-validating portrait of the molecule. This multi-faceted approach ensures the highest degree of scientific integrity, providing an authoritative reference for the scientific community.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Expertise & Experience: The Rationale Behind the Experiment
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR spectra. For a polar salt like this compound, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice. It readily dissolves the salt and, importantly, its residual proton signal does not overlap with the key aromatic or aliphatic signals of the analyte.[1][2] Furthermore, the labile protons of the hydroxyl (-OH) and ammonium (-NH₂⁺-) groups will exchange with deuterium if D₂O were used, but in DMSO-d₆, they are often observable as broad signals, providing direct evidence of these functional groups.[3][4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Accurately weigh approximately 10-15 mg of this compound. Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.[5]
-
Filtration : Filter the resulting solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[5]
-
Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO-d₅ signal at δ 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.[6]
-
Logical Framework: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Trustworthiness: Spectral Interpretation and Data Validation
The protonation of the methylamino group by hydrobromic acid results in an ammonium salt. This has a significant deshielding effect on adjacent protons.
¹H NMR (DMSO-d₆, 400 MHz) Interpretation:
-
Aromatic Protons : The molecule possesses a 1,4-disubstituted (para) benzene ring. Due to the symmetry, we expect to see two distinct signals, each integrating to 2 protons. These will appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group will be shielded relative to those ortho to the electron-withdrawing -NH₂⁺(CH₃)- group.
-
Methyl Protons : The protons of the methyl group (-CH₃) attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton, often broadened) and will be shifted downfield due to the positive charge on the adjacent nitrogen.
-
Exchangeable Protons : The phenolic -OH and the two ammonium -N⁺H₂- protons will likely appear as broad singlets. Their chemical shifts can be variable and depend on concentration and residual water content. The presence of these signals confirms the respective functional groups. For similar phenolic compounds in DMSO-d6, the OH proton often appears around δ 9-10 ppm.[3]
¹³C NMR (DMSO-d₆, 100 MHz) Interpretation:
-
Aromatic Carbons : Due to symmetry, four distinct aromatic carbon signals are expected.[7]
-
C1 (ipso-OH) : This carbon is directly attached to the highly electronegative oxygen atom and will be the most deshielded of the ring carbons, appearing at a high chemical shift (typically >150 ppm).[6][7]
-
C4 (ipso-N) : This carbon is attached to the nitrogen and will also be deshielded.
-
C2/C6 & C3/C5 : These pairs of equivalent carbons will give two distinct signals in the typical aromatic region (δ 110-130 ppm).
-
-
Methyl Carbon : The methyl carbon (-CH₃) will appear as a single peak in the aliphatic region of the spectrum.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) |
| CH ₃-N | ~2.6 - 2.8 | s | ~30 - 35 |
| Ar-H (ortho to N) | ~7.0 - 7.2 | d | ~116 - 119 |
| Ar-H (ortho to OH) | ~6.7 - 6.9 | d | ~115 - 117 |
| Ar-OH | ~9.0 - 9.5 (broad) | s | - |
| N⁺H ₂ | ~8.5 - 9.0 (broad) | s | - |
| C -OH (C1) | - | - | ~152 - 156 |
| C -H (C2/C6) | - | - | ~115 - 117 |
| C -H (C3/C5) | - | - | ~116 - 119 |
| C -N (C4) | - | - | ~135 - 140 |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The Rationale Behind the Experiment
Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders.[8] It requires minimal to no sample preparation and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[8] This technique is particularly advantageous for analyzing hydroscopic or air-sensitive compounds as it minimizes exposure to the atmosphere.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O) from the sample spectrum.
-
Sample Application : Place a small amount of this compound powder directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring optimal contact between the sample and the crystal.
-
Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Framework: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Trustworthiness: Spectral Interpretation and Data Validation
The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The formation of the ammonium hydrobromide salt significantly influences the N-H stretching region.
-
O-H Stretch : A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.[9][10]
-
N⁺-H Stretch : The ammonium salt will exhibit broad absorption bands in the 2400-3200 cm⁻¹ range. These are often complex and superimposed on the C-H stretching bands.
-
C-H Stretches : Aromatic C-H stretching vibrations will appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[9]
-
C=C Aromatic Stretches : Medium to strong absorptions from the carbon-carbon stretching within the aromatic ring are expected in the 1500-1650 cm⁻¹ region.[9]
-
N-H Bend : Bending vibrations for the ammonium group typically appear around 1500-1600 cm⁻¹.
-
C-O Stretch : A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹.
-
Aromatic C-H Bends : Out-of-plane C-H bending vibrations for the para-substituted ring will cause a strong band in the 800-850 cm⁻¹ region, which is highly characteristic of this substitution pattern.
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenol, H-bonded) |
| 3200 - 2400 | Medium, Broad | N⁺-H Stretch (Ammonium Salt) |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch |
| 2960 - 2850 | Medium, Sharp | Aliphatic C-H Stretch (CH₃) |
| 1650 - 1500 | Strong-Medium | Aromatic C=C Ring Stretches & N-H Bend |
| 1260 - 1200 | Strong | Phenolic C-O Stretch |
| 850 - 800 | Strong | Para-disubstituted Aromatic C-H Out-of-Plane Bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores.
Expertise & Experience: The Rationale Behind the Experiment
The phenolic ring system in 4-(Methylamino)phenol constitutes a chromophore that absorbs UV light. The position of the maximum absorbance (λmax) is sensitive to the solvent environment and, critically, to the pH of the solution.[11] In acidic solution (consistent with the hydrobromide salt), the phenolic hydroxyl group remains protonated. In basic solution, it would be deprotonated to a phenoxide ion, which would cause a bathochromic (red) shift to a longer wavelength due to increased conjugation. Performing the analysis in a neutral, polar solvent like methanol or ethanol provides a standardized reference spectrum.
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution : Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Working Solution : Dilute the stock solution with methanol to an appropriate concentration (typically in the range of 5-10 µg/mL) to ensure the maximum absorbance is within the optimal instrumental range (0.2 - 0.8 A.U.).
-
Blank Reference : Fill a quartz cuvette with the solvent (methanol) to be used as the blank.
-
Spectrum Acquisition : Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Trustworthiness: Spectral Interpretation and Data Validation
For substituted phenols like 4-(Methylamino)phenol, we expect to observe characteristic absorption bands. The parent compound, 4-aminophenol, exhibits absorption maxima around 218 nm and 272 nm in acidic mobile phases.[12] The N-methylation is expected to have a minor effect on these values. The spectrum provides a characteristic fingerprint that is useful for quantitative analysis and for confirming the identity of the aromatic chromophore.
Summary of Predicted UV-Vis Data (in Methanol)
| Parameter | Predicted Value |
| λmax 1 | ~220 nm |
| λmax 2 | ~275 nm |
Mass Spectrometry (MS): Determining the Molecular Mass
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expertise & Experience: The Rationale Behind the Experiment
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and thermally labile molecules like this compound.[13][14] It allows the molecule to be ionized directly from solution into the gas phase with minimal fragmentation, typically by protonation.[13] This ensures that the primary ion observed corresponds to the intact molecule, allowing for unambiguous molecular weight determination. The analysis will be performed in positive ion mode to detect the protonated cation.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~10-20 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation process.
-
Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Logical Framework: ESI-MS Experimental Workflow
Caption: Workflow for ESI-Mass Spectrometry analysis.
Trustworthiness: Spectral Interpretation and Data Validation
In the mass spectrum, the hydrobromide salt will dissociate in solution. The ESI process in positive mode will protonate the neutral 4-(Methylamino)phenol molecule.
-
Molecular Formula (Free Base) : C₇H₉NO
-
Exact Mass (Free Base) : 123.0684 g/mol
-
Expected Ion : The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Predicted m/z : The expected mass-to-charge ratio for [C₇H₉NO + H]⁺ will be approximately 124.0757. High-resolution mass spectrometry can confirm this value to within a few parts per million (ppm), providing strong evidence for the elemental composition.
Summary of Predicted Mass Spectrometry Data
| Ion Species | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ | [C₇H₁₀NO]⁺ | 124.0757 | ESI Positive |
Conclusion: A Unified Spectroscopic Identity
The comprehensive analysis of this compound using NMR, IR, UV-Vis, and Mass Spectrometry provides a robust and internally consistent dataset. NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the connectivity of the molecule. IR spectroscopy validates the presence of key functional groups—phenolic -OH and ammonium -N⁺H₂—and confirms the para-substitution pattern. UV-Vis spectroscopy provides a characteristic electronic fingerprint of the phenolic chromophore, useful for quantification. Finally, high-resolution mass spectrometry unequivocally confirms the molecular weight and elemental composition of the active cation.
Together, these techniques form a self-validating system, where the findings from one method corroborate the others. This multi-technique approach is the cornerstone of modern chemical analysis, providing the highest level of confidence in the identity, purity, and structure of chemical compounds for research and development professionals.
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Analytical Chemistry. ACS Publications, American Chemical Society. [Link][15][16][17]
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The Journal of Organic Chemistry. ACS Publications, American Chemical Society. [Link][18][19][20][21][22]
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¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. [Link][1]
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¹H NMR Spectrum (1D, 200 MHz, DMSO-d6 at 25C, simulated) (NP0024460). NP-MRD. [Link][2]
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Metol. Wikipedia. [Link]
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An In-Depth Technical Guide to the Solubility of 4-(Methylamino)phenol Hydrobromide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Methylamino)phenol hydrobromide, a compound of significant interest to researchers, scientists, and professionals in drug development. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, physicochemical properties of the parent molecule and related salts, and established experimental protocols to provide a robust framework for understanding and determining its solubility profile. We will explore the theoretical underpinnings of solubility, predict solubility trends in various classes of organic solvents, and provide detailed methodologies for empirical determination. This guide is designed to be a practical resource, enabling researchers to make informed decisions in experimental design, formulation development, and process chemistry.
Introduction: The Significance of Solubility for this compound
4-(Methylamino)phenol, also known as p-(methylamino)phenol, and its salts are important organic compounds utilized in various applications, including as a developing agent in photography (under the trade name Metol) and as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The hydrobromide salt of this compound offers specific advantages in terms of its crystalline nature, stability, and handling properties.
For researchers and drug development professionals, understanding the solubility of this compound in organic solvents is paramount. Solubility is a critical physicochemical parameter that influences:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of the reactants to be in the same phase.
-
Purification: Processes such as crystallization and chromatography are fundamentally reliant on differential solubility.
-
Formulation: In pharmaceutical development, the choice of solvents is crucial for creating stable and bioavailable drug formulations.
-
Analytical Method Development: Solubility data is essential for preparing standards and samples for techniques like HPLC and spectroscopy.
This guide will delve into the factors governing the solubility of this compound and provide the necessary tools for its practical assessment.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key factors to consider are its inherent polarity, its capacity for hydrogen bonding, and the properties of the organic solvent.
Physicochemical Properties of this compound
To predict the solubility of this compound, we must first examine the structure of its constituent ions: the 4-(methylamino)phenolium cation and the bromide anion.
-
Polarity: The parent molecule, 4-(methylamino)phenol, is polar due to the presence of the hydroxyl (-OH) and the secondary amine (-NHCH₃) functional groups, which create a significant dipole moment. The formation of the hydrobromide salt further increases its polarity, making it an ionic compound.
-
Hydrogen Bonding: The 4-(methylamino)phenolium cation is an excellent hydrogen bond donor due to the phenolic hydroxyl group and the protonated amino group. It can also act as a hydrogen bond acceptor at the oxygen atom. The bromide anion can act as a hydrogen bond acceptor.
Classification of Organic Solvents
Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.[4][5]
-
Polar Protic Solvents: These solvents, such as methanol and ethanol, have at least one hydrogen atom connected to an electronegative atom, making them strong hydrogen bond donors and acceptors.[4] They also possess high dielectric constants.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors, though they can be acceptors.
-
Non-Polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not have significant dipole moments.
Predicted Solubility Profile of this compound
Based on the principles outlined above, we can predict the solubility of this compound in different classes of organic solvents. It is important to note that while quantitative data for the hydrobromide salt is scarce, some qualitative information for the parent compound and the sulfate salt can provide context. The parent compound, 4-(methylamino)phenol, is reported to be soluble in alcohol and ether. The sulfate salt, also known as Metol, has limited solubility in alcohols and is essentially insoluble in nonpolar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The ability of these solvents to form strong hydrogen bonds with both the cation and anion of the solute, coupled with their high polarity, should facilitate the dissolution of the ionic salt. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Low to Moderate | While these solvents are polar, their inability to act as hydrogen bond donors will likely limit their effectiveness in solvating the bromide anion and the protonated amine, leading to lower solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent will result in very weak solute-solvent interactions, making dissolution energetically unfavorable. |
Experimental Determination of Solubility
Given the limited availability of quantitative solubility data for this compound in organic solvents, empirical determination is often necessary. The shake-flask method is a widely accepted and reliable technique for this purpose.
Shake-Flask Method Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached a steady state.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
Analytical Quantification
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the diluted sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standards and the diluted sample into the HPLC system.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the theoretical basis of solubility and the experimental workflow for its determination.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in accessible literature, a strong predictive understanding can be achieved through the application of fundamental chemical principles. As an ionic compound with significant hydrogen bonding capabilities, it is expected to exhibit the highest solubility in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. For applications requiring precise solubility values, the shake-flask method coupled with a reliable analytical technique such as UV-Vis spectrophotometry or HPLC provides a robust and accurate means of determination. This guide serves as a foundational resource for researchers, empowering them to approach their experimental and developmental work with a sound understanding of the solubility behavior of this important chemical entity.
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Discovery and history of p-methylaminophenol compounds
An In-Depth Technical Guide to the Discovery and History of p-Methylaminophenol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of p-methylaminophenol, a compound of significant historical and industrial importance. From its serendipitous discovery in the late 19th century to its enduring role in photographic chemistry and niche applications in other fields, this document traces the scientific journey of this fascinating molecule. We will delve into its initial synthesis, the evolution of manufacturing processes, its chemical properties, and its primary applications, with a focus on the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the history, synthesis, and chemical behavior of p-methylaminophenol and its derivatives.
Discovery and Early History: A Photographic Revolution
The story of p-methylaminophenol is intrinsically linked to the golden age of black-and-white photography. In 1891, a chemist named Alfred Bogisch, while working for the German chemical company owned by Julius Hauff, made a pivotal discovery. He found that the methylated form of p-aminophenol demonstrated a significantly more energetic developing action compared to its parent compound.[1][2][3] This discovery led Hauff to commercialize this new developing agent.[2][3]
Interestingly, the precise chemical identity of the initial "Metol" marketed by Hauff is thought to have been the ortho-methylated version of p-aminophenol (p-amino-o-methylphenol).[1] However, it was the N-methylated isomer, N-methyl-p-aminophenol, that proved to be the more effective and stable developing agent. Subsequently, the term "Metol" became synonymous with this N-methylated compound. The trade name "Metol," introduced by the Aktien-Gesellschaft für Anilinfabrikation (AGFA), became the most widely recognized name for this substance.[1][2][3] Another common trade name was "Elon," used by Eastman Kodak.[3]
The introduction of Metol marked a significant advancement in photographic technology. Its ability to produce a fine grain and a long tonal scale made it a highly versatile developing agent for continuous tone applications.[2][3] This led to its widespread adoption and its inclusion in numerous iconic developer formulas, including Eastman Kodak's D-76 film developer and D-72 print developer.[1][3]
A particularly noteworthy development was the combination of Metol with hydroquinone, creating what are known as "MQ" developers.[3] This combination exhibits a phenomenon called superadditivity, where the developing action of the mixture is greater than the sum of the individual agents. Metol is particularly effective at initiating development in areas of low exposure, while hydroquinone builds density in the highlights. This synergistic relationship allowed for a high degree of control over contrast and tonal range, solidifying Metol's place as a cornerstone of black-and-white photographic processing for over a century.[2][4]
Chemical Properties and Structure
p-Methylaminophenol is most commonly supplied as its sulfate salt, with the chemical formula (C₇H₁₀NO)₂SO₄.[1][3][5] This salt is a colorless to off-white crystalline solid that is sensitive to light and air.[6]
| Property | Value |
| IUPAC Name | 4-(methylamino)phenol sulfate[1] |
| Other Names | N-methyl-p-aminophenol sulfate, Metol, Elon, Rhodol[1][3] |
| CAS Number | 55-55-0[1] |
| Molecular Formula | (C₇H₁₀NO)₂SO₄[1] |
| Molar Mass | 344.38 g/mol [1][3] |
| Melting Point | ~260 °C (decomposes)[1] |
| Solubility | Soluble in water, limited solubility in alcohols |
The developing action of p-methylaminophenol stems from its capacity as a reducing agent. In an alkaline photographic developer solution, it reduces exposed silver halide crystals in the photographic emulsion to metallic silver, thus forming the visible image.[7] During this process, the p-methylaminophenol is itself oxidized.
Caption: Redox mechanism of p-methylaminophenol in photographic development.
Synthesis of p-Methylaminophenol
Several methods have been developed for the synthesis of N-methyl-p-aminophenol. The choice of a particular synthetic route often depends on factors such as scale, cost, and desired purity.
Industrial Manufacturing Processes
The most common industrial preparations start from either p-aminophenol or hydroquinone.
-
N-Methylation of p-Aminophenol: This is a primary industrial route where p-aminophenol is methylated at the amino group. Controlled methylation is crucial to avoid the formation of the N,N-dimethyl side product. Methods like the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, can be employed for this purpose. Following methylation, the free base is treated with sulfuric acid to form the stable sulfate salt.
Caption: General schematic for the synthesis of Metol from p-aminophenol.
-
Reaction of Hydroquinone with Methylamine: Another significant industrial method involves the reaction of hydroquinone with methylamine.[1][8][9] This reaction is typically carried out at elevated temperatures and pressures in an autoclave.[10] A 1919 patent by Rolla N. Harger describes this process, with temperatures ranging from 150 to 200°C for two to five hours.[10]
Laboratory Scale Synthesis Protocol: Reaction of Hydroquinone and Methylamine
The following is a representative laboratory-scale protocol based on historical methods.
Objective: To synthesize N-methyl-p-aminophenol by heating hydroquinone with an aqueous solution of methylamine.
Materials:
-
Hydroquinone
-
Aqueous methylamine solution (e.g., 40%)
-
High-pressure reaction vessel (autoclave)
-
Heating mantle with temperature control
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Carefully charge the autoclave with hydroquinone and an excess of aqueous methylamine solution.
-
Seal the autoclave according to the manufacturer's instructions.
-
Heat the reaction mixture to a temperature between 150°C and 200°C. The reaction time will depend on the temperature; for example, approximately 5 hours at 150°C or 2 hours at 200°C.[10]
-
Monitor the reaction progress if the equipment allows (e.g., by observing a drop in pressure).
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Carefully vent any excess pressure and open the vessel.
-
Transfer the reaction mixture to a beaker and cool to induce crystallization of the N-methyl-p-aminophenol.
-
Collect the crystals by filtration and wash with a small amount of cold water.
-
The crude product can be further purified by recrystallization from water.
-
To prepare the sulfate salt (Metol), dissolve the purified N-methyl-p-aminophenol in water and add a stoichiometric amount of sulfuric acid.
-
Cool the solution to crystallize the p-methylaminophenol sulfate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry.
Self-Validation: The identity and purity of the synthesized product can be confirmed using techniques such as melting point determination (the sulfate salt decomposes at around 250-260°C), infrared (IR) spectroscopy to identify the characteristic functional groups, and comparison of its developing properties to a known standard.[10]
Applications Beyond Photography
While its fame is rooted in photography, p-methylaminophenol and its sulfate have found utility in other areas:
-
Dye Industry: p-Methylaminophenol and its sulfate are used as intermediates in the formulation of permanent (oxidative) hair dyes and tints.[11][12][13][14] In this application, they act as primary intermediates that react with an oxidizing agent (like hydrogen peroxide) and a coupler to form dye molecules within the hair fiber.[12][14] They have also been used for dyeing furs.[6]
-
Chemical Synthesis: Due to its chemical nature as a substituted phenol and aromatic amine, it can serve as a starting material or intermediate in various organic syntheses. For instance, it has been used to synthesize arylidene amino azolones with potential anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor properties.[15] Recent research has also explored the electrochemical synthesis of sulfonyl derivatives of p-methylaminophenol with potential antibacterial activity.[16]
-
Corrosion Inhibition: It has been reported to be used as a corrosion inhibitor for steel.
-
Experimental Therapeutics: There is some evidence of its investigation in experimental therapies, such as in the context of cyanide poisoning.[8]
Health and Safety Considerations
Despite its widespread use, p-methylaminophenol is not without health risks. For over a century of its use, particularly by amateur and professional photographers, a significant body of evidence has accumulated regarding its health effects.[1][3] The primary concerns are:
-
Dermatitis: It is a known skin sensitizer and can cause allergic contact dermatitis, particularly on the hands and forearms of individuals who handle it frequently.[1][17]
-
Toxicity: The compound is classified as harmful if swallowed. Ingestion can lead to symptoms such as nausea, cyanosis, and convulsions.[17]
Due to these health concerns, appropriate personal protective equipment, including gloves and eye protection, should be used when handling p-methylaminophenol and its solutions.
Conclusion
From a pivotal discovery in a 19th-century German chemical company to its enduring legacy in the darkrooms of photographers worldwide, p-methylaminophenol has a rich history. Its unique properties as a developing agent revolutionized photography and secured its place in the annals of chemical technology. While its primary application remains in this field, its utility in dye chemistry and as a synthetic intermediate demonstrates its versatility. For the modern researcher, understanding the history, synthesis, and chemical principles of this compound provides valuable insights into the development of applied chemistry and the ongoing search for novel applications for established molecules.
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Metol - Wikipedia. [Link]
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P-METHYLAMINOPHENOL SULFATE - Ataman Kimya. [Link]
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p-Methylaminophenol and its sulfate: Human health tier II assessment. [Link]
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p-Methylaminophenol Sulfate - Cosmetics Info. [Link]
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THE PREPARATION OF METOL (N-METHYL-p-AMIDOPHENOL SULFATE). [Link]
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An In-depth Technical Guide to the Structural Analysis of 4-(Methylamino)phenol Hydrobromide
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 4-(methylamino)phenol hydrobromide, a compound of interest for researchers, scientists, and professionals in drug development. While specific crystallographic and detailed spectroscopic data for the hydrobromide salt are not extensively published, this document outlines the critical analytical methodologies and expected outcomes based on the well-documented properties of the parent compound, 4-(methylamino)phenol, and its sulfate salt, Metol.[1][2][3] By synthesizing established principles of structural elucidation with practical, field-proven insights, this guide serves as a robust predictive manual for the comprehensive characterization of this molecule. We will delve into the core techniques of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, detailing not just the "how" but the critical "why" behind each experimental choice.
Introduction: The Significance of 4-(Methylamino)phenol and its Hydrobromide Salt
4-(Methylamino)phenol, also known as N-methyl-p-aminophenol, is the N-methyl derivative of 4-aminophenol.[2] It belongs to the class of organic compounds known as phenylalkylamines.[4] The sulfate salt of this compound, commercially known as Metol, is a widely used photographic developer.[3] The formation of a hydrobromide salt involves the protonation of the basic methylamino group by hydrobromic acid. This salt formation is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a parent compound. A thorough structural analysis of this compound is therefore crucial for understanding its solid-state properties, predicting its behavior in various formulations, and ensuring its quality and purity.
This guide will provide a detailed roadmap for a multi-technique approach to elucidate the complete structural and electronic profile of this compound.
Foundational Analysis: Synthesis and Purity Assessment
A prerequisite for accurate structural analysis is the synthesis of a pure sample of this compound. A common synthetic route would involve the reaction of 4-(methylamino)phenol with hydrobromic acid in a suitable solvent, followed by crystallization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and elemental analysis.
Definitive Structure Determination: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[5] It provides a three-dimensional map of electron density, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions.[5]
Causality in Experimental Design
The primary challenge in X-ray crystallography is often obtaining a single crystal of suitable size and quality.[6] The choice of crystallization solvent and conditions is therefore critical. For a salt like this compound, a polar solvent or a mixture of solvents would be a logical starting point to encourage slow crystallization.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C to promote the formation of single crystals.
-
Crystal Mounting: Select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, high-resolution crystal structure.
Expected Crystallographic Data
While experimental data for the hydrobromide is unavailable, we can predict the key structural features based on the parent molecule. The crystal structure would confirm the protonation of the nitrogen atom of the methylamino group and reveal the hydrogen bonding interactions between the ammonium and hydroxyl groups of the cation and the bromide anion.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Provides information on the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |
| Hydrogen Bonding | Details of intermolecular interactions involving the -OH and -NH2+- groups and the Br- anion. |
| Molecular Packing | Arrangement of molecules in the crystal lattice. |
In-Solution Structure and Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. ¹H and ¹³C NMR are fundamental techniques for organic compounds.
Workflow for NMR Analysis
Caption: General workflow for NMR-based structural analysis.
¹H NMR Spectroscopy
-
Protocol: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the ¹H NMR spectrum.
-
Expected Spectrum: The protonation of the amino group will lead to a downfield shift of the N-H and adjacent protons compared to the free base. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The hydroxyl proton will be observable, and its chemical shift may be concentration-dependent. The methyl protons will appear as a singlet, also shifted downfield due to the adjacent positive charge.
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
| Aromatic (ortho to -OH) | ~6.7 - 7.0 | Doublet | 2H |
| Aromatic (ortho to -NHMe) | ~7.0 - 7.3 | Doublet | 2H |
| -OH | Variable | Singlet | 1H |
| -NH₂⁺- | Variable, broad | Singlet | 2H |
| -CH₃ | ~2.8 - 3.1 | Singlet | 3H |
¹³C NMR Spectroscopy
-
Protocol: Using the same sample, acquire the ¹³C NMR spectrum.
-
Expected Spectrum: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen and protonated nitrogen will be shifted downfield. The aromatic carbons will have characteristic chemical shifts.
| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-OH | ~150 - 155 |
| C-NHMe | ~135 - 140 |
| Aromatic CH (ortho to -OH) | ~115 - 120 |
| Aromatic CH (ortho to -NHMe) | ~118 - 123 |
| -CH₃ | ~30 - 35 |
Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution into the ESI source.
-
Ionization: Apply a high voltage to the sample solution as it exits a capillary, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrum
In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base, 4-(methylamino)phenol. The molecular weight of the free base is 123.15 g/mol .[7] Therefore, the expected m/z would be approximately 124.16. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
| Ion | Expected m/z | Information Provided |
| [C₇H₉NO + H]⁺ | ~124.16 | Confirmation of the molecular weight of the cationic portion. |
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber.
Expected IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. The protonation of the amino group to an ammonium salt will result in the appearance of N-H stretching and bending vibrations that are different from those of a secondary amine.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |
| N-H (Ammonium) | 2800 - 3200 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| N-H (Ammonium) | 1500 - 1650 | Bending |
| C-O (Phenolic) | 1200 - 1260 | Stretching |
| C-N | 1000 - 1250 | Stretching |
The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.
Conclusion: A Unified Structural Perspective
The structural analysis of this compound requires a multi-faceted approach, integrating data from several analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers crucial insights into its in-solution conformation. Mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups and the effects of salt formation. By systematically applying the protocols outlined in this guide and critically interpreting the expected data, researchers can achieve a comprehensive and unambiguous structural characterization of this important compound. This foundational knowledge is essential for its effective application in research and development.
References
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SpectraBase. Phenol, 4-(methylamino)-. [Link]
-
ResearchGate. (a) FTIR spectra of Cu(PAP)2 and p-Aminophenol hydrochloride. (b) Raman.... [Link]
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PubChem. 4-((Methylamino)methyl)phenol. [Link]
-
SpectraBase. Phenol, 4-methylamino, ethyl(ether) - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. FTIR Spectra: Reagents (2-Hydroxybenzadehyde, 4-Aminophenol),.... [Link]
-
NIST WebBook. 4-(Dimethylamino)phenol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). [Link]
-
National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
LookChem. 4-methylamino-phenol - 150-75-4, C7H9NO, density, melting point, boiling point, structural formula, synthesis. [Link]
-
ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. [Link]
-
PubChem. p-(Methylamino)phenol sulphate. [Link]
-
PubChem. n-Methyl-p-aminophenol. [Link]
-
ResearchGate. FTIR spectra of 4-aminophenol and Co(II) complex. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]
-
The Royal Society of Chemistry. Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. [Link]
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Wikipedia. X-ray crystallography. [Link]
-
National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]
-
ResearchGate. Structure of 4-methylamino-phenol sulphate (metol reagent). [Link]
-
ATB (Automated Topology Builder). 4-Dimethylaminophenol | C8H11NO | MD Topology | NMR | X-Ray. [Link]
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- 1. 4-(メチルアミノ)フェノール ヘミ硫酸塩 ACS reagent, 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. 4-(Methylamino)phenol sulfate Technipur® | Sigma-Aldrich [sigmaaldrich.com]
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Purity and Analysis of Research-Grade 4-(Methylamino)phenol Hydrobromide: A Guide to Ensuring Experimental Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Scientific Research
In the realms of pharmaceutical research and drug development, the purity of a chemical reagent is not a mere specification—it is the bedrock upon which reliable, reproducible, and meaningful data are built. 4-(Methylamino)phenol, a key intermediate and reagent, is no exception. While commercially available in various salt forms, this guide focuses specifically on the hydrobromide salt (HBr), detailing the critical purity standards and the analytical methodologies required to verify them. Impurities, whether they are residual starting materials, by-products from synthesis, or degradants, can introduce significant experimental artifacts, leading to misinterpretation of results and jeopardizing the integrity of a research program.
Section 1: Critical Quality Attributes (CQAs) for Research-Grade Material
The quality of a research-grade reagent is defined by a set of parameters known as Critical Quality Attributes (CQAs). These are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For 4-(Methylamino)phenol Hydrobromide, these attributes form the basis of a comprehensive Certificate of Analysis (CoA).
While specific values may vary slightly between suppliers, the following table outlines the typical specifications for a high-purity, research-grade batch. Note that many commercial suppliers provide the more common sulfate salt; the assay and impurity profiles are expected to be analogous for the hydrobromide salt, but verification is crucial.
Table 1: Typical Specifications for Research-Grade 4-(Methylamino)phenol Salt
| Parameter | Specification | Purpose | Typical Analytical Method(s) |
|---|---|---|---|
| Appearance | White to off-white or pale grey crystalline powder.[1] | Ensures absence of gross contamination and degradation. | Visual Inspection |
| Identity | Conforms to the structure of 4-(Methylamino)phenol HBr.[1] | Confirms the chemical identity of the material. | FTIR, ¹H-NMR, Mass Spectrometry |
| Assay | ≥98.5% (anhydrous basis) | Determines the purity and potency of the compound. | HPLC, Acid-Base Titration.[1][2] |
| Solubility | Soluble in water.[3] | Provides information for solution preparation. | Visual Inspection |
| Water Content | ≤1.0% | Quantifies residual water, which can affect assay. | Karl Fischer Titration |
| Residue on Ignition | ≤0.1%.[2][4] | Measures the content of inorganic impurities. | Gravimetric Analysis |
| Individual Impurity | ≤0.5% | Controls specific known and unknown impurities. | HPLC, TLC |
| Total Impurities | ≤1.5% | Controls the overall level of all impurities. | HPLC |
Section 2: Core Analytical Methodologies & Protocols
A multi-tiered analytical approach is necessary to fully characterize the purity of this compound. This involves a combination of chromatographic and titrimetric methods for quantification, alongside spectroscopic techniques for identity confirmation.
Identity Confirmation: Spectroscopic Analysis
Before quantitative analysis, the identity of the material must be unequivocally confirmed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This provides a molecular "fingerprint." The spectrum should be compared against a reference standard. Key expected peaks include O-H stretching (phenol), N-H stretching (secondary amine), C-N stretching, and aromatic C-H and C=C bands.[1]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This technique provides detailed structural information. For 4-(Methylamino)phenol, one would expect to see distinct signals for the methyl protons, the aromatic protons (showing a characteristic splitting pattern for a 1,4-disubstituted ring), and the exchangeable phenolic and amine protons.[5]
Potency and Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis due to its high resolution and sensitivity, allowing for the separation and quantification of the main compound from its potential impurities.[6][7] A stability-indicating reversed-phase HPLC (RP-HPLC) method is ideal.
Diagram 1: HPLC Purity Analysis Workflow
Caption: A typical workflow for determining assay and impurity profile by HPLC.
Experimental Protocol: RP-HPLC Method
-
Chromatographic System:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Detector: UV/Vis or Photodiode Array (PDA) Detector set at 275 nm.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Reagents:
-
Mobile Phase: A mixture of a polar aqueous buffer and an organic solvent is typical for this class of compounds.[9] A good starting point is a 70:30 (v/v) mixture of 20 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Diluent: Mobile phase is recommended.
-
-
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform five replicate injections of the Standard Solution to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Inject the Sample Solution in duplicate.
-
Inject a Standard Solution at the end of the sequence to confirm system stability.
-
-
Calculations:
-
Assay (%): Calculated by comparing the peak area of the sample to the peak area of the standard.
-
Impurities (%): Calculated using area normalization, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Senior Application Scientist's Note: The choice of a C18 column provides excellent retention for moderately polar aromatic compounds.[6] Adjusting the mobile phase pH to 3.0 ensures that the phenolic hydroxyl group is protonated and the secondary amine is protonated, leading to consistent retention behavior and sharp peak shapes.
Orthogonal Assay Method: Non-Aqueous Titration
An orthogonal method—one based on a different chemical principle—is essential for validating the primary assay result. Non-aqueous acid-base titration is a robust and accurate method for quantifying the salt of a weak base.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Apparatus:
-
Automatic potentiometric titrator with a combination glass pH electrode or a dedicated non-aqueous electrode system.
-
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standard: Potassium hydrogen phthalate (KHP), primary standard grade, dried.
-
-
Standardization of Titrant:
-
Accurately weigh approximately 200 mg of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint.
-
Calculate the molarity of the perchloric acid solution.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a clean, dry beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 M perchloric acid solution, recording the volume of titrant added versus the millivolt reading.
-
Determine the equivalence point from the inflection of the titration curve.
-
-
Calculation:
-
The assay is calculated based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of this compound. Each mole of the compound will react with one mole of perchloric acid.
-
Senior Application Scientist's Note: Water can interfere with non-aqueous titrations. Using glacial acetic acid as the solvent provides a non-reactive medium and enhances the basicity of the amine, resulting in a sharp, clear titration endpoint. This method provides a true measure of the basic moiety content and is not susceptible to interference from non-basic impurities, making it an excellent orthogonal check on the HPLC assay.
Section 3: Impurity Profiling
Understanding the potential impurities is critical for a comprehensive quality assessment. Impurities can originate from the synthetic route or from degradation. A common synthesis involves the methylation of p-aminophenol.
Diagram 2: Potential Impurity Relationships
Caption: Potential process-related and degradation impurities of the target compound.
Qualitative Impurity Detection: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitatively assessing purity and spotting the presence of the key starting material, p-aminophenol.[10][11][12]
Experimental Protocol: TLC Analysis
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: Ethyl acetate / Hexane (e.g., 70:30 v/v). The optimal ratio may require some experimentation.
-
Sample Preparation:
-
Sample Solution: Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Standard Solution: Prepare a solution of p-aminophenol reference standard in methanol (~1 mg/mL).
-
Co-spot: A mixture of the sample and standard solutions.
-
-
Procedure:
-
Spot the sample, standard, and co-spot solutions onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front is near the top.
-
Dry the plate and visualize the spots under UV light (254 nm).
-
Further visualization can be achieved in an iodine chamber.[10]
-
-
Interpretation:
-
The main spot in the sample lane should have the same retention factor (Rf) as the main compound.
-
Any spot in the sample lane that corresponds to the Rf of the p-aminophenol standard indicates its presence as an impurity.
-
The co-spot helps confirm the identity of the impurity spot.
-
Conclusion: A Commitment to Analytical Rigor
The quality of research-grade this compound cannot be assumed; it must be rigorously verified. By implementing an integrated analytical strategy—combining spectroscopic identification, high-resolution HPLC for purity and impurity profiling, and an orthogonal titrimetric assay—researchers can establish a high degree of confidence in their starting material. This commitment to analytical rigor is fundamental to producing high-quality, reproducible scientific data and ultimately, to the success of research and development endeavors.
References
- Synthesis of Acetaminophen and Analysis of Some Common Analgesics. (n.d.). Southern Illinois University.
-
TLC chromatographic plate with samples 1) p-aminophenol 2) Paracetamolum Ph. Eur. 3) the crude synthesized (synthesis method I) acetaminophen. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). SciRP.org. Retrieved from [Link]
-
Phenol, 4-(methylamino)-. (n.d.). SpectraBase. Retrieved from [Link]
-
Thin layer chromatography of p-aminophenol in urine after mixed exposure to aniline and toluene. (1987). National Institutes of Health (NIH). Retrieved from [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). Scirp.org. Retrieved from [Link]
-
Visualized TLC chromatogram of separated substances 4‐aminophenol, 2‐phenylethylamine, 1‐hexylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical methods – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Separation of o-(Methylamino)phenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). HPLC.UV. Retrieved from [Link]
-
Analytical Methods. (2025). OPUS. Retrieved from [Link]
-
Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. (2018). ResearchGate. Retrieved from [Link]
-
LC determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals. (2007). PubMed. Retrieved from [Link]
Sources
- 1. 4-(Methylamino)phenol sulfate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-(Methylamino)phenol sulfate, ACS, 99.0-101.5% 250 g | Request for Quote [thermofisher.com]
- 3. midlandsci.com [midlandsci.com]
- 4. 4-(Methylamino)phenol ACS reagent, 99 55-55-0 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. atc.io [atc.io]
- 11. Thin layer chromatography of p-aminophenol in urine after mixed exposure to aniline and toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Thermal decomposition of 4-(Methylamino)phenol hydrobromide
An In-Depth Technical Guide to the Thermal Decomposition of 4-(Methylamino)phenol Hydrobromide
Abstract
This technical guide provides a comprehensive examination of the thermal decomposition of this compound, a compound of interest in pharmaceutical development and chemical synthesis. While its sulfate salt, Metol, is more widely characterized, the principles of thermal degradation are fundamentally applicable to the hydrobromide variant. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the compound's physicochemical properties, the mechanistic pathways of its decomposition, and the hazardous byproducts generated. We present field-proven, step-by-step protocols for investigating thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). Furthermore, this guide delves into the kinetic analysis of the decomposition process, providing methodologies for determining critical parameters such as activation energy. The overarching goal is to equip professionals with the necessary expertise to anticipate, analyze, and control the thermal behavior of this compound, ensuring safety, stability, and integrity in its application.
Introduction and Physicochemical Profile
Overview of 4-(Methylamino)phenol and its Salts
4-(Methylamino)phenol is an organic compound featuring a phenol ring substituted with a methylamino group.[1] It is functionally related to 4-aminophenol and is a key intermediate in various synthetic processes.[1][2] While the free base exists, it is most commonly handled and utilized in its salt forms, primarily as the hemisulfate salt (Metol) or the hydrobromide salt, to improve stability and solubility.[3] Metol, for instance, is widely known for its use as a developing agent in black-and-white photography.[2] The hydrobromide salt, while less common, finds application in specialized synthesis where the bromide counter-ion is either benign or plays a role in subsequent reaction steps.
Relevance in Pharmaceutical and Chemical Synthesis
In the realm of drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal decomposition can lead to loss of potency, the formation of toxic impurities, and in some cases, exothermic events that pose significant safety risks. 4-(Methylamino)phenol derivatives are used to synthesize molecules with potential anticancer and apoptosis-inducing activities, making the stability of the core structure critically important.[2] This guide focuses on the thermal liabilities of the hydrobromide salt, providing a framework for its characterization during process development, formulation, and stability testing.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before undertaking thermal analysis. The data below has been consolidated from various sources, primarily focusing on the free base and the more common sulfate salt, which serves as a reliable proxy for the hydrobromide salt's thermal behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀BrNO | - |
| Molecular Weight | 216.07 g/mol | - |
| Melting Point (Free Base) | 87 °C | [1][2][4] |
| Decomposition Temperature (Sulfate Salt) | ~260 °C | [5][6][7][8][9] |
| Appearance | Off-white to crystalline solid | [9] |
| Water Solubility (Sulfate Salt) | 50 g/L (at 20 °C) | [5][7] |
| Hazardous Decomposition Products | Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), Hydrogen Bromide (HBr) | [1][5][10] |
The Core Mechanism of Thermal Decomposition
The thermal decomposition of an organic salt like this compound is a complex process involving the breakdown of its covalent bonds and the liberation of its constituent ions. The process is heavily influenced by the heating rate and the surrounding atmosphere.
Onset and Stages of Decomposition
Based on data from its sulfate analogue, significant thermal decomposition is initiated at approximately 260°C.[5][7][9] The decomposition is not a simple, single-step event. It likely proceeds through multiple stages:
-
Initial Degradation: The weakest bonds in the molecule, likely the C-N and O-H bonds, will cleave first. This initial fragmentation can be influenced by the acidic nature of the hydrobromide salt.
-
Ring Opening and Fragmentation: As the temperature increases, the aromatic ring structure breaks down. This stage is responsible for the generation of a complex mixture of smaller volatile molecules.
-
Char Formation: At higher temperatures, the remaining material may polymerize and condense into a carbonaceous char residue.[11]
Predicted Decomposition Pathway
The decomposition pathway involves the fragmentation of the parent molecule into stable gaseous products. The presence of nitrogen and bromine dictates the formation of their respective oxides and acid gases.
Caption: Predicted thermal decomposition pathway of this compound.
Identification of Gaseous Byproducts
Safety Data Sheets for the analogous sulfate salt consistently identify carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) as hazardous combustion products.[5][10] For the hydrobromide salt, the liberation of hydrogen bromide (HBr) gas is also expected. The formation of these toxic and corrosive gases is a primary safety concern and necessitates conducting decomposition studies in a well-ventilated environment, preferably within a fume hood connected to a suitable scrubbing system.
Factors Influencing Decomposition
-
Heating Rate: Higher heating rates typically shift the onset of decomposition to higher temperatures but can obscure subtle, overlapping degradation steps.[12] Kinetic analysis requires data from multiple heating rates.
-
Atmosphere:
-
Inert (N₂, Ar): An inert atmosphere is used to study the intrinsic thermal stability of the molecule without influence from oxidative processes. This is the standard condition for predictive stability studies.[12]
-
Oxidative (Air, O₂): An oxidative atmosphere often lowers the decomposition temperature and leads to the formation of different byproducts, more closely mimicking combustion.[13] The resulting data is crucial for fire safety assessments.
-
Analytical Methodologies for Studying Thermal Decomposition
A multi-technique approach is required for a thorough investigation of thermal decomposition. The combination of TGA, DSC, and EGA provides complementary information on mass loss, energy changes, and byproduct identity.
Overview of Thermoanalytical Techniques
The logical workflow for a comprehensive thermal analysis involves subjecting the sample to a controlled temperature program while simultaneously monitoring its physical and chemical properties.
Caption: Workflow for comprehensive thermal decomposition analysis.
Protocol: Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)
This protocol describes the core experiment for determining when and how much mass is lost upon heating, and what gaseous products are responsible for that loss.
Objective: To quantify the thermal stability and identify the decomposition products of this compound.
Methodology:
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
-
-
Experimental Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 15 minutes to allow the atmosphere to stabilize.
-
Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Causality Check: A 10°C/min rate provides a good balance between resolution and experiment time. For kinetic studies, this experiment must be repeated at different heating rates (e.g., 5, 15, and 20°C/min).[12][15]
-
-
Data Collection:
-
Simultaneously record the sample mass (TGA), the rate of mass change (DTG), and the evolved gas profile (MS or FTIR) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the percentage mass loss for each decomposition step.
-
From the DTG curve, identify the temperatures of maximum decomposition rates (Tₚₑₐₖ).
-
Correlate the TGA/DTG events with the EGA data to assign specific gaseous products (e.g., m/z 44 for CO₂, m/z 18 for H₂O, m/z 30 for NO, m/z 80/82 for HBr) to each mass loss event.[16]
-
Protocol: Differential Scanning Calorimetry (DSC)
This protocol is designed to understand the energetics of the decomposition process.
Objective: To determine if the decomposition is endothermic (absorbs energy) or exothermic (releases energy).
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Hermetically seal the pan or use a pinhole lid, depending on the desired pressure conditions. A pinhole lid is often preferred for decomposition studies to allow evolved gases to escape, preventing dangerous pressure buildup.
-
-
Experimental Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use the same temperature program (heating rates, temperature range) as the TGA experiment to allow for direct correlation of data.
-
-
Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization).
-
Integrate the area under the exothermic decomposition peak to quantify the energy released (in J/g). This value is critical for safety assessments.
-
Kinetic Analysis of the Decomposition Process
Kinetic analysis moves beyond what happens to how fast it happens, providing predictive power for assessing stability under various thermal conditions.
The Importance of Kinetic Studies
By determining the activation energy (Eₐ) and other kinetic parameters, one can model the decomposition rate at different temperatures. This is invaluable for:
-
Predicting shelf-life under storage conditions.
-
Assessing the risk of thermal runaway during manufacturing.
-
Comparing the stability of different salt forms or formulations.
Isoconversional (Model-Free) Methods
Isoconversional methods are powerful because they allow for the calculation of activation energy without assuming a specific reaction model.[15] Common methods include the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods.[12][17] These rely on the principle that the reaction rate at a given extent of conversion (α) is only a function of temperature.
Protocol: Determining Activation Energy (Ea) from TGA Data
Objective: To calculate the activation energy of the primary decomposition step using the Kissinger method.
Prerequisites: A series of TGA experiments conducted at multiple linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.
Methodology:
-
Data Extraction:
-
For each TGA experiment (i.e., for each heating rate β), identify the peak decomposition temperature (Tₚ) from the corresponding DTG curve. This is the temperature at which the rate of mass loss is at its maximum.
-
-
Data Transformation:
-
For each data pair (β, Tₚ), calculate ln(β / Tₚ²).
-
Calculate 1 / Tₚ (in Kelvin).
-
-
Kissinger Plot:
-
Plot ln(β / Tₚ²) on the y-axis versus 1 / Tₚ on the x-axis.
-
The data points should form a straight line.
-
-
Calculation of Activation Energy:
-
Perform a linear regression on the plotted data.
-
The activation energy (Eₐ) is calculated from the slope of the line according to the Kissinger equation: Slope = -Eₐ / R where R is the ideal gas constant (8.314 J/mol·K).
-
Therefore, Eₐ = -Slope × R.
-
Interpreting Kinetic Parameters
-
Activation Energy (Eₐ): A higher Eₐ value generally indicates greater thermal stability, as more energy is required to initiate the decomposition reaction.[12][18] Comparing the Eₐ of different compounds or formulations provides a quantitative measure of their relative stability.
-
Pre-exponential Factor (A): This factor relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur. It is determined from the intercept of the Kissinger plot.
Safety, Handling, and Storage Considerations
The thermal decomposition of this compound presents specific hazards that must be managed through proper procedures.
Hazards Associated with Decomposition Products
As established, thermal decomposition generates toxic and corrosive gases, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[1][5][10] Inhalation of these fumes can cause severe respiratory irritation and systemic toxicity.[19] Therefore, all thermal experiments must be conducted in a high-efficiency fume hood.
Recommended Handling Procedures
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10]
-
Avoid creating dust, as fine particles can be easily inhaled and may form explosive mixtures with air upon intense heating.[6][10]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Stability and Storage Conditions
The compound is known to be light-sensitive and should be stored in a tightly sealed, opaque container.[5][10] It should be kept in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and excess heat.[5][10] Long-term stability studies should be conducted under controlled temperature and humidity conditions to establish an appropriate retest date or shelf-life.
Conclusion and Future Outlook
This guide has detailed the critical aspects of the thermal decomposition of this compound, drawing upon established data from its close analogues and foundational principles of thermal analysis. By employing the methodologies outlined—TGA-EGA for stability and off-gassing, DSC for energetics, and kinetic analysis for predictive modeling—researchers can build a robust safety and stability profile for this compound. The protocols provided serve as a self-validating framework for generating reliable data essential for regulatory submissions, process safety management, and formulation development.
Future research should focus on generating specific data for the hydrobromide salt to confirm the extrapolations made in this guide. Further investigation into the solid-state chemistry of the char residue using techniques like X-ray diffraction (XRD) could also provide deeper insights into the final stages of the decomposition mechanism.
References
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MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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MDPI. (n.d.). Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]
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Fisher Scientific. (2010). SAFETY DATA SHEET: 4-(Methylamino)phenol sulfate. [Link]
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PubChem. (n.d.). n-Methyl-p-aminophenol. [Link]
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PubChem. (n.d.). Metol. [Link]
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LookChem. (n.d.). 4-methylamino-phenol. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamide). [Link]
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Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. [Link]
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National Institutes of Health (NIH). (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
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National Institutes of Health (NIH). (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). [Link]
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SETARAM Instrumentation. (n.d.). Thermogravimetric analysis with Themys. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
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MDPI. (n.d.). Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF. [Link]
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MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. [Link]
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ResearchGate. (2015). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. [Link]
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Purdue University Graduate School. (2020). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. [Link]
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National Institutes of Health (NIH). (2023). New thermal decomposition pathway for TATB. [Link]
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National Institutes of Health (NIH). (n.d.). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]
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ResearchGate. (2015). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. [Link]
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SciSpace. (1970). The Thermal Decomposition Products of Phenol-Formaldehyde Laminates. [Link]
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Methodological & Application
The Role of 4-(Methylamino)phenol Salts as a Reducing Agent in Photographic Applications: A Technical Guide
Introduction: Clarifying the Nomenclature
In the lexicon of photographic chemistry, the developing agent commonly known as "Metol" is chemically identified as 4-(methylamino)phenol sulfate.[1][2] This guide addresses the topic of 4-(methylamino)phenol hydrobromide, a salt variant of the same active molecule. While the hydrobromide salt is less common in historical and commercial formulations than the sulfate salt, the principles governing its function as a reducing agent are identical.[1][3] The active component is the 4-(methylamino)phenol cation; the counter-ion (sulfate or hydrobromide) has a negligible effect on the redox chemistry, though it may slightly alter solubility and will affect the molar mass for formulation calculations. For the purposes of this guide, which is grounded in over a century of established photographic science, we will refer to the extensive data and protocols developed for Metol (the sulfate salt), with the understanding that these are directly applicable to the hydrobromide variant with minor stoichiometric adjustments.
4-(Methylamino)phenol is a cornerstone of black-and-white photographic processing, prized for its ability to render fine grain and excellent shadow detail.[4] It is an organic reducing agent that chemically converts latent images—invisible patterns of light-exposed silver halide crystals—into visible, stable images composed of metallic silver.[5][6] This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals, delving into the causality behind its use, the intricate chemistry of development, and validated methodologies for its application.
Section 1: The Electrochemical Mechanism of Development
The photographic development process is a classic example of controlled chemical reduction. The core function of a developing agent like 4-(methylamino)phenol is to donate electrons, reducing silver ions (Ag⁺) within the silver halide crystal lattice to metallic silver (Ag⁰).
1.1. The Latent Image Speck: A Catalytic Gateway Upon exposure to light, silver halide crystals in the photographic emulsion form tiny, invisible clusters of metallic silver known as latent image specks. These specks are critical, as they function as catalytic sites for the development reaction. The developer can much more readily transfer electrons to silver ions at the interface of these specks than to unexposed crystals. This selectivity is the fundamental principle that allows for the formation of an image, amplifying the latent image by a factor of millions.[7]
1.2. The Reduction Reaction In an alkaline solution, 4-(methylamino)phenol becomes ionized and is readily oxidized. It donates electrons to the silver ions at the latent image site, reducing them to black metallic silver. The developer itself is oxidized in this process.
1.3. The Role of the Developer Component Matrix A functional developer is a balanced aqueous system, not merely a solution of the developing agent. Each component serves a critical, interdependent role.[2]
| Component | Example Chemical(s) | Primary Function & Causality |
| Developing Agent | 4-(Methylamino)phenol, Hydroquinone | Donates electrons to reduce exposed silver halide to metallic silver. The choice of agent dictates image characteristics like grain, contrast, and sharpness. |
| Accelerator (Alkali) | Sodium Carbonate, Borax | Creates an alkaline environment (pH 10-11) necessary to activate the developing agent. Most developing agents are ineffective in neutral or acidic solutions. The strength of the alkali controls the activity and contrast of the developer.[8] |
| Preservative | Sodium Sulfite | Prevents the developing agent from rapidly oxidizing due to dissolved atmospheric oxygen, thereby extending the solution's useful life.[9] It also reacts with developer oxidation byproducts to form colorless sulfonates, preventing staining. |
| Restrainer | Potassium Bromide | Inhibits the reduction of unexposed silver halide crystals. This action suppresses the formation of "chemical fog," which is a uniform, low-density layer of silver that veils the image and reduces contrast.[8][9] |
Section 2: Superadditivity: The Synergy of Metol and Hydroquinone (MQ Developers)
While 4-(methylamino)phenol can be used alone (as in Kodak D-23), it is most famously combined with hydroquinone.[7] This combination results in a phenomenon known as superadditivity, where the total development rate is greater than the sum of the individual rates of the two agents.[2]
2.1. Mechanism of Superadditivity The synergy arises from a regeneration cycle:
-
Initiation by Metol: Metol has a low charge barrier and readily adsorbs onto the silver halide grain, quickly initiating development by reducing the first silver ions. This is particularly effective in the low-exposure "shadow" areas of the image. In this step, Metol is oxidized.
-
Regeneration by Hydroquinone: Hydroquinone, a more powerful but slower-acting reducing agent, cannot easily initiate development on its own. However, in the alkaline solution, it efficiently donates electrons to the oxidized Metol, regenerating it back to its active form.[1]
-
Sustained Development: The regenerated Metol continues to reduce silver halide, while the hydroquinone acts as a reservoir of reducing power, building density and contrast, especially in the high-exposure "highlight" areas.
// Nodes Metol_active [label="Metol (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metol_oxidized [label="Metol (Oxidized)", fillcolor="#FBBC05", fontcolor="#202124"]; HQ_active [label="Hydroquinone (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HQ_oxidized [label="Hydroquinone\n(Oxidized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AgX [label="Ag⁺ (in Silver Halide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ag_metal [label="Ag⁰ (Metallic Silver)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Metol_active -> AgX [label=" e⁻\nInitiates Development\n(Fast)", color="#4285F4"]; AgX -> Ag_metal [label=" Reduction", color="#5F6368"]; Metol_active -> Metol_oxidized [label=" Oxidation", style=dashed, color="#FBBC05"]; HQ_active -> Metol_oxidized [label=" e⁻\nRegeneration\n(Fast)", color="#34A853"]; Metol_oxidized -> Metol_active [label=" Reduction", style=dashed, color="#4285F4"]; HQ_active -> HQ_oxidized [label=" Oxidation", style=dashed, color="#EA4335"]; } dot Caption: The Metol-Hydroquinone (MQ) regeneration cycle, illustrating superadditivity.
Section 3: Application Protocols
The following protocols are standard, validated formulations. For all protocols, the use of distilled or deionized water is highly recommended to prevent interference from mineral content in tap water. Chemicals must be dissolved in the order listed to prevent unwanted reactions or precipitation.
3.1. Protocol 1: Kodak D-76 - General-Purpose Film Developer
Kodak D-76 is a benchmark MQ developer known for its excellent balance of fine grain, sharpness, and full emulsion speed.[7] Its formulation demonstrates the principle of a buffered system for stable, repeatable results.[7]
Formulation (per 1 liter):
| Component | Mass (g) | Molar Equivalent (approx.) | Purpose |
| Water (at 50-55°C) | 750 mL | - | Solvent |
| 4-(Methylamino)phenol sulfate (Metol) | 2.0 g | 5.8 mmol | Primary developing agent (shadow detail) |
| Sodium Sulfite (anhydrous) | 100.0 g | 793.5 mmol | Preservative, silver solvent (fine grain) |
| Hydroquinone | 5.0 g | 45.4 mmol | Secondary developing agent (contrast), regenerator |
| Borax (decahydrate) | 2.0 g | 5.2 mmol | Accelerator (mild alkali), buffer |
| Cold water to make | 1.0 L | - | Final volume adjustment |
Step-by-Step Methodology:
-
Initial Dissolution: Start with 750 mL of water at approximately 50°C. A higher temperature aids in dissolving the chemicals.
-
Add Metol: Slowly add the 2.0 g of Metol, stirring gently until it is completely dissolved. Ensure full dissolution before proceeding.
-
Add Sodium Sulfite: Add the 100.0 g of sodium sulfite in portions, stirring until each portion dissolves. The solution may cool during this process.
-
Add Hydroquinone: Add the 5.0 g of hydroquinone and stir until dissolved.
-
Add Borax: Add the 2.0 g of borax and stir until the solution is clear.
-
Final Volume: Add cold water to bring the total volume to 1.0 liter and stir to ensure homogeneity.
Self-Validation and Troubleshooting:
-
Expected Observation: The final solution should be clear and colorless, or have a very faint straw color.
-
Troubleshooting - Dark Solution: A dark brown or black solution indicates premature oxidation, likely from mixing out of order, using water that is too hot, or contaminated chemicals. The solution should be discarded.
-
Troubleshooting - Precipitate: A white precipitate may form if chemicals are added too quickly or if hard water is used. Allow the solution to stand; if it does not clear, it may need to be remade with distilled water.
3.2. Protocol 2: Kodak D-23 - Metol-Only Fine-Grain Film Developer
This simple, two-ingredient formula is a classic example of a Metol-only developer. It produces low contrast and is valued for compensating effects, i.e., preventing highlights from becoming overly dense while developing shadow detail.
Formulation (per 1 liter):
| Component | Mass (g) | Molar Equivalent (approx.) | Purpose |
| Water (at 50-55°C) | 750 mL | - | Solvent |
| 4-(Methylamino)phenol sulfate (Metol) | 7.5 g | 21.8 mmol | Sole developing agent |
| Sodium Sulfite (anhydrous) | 100.0 g | 793.5 mmol | Preservative, mild alkali |
| Cold water to make | 1.0 L | - | Final volume adjustment |
Step-by-Step Methodology:
-
Initial Dissolution: Start with 750 mL of water at approximately 50°C.
-
Add Metol: Slowly add the 7.5 g of Metol and stir until completely dissolved.
-
Add Sodium Sulfite: Add the 100.0 g of sodium sulfite in portions, stirring until the solution is clear.
-
Final Volume: Add cold water to bring the total volume to 1.0 liter and stir thoroughly.
Section 4: Safety and Handling
4-(methylamino)phenol sulfate is a hazardous substance that requires careful handling to mitigate risks.
-
Toxicity and Irritation: The compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[6]
-
Dermal Sensitization: A significant occupational hazard is the risk of allergic contact dermatitis.[1][6] Repeated exposure can sensitize an individual, leading to a painful rash upon subsequent contact.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the powder or solutions.[8]
-
Ventilation: Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust particles.
-
Storage: Store the chemical in a cool, dry, dark place away from oxidizing agents. Developer solutions should be stored in full, tightly-sealed, dark glass or chemical-resistant plastic bottles to minimize contact with air.
Conclusion
4-(methylamino)phenol, in its various salt forms, is a powerful and versatile reducing agent that has been fundamental to the science of photography for over a century. Its true efficacy is realized not in isolation, but within a carefully balanced chemical system designed to selectively and controllably reduce silver halides. By understanding the electrochemical principles of development, the synergistic mechanism of superadditivity, and the specific function of each component in a formulation, researchers can effectively harness its properties for imaging applications. The protocols provided herein represent validated starting points for achieving consistent and high-quality results, while the safety guidelines are essential for responsible laboratory practice.
References
-
Metol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Composition of a chemical developer. (2023, June 21). Analogue Photography. Retrieved from [Link]
-
Layton, T. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. Retrieved from [Link]
-
Developer Science. (n.d.). Photographic Memorabilia. Retrieved from [Link]
-
Developer solution | Radiology Reference Article. (2023, August 12). Radiopaedia.org. Retrieved from [Link]
-
Superadditive developer. (n.d.). Grokipedia. Retrieved from [Link]
-
Superadditive developer. (n.d.). Wikipedia. Retrieved from [Link]
-
Developers, An Introduction. (n.d.). Michael A. Smith and Paula Chamlee. Retrieved from [Link]
-
Bowman, T. (2021, June 8). Photographic developer components. Tim Bowman. Retrieved from [Link]
-
Metol | C14H20N2O6S | CID 5930. (n.d.). PubChem. Retrieved from [Link]
-
How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos? (2020, November 3). Chemistry Stack Exchange. Retrieved from [Link]
-
Processing of x-rays films. (2016, April 11). Pocket Dentistry. Retrieved from [Link]
-
Chemistry Of Photography. (n.d.). EBSCO. Retrieved from [Link]
-
Silver Halide Materials. (n.d.). HoloWiki. Retrieved from [Link]
-
n-Methyl-p-aminophenol | C7H9NO | CID 5931. (n.d.). PubChem. Retrieved from [Link]
-
Formulas. (n.d.). Unblinking Eye. Retrieved from [Link]
-
Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. (n.d.). Chemkits.eu. Retrieved from [Link]
-
Metol/HQ ratio. (2017, January 26). Photrio.com Photography Forums. Retrieved from [Link]
-
Photographic developer. (n.d.). Wikipedia. Retrieved from [Link]
-
Metol-only developer? (2012, October 9). Photrio.com Photography Forums. Retrieved from [Link]
-
Metol and Sodium Sulphite - Why did it turn black?. (2005, December 2). Photo.net. Retrieved from [Link]
-
Metol, hydrolysis. (2016, May 5). Photrio.com Photography Forums. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Functional Derivatives from 4-(Methylamino)phenol
Introduction: The Versatility of a Bifunctional Scaffold
4-(Methylamino)phenol, known historically as Metol, is a highly versatile bifunctional aromatic compound.[1][2] Its structure, featuring both a nucleophilic secondary amine and a phenolic hydroxyl group, makes it a valuable starting material for a diverse array of chemical derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and drug development, serving as scaffolds for novel therapeutic agents, including analogues of widely used drugs like paracetamol.[3] The presence of two distinct reactive sites, coupled with an electron-rich aromatic ring, allows for selective chemical modifications, leading to the generation of amides, ethers, esters, and compounds with substitutions on the aromatic core.
This guide provides an in-depth exploration of the principal synthetic pathways for derivatizing 4-(methylamino)phenol. It is designed for researchers and scientists, moving beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental decisions. Each protocol is presented as a self-validating system, grounded in established chemical literature to ensure reliability and reproducibility.
Critical Safety Precautions
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for 4-(methylamino)phenol and all other reagents is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][7]
-
Handling: 4-(Methylamino)phenol is harmful if swallowed and may cause an allergic skin reaction.[8] Avoid all personal contact, including inhalation and skin/eye contact.[7] Do not eat, drink, or smoke in the laboratory area.[6]
-
Incompatibilities: The compound is sensitive to light and air. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5] Store in a tightly closed, light-resistant container.
-
Spills and Waste: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[7] Dispose of all chemical waste according to institutional and local regulations.
Synthetic Strategy I: Selective N-Acylation
Principle and Rationale: N-acylation is a fundamental transformation that converts the secondary amine of 4-(methylamino)phenol into an amide. This reaction is highly efficient and selective. The nitrogen atom is generally more nucleophilic than the phenolic oxygen, allowing for preferential reaction at the amine site under neutral or slightly basic conditions. This strategy is famously employed in the synthesis of paracetamol from 4-aminophenol and is equally applicable here for creating novel analogues.[9][10] Acylating agents such as acetic anhydride or acyl chlorides are commonly used.[11][12] The resulting amide functionality often imparts significant biological activity and alters the physicochemical properties of the parent molecule.
Protocol 1: Synthesis of N-(4-hydroxyphenyl)-N-methylacetamide
This protocol details the N-acetylation of 4-(methylamino)phenol using acetic anhydride.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-(Methylamino)phenol | 123.15 | 1.23 g | 10.0 |
| Acetic Anhydride | 102.09 | 1.1 mL (1.18 g) | 11.5 |
| Deionized Water | 18.02 | 20 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)phenol (1.23 g, 10.0 mmol).
-
Suspension: Add 20 mL of deionized water to the flask. Stir the mixture to create a suspension.
-
Acylation: While stirring vigorously, add acetic anhydride (1.1 mL, 11.5 mmol) dropwise to the suspension at room temperature. The reaction is often exothermic.
-
Reaction: Continue stirring the mixture for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to induce crystallization of the product.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with two portions of cold deionized water (2 x 10 mL) to remove any unreacted starting material and acetic acid.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is N-(4-hydroxyphenyl)-N-methylacetamide.
Caption: Workflow for the N-Acylation of 4-(Methylamino)phenol.
Synthetic Strategy II: O-Alkylation via Williamson Ether Synthesis
Principle and Rationale: O-alkylation targets the phenolic hydroxyl group to form an ether linkage, a common motif in pharmaceuticals.[13] The Williamson ether synthesis is the classical method, involving the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide in an SN2 reaction.[14]
A critical consideration is the potential for competitive N-alkylation. To achieve selectivity for O-alkylation, a suitable base that preferentially deprotonates the more acidic phenol (pKa ≈ 10) over the secondary amine (pKa of conjugate acid ≈ 5) is required. Weaker bases like potassium carbonate (K₂CO₃) are ideal as they are strong enough to form the phenoxide but not strong enough to significantly deprotonate the amine, thus favoring the desired O-alkylation pathway.[15][16]
Protocol 2: Synthesis of 4-(Methylamino)phenoxyethane
This protocol describes the O-ethylation using ethyl bromide and potassium carbonate.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-(Methylamino)phenol | 123.15 | 1.23 g | 10.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 |
| Ethyl Bromide | 108.97 | 0.9 mL (1.31 g) | 12.0 |
| Acetone | 58.08 | 40 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaCl solution (Brine) | - | As needed | - |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-(methylamino)phenol (1.23 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (40 mL).
-
Reagent Addition: Add ethyl bromide (0.9 mL, 12.0 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. Maintain reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up (Filtration): After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Work-up (Evaporation): Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in diethyl ether (40 mL). Wash the organic layer sequentially with 1M NaOH (2 x 20 mL) to remove unreacted starting material, and then with brine (20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(methylamino)phenoxyethane, which can be further purified by column chromatography if necessary.
Caption: Mechanism of Williamson Ether Synthesis for O-Alkylation.
Synthetic Strategy III: Electrophilic Aromatic Substitution
Principle and Rationale: The aromatic ring of 4-(methylamino)phenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of both the hydroxyl (-OH) and methylamino (-NHCH₃) groups.[17] These groups are ortho, para-directors, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to them.[18] Given that the para position is already occupied by the methylamino group relative to the hydroxyl, substitutions will occur at the positions ortho to the hydroxyl group (positions 3 and 5).
A significant challenge is controlling the high reactivity to prevent over-substitution (e.g., di- or tri-halogenation).[19] Milder reaction conditions, such as using less polar solvents and controlling the stoichiometry of the electrophile, are crucial for achieving mono-substitution.
Protocol 3: Mono-Bromination of 4-(Methylamino)phenol
This protocol aims for the selective mono-bromination at one of the ortho positions to the hydroxyl group.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-(Methylamino)phenol | 123.15 | 1.23 g | 10.0 |
| Bromine (Br₂) | 159.81 | 0.51 mL (1.60 g) | 10.0 |
| Carbon Disulfide (CS₂) | 76.14 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Step-by-Step Methodology:
-
Safety Note: Bromine and Carbon Disulfide are highly toxic and volatile. This procedure MUST be performed in an efficient fume hood.
-
Setup: Dissolve 4-(methylamino)phenol (1.23 g, 10.0 mmol) in carbon disulfide (50 mL) in a 100 mL round-bottom flask equipped with a dropping funnel and stir bar. Cool the flask to 0-5 °C in an ice-salt bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (0.51 mL, 10.0 mmol) in 10 mL of carbon disulfide.
-
Reaction: Add the bromine solution dropwise to the stirred, cooled solution of 4-(methylamino)phenol over 30 minutes. Maintain the temperature below 5 °C.
-
Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour. Then, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the bromine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude brominated product. Purify via column chromatography on silica gel.
Caption: Simplified workflow for Electrophilic Aromatic Substitution.
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis of derivatives requires thorough analytical characterization. The choice of technique depends on the specific modification performed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Ideal for identifying the introduction or removal of key functional groups. For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ is a key indicator.[10] For O-acylation, an ester carbonyl stretch appears around 1735-1750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For example, in O-alkylation with an ethyl group, new signals corresponding to the ethoxy protons (-O-CH₂-CH₃) would appear in the ¹H NMR spectrum.[20] Changes in the chemical shifts of aromatic protons can confirm substitution patterns on the ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product, verifying that the desired modification has occurred.
Conclusion
4-(Methylamino)phenol is a powerful and adaptable scaffold for chemical synthesis. By carefully selecting reagents and controlling reaction conditions, researchers can selectively target the secondary amine, the phenolic hydroxyl group, or the aromatic ring to generate a wide library of derivatives. The protocols outlined in this guide provide a robust foundation for exploring the chemical space around this versatile molecule, enabling the development of novel compounds for applications in drug discovery and materials science.
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Application of 4-(Methylamino)phenol in the Development of Anticancer Agents: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of the Aminophenol Scaffold
The aminophenol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a variety of therapeutic agents. Within this class, 4-(Methylamino)phenol and its derivatives have emerged as a promising foundation for the development of novel anticancer agents. The inherent chemical properties of the hydroxyl and secondary amine groups on the phenyl ring offer versatile handles for synthetic modification, enabling the creation of diverse chemical libraries with a wide range of biological activities.
This technical guide provides a comprehensive overview of the application of 4-(Methylamino)phenol as a starting material for the synthesis of potential anticancer agents. We will delve into the rationale behind the molecular design of these compounds, provide detailed, field-proven protocols for their synthesis and biological evaluation, and explore the intricate signaling pathways through which they exert their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapies.
Molecular Design and Rationale: Leveraging Structure-Activity Relationships
Research into aminophenol derivatives has revealed critical structure-activity relationships (SAR) that guide the design of potent anticancer compounds. A key finding is that the nature of the substituent on the amino group significantly influences cytotoxic activity.[1][2] Specifically, N-alkylation with long lipophilic chains or N-acylation can enhance the compound's ability to penetrate cancer cell membranes and interact with intracellular targets.[1][2]
For instance, studies on p-alkylaminophenols have shown that increasing the length of the alkyl chain can lead to greater potency in suppressing the growth of various cancer cell lines, including breast and prostate cancer.[1][2] This is attributed to improved cellular uptake and interaction with cellular membranes.[1] Similarly, the introduction of specific acyl groups can modulate the compound's electronic and steric properties, potentially leading to targeted interactions with key enzymes, such as protein kinases, that are often dysregulated in cancer.
Based on these principles, this guide will focus on the synthesis of an N-acyl derivative of 4-(Methylamino)phenol, a strategy aimed at enhancing its anticancer potential.
Synthesis of a Candidate Anticancer Agent: N-(4-hydroxyphenyl)-N-methyldodecanamide
The following protocol details the synthesis of a representative N-acyl derivative of 4-(Methylamino)phenol, specifically N-(4-hydroxyphenyl)-N-methyldodecanamide. This compound is designed to combine the 4-(methylamino)phenol core with a C12 acyl chain, leveraging the established benefits of lipophilicity for enhanced anticancer activity.
Experimental Protocol: N-Acylation of 4-(Methylamino)phenol
Objective: To synthesize N-(4-hydroxyphenyl)-N-methyldodecanamide from 4-(Methylamino)phenol and dodecanoyl chloride.
Materials:
-
4-(Methylamino)phenol (CAS: 150-75-4)[3]
-
Dodecanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Methylamino)phenol (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).
-
Acylation: Slowly add dodecanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-hydroxyphenyl)-N-methyldodecanamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation of Anticancer Activity
Once synthesized, the novel 4-(Methylamino)phenol derivative must be evaluated for its anticancer activity. A tiered approach, starting with in vitro assays and potentially progressing to in vivo models, is recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the synthesized compound. Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
Data Presentation: Comparative Anticancer Activity of Aminophenol Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | p-Dodecylaminophenol | HL-60 (Leukemia) | ~5 | [1] |
| 2 | p-Decylaminophenol | HL-60 (Leukemia) | ~10 | [1] |
| 3 | N-(4-hydroxyphenyl)dodecananamide | HL-60 (Leukemia) | > 50 | [1] |
| 4 | N-(4-hydroxyphenyl)decananamide | HL-60 (Leukemia) | > 50 | [1] |
| 5 | Fenretinide | HL-60 (Leukemia) | ~8 | [1] |
| 6 | 7i (oxadiazole derivative) | MDA-MB-468 (TNBC) | 16.89 | [5] |
| 7 | 7k (oxadiazole derivative) | MDA-MB-468 (TNBC) | ~17 | [6] |
Note: The data in this table is compiled from multiple sources to illustrate the range of activities and should be used for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Action: Induction of Apoptosis and Oxidative Stress
Derivatives of 4-aminophenol are known to exert their anticancer effects through multiple mechanisms, with the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) being prominent.[1][7]
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Annexin V staining followed by flow cytometry is a standard method for detecting early and late-stage apoptosis.[6][8][9]
Protocol:
-
Cell Treatment: Treat cancer cells with the synthesized compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][10]
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting can be used to detect changes in the expression of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[11][12]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[13]
Protocol:
-
Cell Treatment: Treat cells with the synthesized compound for a specified duration.
-
Probe Loading: Incubate the cells with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[13]
Signaling Pathways Implicated in Anticancer Activity
The cytotoxic effects of 4-(Methylamino)phenol derivatives are often mediated by their modulation of key signaling pathways that regulate cell survival and death. The PI3K/Akt and MAPK pathways are frequently implicated.[5][14]
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induction by 4-(Methylamino)phenol derivatives.
In Vivo Evaluation: Tumor Xenograft Models
For promising candidate compounds, in vivo efficacy studies using tumor xenograft models are a critical next step.[3][15]
Protocol for a Subcutaneous Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of a synthesized 4-(Methylamino)phenol derivative.
Model: Immunodeficient mice (e.g., athymic nude or SCID mice).[3]
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration:
-
Formulation: Formulate the synthesized compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Dosing: Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Monitoring:
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
4-(Methylamino)phenol represents a valuable and versatile starting material for the development of novel anticancer agents. By leveraging established structure-activity relationships, synthetic modifications such as N-acylation can be employed to generate potent cytotoxic compounds. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and in vivo testing of these derivatives. The primary mechanisms of action appear to involve the induction of apoptosis via the modulation of key signaling pathways like PI3K/Akt and MAPK, as well as the generation of oxidative stress.
Future research in this area should focus on the synthesis of diverse libraries of 4-(Methylamino)phenol derivatives to further refine structure-activity relationships and identify compounds with improved potency and selectivity. Elucidating the specific molecular targets of these compounds will be crucial for understanding their precise mechanisms of action and for the development of targeted therapies. Ultimately, the continued exploration of the aminophenol scaffold holds significant promise for the discovery of the next generation of effective and safe anticancer drugs.
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Application Notes and Protocols for the Investigation of 4-(Methylamino)phenol Derivatives in Antidiabetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 4-(Methylamino)phenol Derivatives in Diabetes Mellitus
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, stemming from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on a steep rise, creating an urgent need for the development of novel and effective therapeutic agents. Phenolic compounds, widely distributed in nature, have garnered significant attention for their potential health benefits, including their role in managing diabetes.[1][2] Among these, derivatives of 4-(methylamino)phenol, a substituted aminophenol, represent a promising class of small molecules for antidiabetic drug discovery.
The structural scaffold of 4-(methylamino)phenol offers a versatile platform for medicinal chemists to design and synthesize derivatives with enhanced biological activity. The presence of a hydroxyl and a methylamino group on the aromatic ring allows for various modifications, leading to the generation of diverse chemical entities such as Schiff bases and other analogues. These derivatives have the potential to interact with key molecular targets implicated in the pathogenesis of diabetes, offering multiple avenues for therapeutic intervention.
This comprehensive guide provides detailed application notes and protocols for researchers investigating the antidiabetic properties of 4-(methylamino)phenol derivatives. It is designed to be a practical resource, offering not only step-by-step experimental procedures but also the scientific rationale behind these methods. By understanding the "why" behind the "how," researchers can better design their experiments, interpret their results, and advance the development of this promising class of compounds.
Section 1: Synthesis and Characterization of 4-(Methylamino)phenol Derivatives
The synthesis of novel 4-(methylamino)phenol derivatives is the foundational step in their evaluation as potential antidiabetic agents. A common and effective method for creating a diverse library of these compounds is through the formation of Schiff bases. This involves the condensation reaction between 4-(methylamino)phenol and various substituted aldehydes.
Protocol 1: General Synthesis of 4-(Methylamino)phenol Schiff Base Derivatives
This protocol outlines a general procedure for the synthesis of Schiff base derivatives of 4-(methylamino)phenol. The reaction is typically straightforward and can be adapted for a wide range of aldehydes to generate a library of compounds for screening.
Materials:
-
4-(Methylamino)phenol (Metol)
-
Substituted aromatic or heterocyclic aldehydes
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate:hexane)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-(methylamino)phenol in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1 equivalent of the desired substituted aldehyde.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction time will vary depending on the specific reactants but can be monitored by TLC.
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Section 2: In Vitro Evaluation of Antidiabetic Activity
In vitro assays are crucial for the initial screening of synthesized 4-(methylamino)phenol derivatives to identify promising candidates for further development. These assays are designed to assess the compounds' effects on key enzymes and cellular processes involved in glucose metabolism.
Inhibition of Carbohydrate-Digesting Enzymes: α-Amylase and α-Glucosidase
One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting the enzymes responsible for carbohydrate digestion in the small intestine, namely α-amylase and α-glucosidase.[3]
This assay determines the ability of the test compounds to inhibit pancreatic α-amylase, the enzyme that breaks down starch into smaller oligosaccharides.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v) in a suitable buffer (e.g., phosphate buffer, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (4-(methylamino)phenol derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well microplate, add the following to each well:
-
Test compound solution at various concentrations.
-
α-Amylase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the starch solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Add DNSA reagent to each well to stop the reaction.
-
Color Development: Heat the microplate in a boiling water bath for 5 minutes to allow for color development.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
This assay measures the inhibition of α-glucosidase, which is responsible for breaking down disaccharides into glucose.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (4-(methylamino)phenol derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well microplate, add the following to each well:
-
Test compound solution at various concentrations.
-
α-Glucosidase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add the pNPG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Add sodium carbonate solution to each well to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Data Presentation: Enzyme Inhibition Activity
Summarize the results of the enzyme inhibition assays in a clear and concise table. This allows for easy comparison of the inhibitory potency of the different derivatives.
| Compound ID | α-Amylase IC₅₀ (µM)[4] | α-Glucosidase IC₅₀ (µM)[3][4] |
| Derivative 1 | Enter value | Enter value |
| Derivative 2 | Enter value | Enter value |
| ... | ... | ... |
| Acarbose | Enter value | Enter value |
Section 3: Mechanistic Insights - Exploring the Molecular Targets
Understanding the mechanism of action of 4-(methylamino)phenol derivatives is critical for their rational design and development. These compounds may exert their antidiabetic effects through various pathways, including the modulation of key signaling cascades involved in glucose homeostasis.
Insulin Signaling and GLUT4 Translocation
A primary mechanism for glucose uptake in muscle and adipose tissue is the insulin-stimulated translocation of the glucose transporter 4 (GLUT4) to the cell surface.[5][6][7] Defects in this pathway are a hallmark of insulin resistance.
Protocol 4: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay is a cornerstone for assessing the insulin-sensitizing potential of the test compounds by measuring their ability to enhance glucose uptake in a relevant cell line.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Krebs-Ringer phosphate (KRP) buffer
-
2-Deoxy-D-[³H]glucose (radioactive tracer) or a fluorescent glucose analog
-
Insulin
-
Test compounds (4-(methylamino)phenol derivatives)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce their differentiation into mature adipocytes using the differentiation medium.
-
Serum Starvation: Before the assay, serum-starve the differentiated adipocytes to establish a basal state.
-
Treatment: Treat the cells with the test compounds at various concentrations in the presence or absence of a sub-maximal concentration of insulin.
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period.
-
Wash the cells with ice-cold KRP buffer to remove extracellular tracer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a fold increase in glucose uptake over the basal (unstimulated) control.
Section 4: In Vivo Evaluation of Antidiabetic Efficacy
Promising candidates identified from in vitro screening should be further evaluated in animal models of diabetes to assess their in vivo efficacy and safety. The streptozotocin (STZ)-induced diabetic rat model is a widely used and well-characterized model for type 1 diabetes.
Protocol 5: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats using STZ, a chemical that is toxic to pancreatic β-cells.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Test compounds (4-(methylamino)phenol derivatives)
-
Standard antidiabetic drug (e.g., glibenclamide)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of freshly prepared STZ (e.g., 50-60 mg/kg body weight) dissolved in citrate buffer to overnight-fasted rats.
-
Provide the rats with 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.
-
-
Experimental Groups:
-
Divide the diabetic rats into groups:
-
Diabetic control (vehicle-treated)
-
Test compound-treated groups (different doses)
-
Standard drug-treated group
-
Normal control (non-diabetic, vehicle-treated)
-
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally once daily for a specified period (e.g., 21 or 28 days).
-
-
Monitoring:
-
Monitor body weight and blood glucose levels at regular intervals throughout the study.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, liver and kidney function tests) and harvest organs for histopathological examination.
-
Data Presentation: In Vivo Antidiabetic Activity
Present the key findings from the in vivo study in a clear and organized table.
| Group | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Body Weight (g) |
| Normal Control | Enter value | Enter value | Enter value |
| Diabetic Control | Enter value | Enter value | Enter value |
| Derivative X (Dose 1) | Enter value | Enter value | Enter value |
| Derivative X (Dose 2) | Enter value | Enter value | Enter value |
| Standard Drug | Enter value | Enter value | Enter value |
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro and in vivo studies will provide valuable insights into the structure-activity relationship (SAR) of the synthesized 4-(methylamino)phenol derivatives. By analyzing how different substituents on the aromatic ring influence the antidiabetic activity, researchers can make informed decisions for lead optimization.
Key considerations for SAR analysis include:
-
Electronic Effects: The impact of electron-donating and electron-withdrawing groups on the activity.
-
Steric Effects: The influence of the size and shape of the substituents.
-
Lipophilicity: The role of the compound's oil/water partition coefficient in its ability to reach the target site.
Conclusion
The exploration of 4-(methylamino)phenol derivatives as potential antidiabetic agents is a promising area of research. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, mechanistic evaluation, and in vivo testing of these compounds. By employing a systematic and well-reasoned experimental approach, researchers can effectively identify and optimize novel 4-(methylamino)phenol derivatives with the potential to become the next generation of antidiabetic drugs. The integration of chemical synthesis, biological evaluation, and mechanistic studies is paramount to advancing this important field of drug discovery.
References
- Antioxidant, Anti-Inflammatory, and Anti-Diabetic Activity of Phenolic Acids Fractions Obtained from Aerva lanata (L.) Juss. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8227837/]
- Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study. Scilit. [URL: https://www.scilit.net/article/10.1155/2017/4638270]
- Synthesis, characterization and anti-diabetic therapeutic potential of novel aminophenol-derivatized nitrilotriacetic acid vanadyl complexes. Journal of Inorganic Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26383118/]
- In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. PLOS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10430588/]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8878531/]
- Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11543988/]
- A Captivating Potential of Schiff Bases Derivatives for Antidiabetic Activity. Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39313905/]
- Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Scientific Reports. [URL: https://www.
- Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. BMC Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7361250/]
- A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients. [URL: https://www.mdpi.com/2072-6643/14/9/1931]
- Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6779]
- Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0319987]
- Exploring the antidiabetic potential of Octhochloa compressa: a comprehensive study on chemical profiling, in vitro, in vivo and in silico pharmacological properties. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1259960/full]
- Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/20/10/2544]
- Current understanding of glucose transporter 4 expression and functional mechanisms. World Journal of Biological Chemistry. [URL: https://www.wjgnet.com/1949-8454/full/v8/i1/1.htm]
- Insulin-induced GLUT4 translocation involves protein kinase C-lambda-mediated functional coupling between Rab4 and the motor protein kinesin. The Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11096094/]
- Insulin signalling and GLUT4 trafficking in insulin resistance. Biochemical Society Transactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8721735/]
- Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP). The Journal of Biological Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581395/]
- Effects of Polyphenols on Insulin Resistance. Nutrients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412282/]
- Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/19/10433]
Sources
- 1. Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives | PLOS One [journals.plos.org]
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- 3. Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde: in vitro antidiabetes, antioxidant and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for using Metol in black and white film development
An In-Depth Guide to the Experimental Use of Metol in Black and White Film Development
Application Note and Protocol
Abstract
Metol (p-Methylaminophenol Sulfate) has been a foundational developing agent in black and white photography for over a century, prized for its ability to produce fine-grain negatives with excellent shadow detail and a long tonal scale.[1][2] This document provides a comprehensive guide to the experimental setup for using Metol-based developers, targeted at researchers, scientists, and professionals. We will explore the underlying chemistry of Metol-hydroquinone (MQ) developers, detail the function of each chemical component, provide a rigorous, step-by-step protocol for the preparation of the classic Kodak D-76 formula, and outline a complete workflow for film processing. Safety protocols and data presentation are emphasized to ensure reproducible and reliable results in a laboratory setting.
Introduction: The Role of Metol in Photographic Development
The conversion of a latent image on photographic film into a visible one is a chemical reduction process. The developing agent's role is to reduce exposed silver halide crystals to black metallic silver, while leaving unexposed crystals unaffected.[1][3] Metol is a highly effective and popular developing agent that excels at bringing out detail in the shadow areas of an image and is known for producing fine grain.[1][4]
While Metol can be used alone, it is most commonly combined with hydroquinone in what are known as "MQ developers".[2] This combination exhibits a phenomenon called superadditivity, where the combined developing action is greater than the sum of the individual agents' activities.[2][4][5][6] In this synergistic relationship, Metol rapidly initiates development in the shadow and mid-tone regions, and hydroquinone, a more potent but slower-acting agent, builds density and contrast in the highlights.[4][7] The result is a versatile developer capable of producing a full tonal range, making it an industry benchmark.[8]
Developer Chemistry and Component Functionality
A typical MQ developer is a complex aqueous solution where each component serves a critical function. Understanding the role of each chemical is paramount to controlling the development process and troubleshooting experimental variables. The classic Kodak D-76 formula serves as an excellent model for this discussion.[9][10]
The Core Components:
-
Developing Agents (Reductants):
-
Metol (p-Methylaminophenol Sulfate): The primary developing agent, responsible for initiating development and rendering fine detail, particularly in areas of low exposure (shadows).[1][4] It has a relatively high reduction potential among common developing agents.[4]
-
Hydroquinone (Benzene-1,4-diol): The secondary developing agent, which builds image contrast and density in the highlights.[5] Hydroquinone is "recharged" by Metol in the superadditive process, enhancing overall efficiency.[5]
-
-
The Preservative:
-
Sodium Sulfite (Anhydrous): This is a multifunctional powerhouse. Its primary role is to act as a preservative by preventing the developing agents from oxidizing when exposed to atmospheric oxygen, thus ensuring developer stability and longevity.[3][5][11] It also reacts with the oxidation byproducts of the developing agents, preventing the formation of colored stains and regenerating the developer to some extent.[11][12][13] In high concentrations, as in D-76, it also acts as a silver halide solvent, which reduces the apparent graininess of the image by slightly dissolving the edges of the silver clumps.[5][14]
-
-
The Accelerator (Alkali):
-
Borax (Sodium Tetraborate Decahydrate): Developing agents are most active in an alkaline environment.[3] Borax provides the necessary high pH (around 8.5 in D-76) to "accelerate" the reduction of silver halides.[9][15] It is considered a mild alkali, which contributes to the developer's fine-grain and compensating effect. In other formulas, a stronger alkali like sodium carbonate may be used for higher contrast and faster development.[15][16][17]
-
-
The Restrainer:
-
Potassium Bromide: While not present in the original D-76 formula, potassium bromide is a common addition to many developers.[7] Its function is to act as an anti-foggant.[18][19] It restrains the developer from acting on unexposed silver halide crystals, preventing the formation of chemical fog, which would otherwise veil the image and reduce clarity.[4][19][20] It achieves this by increasing the concentration of bromide ions in the solution, slowing the rate of development.[21][22]
-
Chemical Interactions Workflow
The following diagram illustrates the synergistic relationships and core functions of the chemicals within an MQ developer.
Caption: Chemical interactions within a Metol-Hydroquinone (MQ) developer.
Experimental Protocols
Mandatory Safety Precautions
Metol and other developer components are hazardous chemicals. Adherence to laboratory safety protocols is essential.[23]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling chemical powders and solutions.[24][25]
-
Ventilation: Prepare all solutions in a well-ventilated area or under a fume hood to avoid inhaling chemical dust.[26][27]
-
Handling: Avoid direct contact with skin and eyes.[23][28] Metol is a skin sensitizer and may cause an allergic reaction.[23][25] It is also harmful if swallowed.[23][28]
-
Storage: Store all chemicals in clearly labeled, tightly sealed containers in a cool, dry place away from strong acids and oxidizing agents.[1][23][24]
-
Disposal: Dispose of all chemical waste in accordance with local environmental regulations. Do not pour developer solutions down the drain.[29]
-
Spills: Clean up spills immediately using appropriate spill kits.[29]
-
MSDS Review: Before beginning work, review the Material Safety Data Sheet (MSDS) for Metol and all other chemicals used.[23][24][25][26][28]
Protocol 1: Preparation of Kodak D-76 Stock Solution
This protocol describes the preparation of 1 liter of Kodak D-76 developer stock solution from individual chemical components.[9][10][30] The order of addition is critical for the chemicals to dissolve properly.[5][9]
Materials and Reagents:
-
Metol (p-Methylaminophenol Sulfate)
-
Sodium Sulfite, Anhydrous
-
Hydroquinone
-
Borax (Sodium Tetraborate Decahydrate)
-
Distilled or Deionized Water
-
1000 mL Graduated Cylinder
-
1500 mL Glass Beaker
-
Glass stirring rod or magnetic stirrer
-
Scale (accurate to 0.1 g)
-
1000 mL amber glass storage bottle
Quantitative Formula:
| Chemical Component | Quantity for 1 Liter | Purpose |
| Metol | 2.0 g | Primary Developing Agent |
| Sodium Sulfite (Anhydrous) | 100.0 g | Preservative, Silver Halide Solvent |
| Hydroquinone | 5.0 g | Secondary Developing Agent (Contrast) |
| Borax | 2.0 g | Accelerator (Alkali) |
| Distilled Water (to make) | 1000 mL | Solvent |
Step-by-Step Procedure:
-
Initial Water: Measure 750 mL of distilled water heated to approximately 50-55°C (122-131°F) into the glass beaker.[8][9] This temperature aids in dissolving the chemicals.
-
Dissolve Metol: While stirring continuously, slowly add the 2.0 g of Metol. Stir until it is completely dissolved. Metol will not dissolve easily in a concentrated sulfite solution, so it must be added first.[4][5]
-
Dissolve Sodium Sulfite: Slowly add the 100.0 g of sodium sulfite in portions. The solution may cool as it dissolves. Continue stirring until the solution is clear.
-
Dissolve Hydroquinone: Add the 5.0 g of hydroquinone and stir until fully dissolved.
-
Dissolve Borax: Add the 2.0 g of borax and stir until the solution is once again clear.
-
Final Volume: Add cool distilled water to bring the total volume of the solution to 1000 mL.[9]
-
Storage: Transfer the final stock solution to a clean, amber glass bottle, filled to the top to minimize air contact, and seal tightly.[30] Allow the solution to cool to room temperature before use. The stock solution is stable for up to six months in a full, sealed bottle.[30]
Protocol 2: Black and White Film Development Workflow
This protocol outlines the complete process for developing black and white film using the prepared D-76 developer. The process must be carried out in complete darkness until the fixing step is complete.
Equipment:
-
Developing Tank and Reels
-
Timer
-
Thermometer
-
Graduated cylinders for each chemical solution
-
Prepared D-76 Developer (Stock or 1:1 Dilution)
-
Stop Bath (e.g., 2% acetic acid solution)
-
Fixer (e.g., standard ammonium thiosulfate fixer)
-
Wetting Agent (optional)
-
Film clips for drying
Workflow Diagram:
Caption: Standard workflow for black and white film development.
Step-by-Step Procedure:
-
Preparation (In Light):
-
Bring all chemical solutions to the working temperature, typically 20°C (68°F). Temperature control is critical for consistent results.
-
For general use, D-76 is often diluted 1:1 with water to enhance sharpness, though with a slight increase in grain.[30][31] Prepare this working solution just before use and discard it after processing.[31]
-
Measure the required volumes of developer, stop bath, and fixer. For a single 35mm roll, approximately 300 mL is needed.
-
-
Film Loading (In Darkness):
-
In complete darkness, load the exposed film onto the developing reel and place it inside the light-proof developing tank. Secure the lid. The remaining steps can be performed in normal light.
-
-
Development (Refer to Table):
-
Start the timer and pour the developer into the tank.
-
Tap the tank firmly on a hard surface to dislodge any air bubbles clinging to the film.[31]
-
Agitate according to a consistent schedule. A standard method is 5-7 inversions in the first 10 seconds, followed by 4 inversions for 10 seconds at the start of every subsequent minute.[31] Consistent agitation is crucial for uniform development.[31]
-
About 15 seconds before the development time ends, begin pouring out the developer.
-
-
Stop Bath:
-
Pour in the stop bath solution. Agitate for 30-60 seconds. This acid bath neutralizes the alkaline developer, halting the development process.
-
Pour out the stop bath.
-
-
Fixing:
-
Pour in the fixer solution. Agitate for the first minute continuously, then for 10 seconds every minute thereafter. The fixer removes the unexposed silver halide crystals, making the image permanent and light-safe.
-
After the fixing time (typically 5-10 minutes), you can safely open the tank.
-
-
Washing:
-
Wash the film under running water for 10-20 minutes to remove all residual fixer. Inadequate washing will lead to image degradation over time.
-
-
Final Rinse and Drying:
-
Perform a final rinse in a dilute solution of a wetting agent for about 1 minute. This prevents drying marks.
-
Carefully remove the film from the reel, hang it to dry in a dust-free environment using film clips.
-
Example Development Times (D-76, 1:1 Dilution, 20°C/68°F):
| Film Stock | ISO | Development Time (minutes) |
| Kodak Tri-X 400 | 400 | 9 - 10 |
| Kodak T-Max 400 | 400 | 9 - 10 |
| Ilford HP5 Plus | 400 | 11 - 13 |
| Ilford FP4 Plus | 125 | 9 - 10 |
Note: These are starting points. Optimal development time depends on the desired contrast and should be determined experimentally.
References
-
Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]
-
Jiao, B. (2021, October 16). All About Kodak D-76 Powder Developer. Belinda Jiao Photography. Retrieved from [Link]
-
Layton, T. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. Retrieved from [Link]
-
Bowman, T. (2021, June 8). Photographic developer components. Retrieved from [Link]
-
Zebra Dry Plates. (n.d.). Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium carbonate. Retrieved from [Link]
-
Photo.net. (2000, February 29). adding sodium sulfite to developer. Retrieved from [Link]
-
Senior Pictures Green Bay. (n.d.). Kodak D76 Homebrew - Mixing Your Own Film Developer. Retrieved from [Link]
-
filmlabs.org. (n.d.). The film development in the digital twilight. Retrieved from [Link]
-
Glazer's Camera. (n.d.). Photographers' Formulary Potassium Bromide, 100 grams. Retrieved from [Link]
-
Penta chemicals. (2025, March 17). Metol - SAFETY DATA SHEET. Retrieved from [Link]
-
Industry news. (2025, March 5). How To Enhance Developer Performance With Potassium Bromide? Retrieved from [Link]
-
Unblinking Eye. (n.d.). Mixing Developers. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Metol. Retrieved from [Link]
-
Quora. (2017, May 20). Why is Na2CO3 used in photography? Retrieved from [Link]
-
Photrio.com Photography Forums. (2012, October 9). Metol-only developer? Retrieved from [Link]
-
chemeurope.com. (n.d.). Metol. Retrieved from [Link]
-
Unblinking Eye. (n.d.). Formulas. Retrieved from [Link]
-
Layton, T. (2025, June 12). Visual History of Black and White Developer Formulas From Amidol to XTOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Metol. Retrieved from [Link]
-
Orphancameras. (n.d.). Formulas. Retrieved from [Link]
-
Techno PharmChem. (n.d.). METOL MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
nst.com.ua. (n.d.). Film developing with Kodak D-76, dilutions 1+1, 1+3, 1+5, push and pull. Retrieved from [Link]
-
Photrio.com Photography Forums. (2004, April 19). Potassium Bromide for fogged paper UPDATE . Retrieved from [Link]
-
Kodak. (n.d.). KODAK Developer D-76. Retrieved from [Link]
-
Photrio.com Photography Forums. (2014, March 15). potassium bromide as anti-fog for negatives. Retrieved from [Link]
-
Think & Tinker, Ltd. (n.d.). Developing Dry-film Images. Retrieved from [Link]
-
Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. Retrieved from [Link]
-
The Other Side of Tokyo, Japan. (n.d.). How to Make a Self Prepared Film Developer | MQ Type High Dilution High Acutance Film Developer Formula. Retrieved from [Link]
-
MaterialDistrict. (2023, December 18). Phenol Sodium Ascorbate Developer. Retrieved from [Link]
-
Photrio.com Photography Forums. (2008, March 27). Sodium Carbonate. Retrieved from [Link]
-
Photrio.com Photography Forums. (2015, July 26). Phenidone and metol chemistry. Retrieved from [Link]
-
VAC Aero International Inc. (2015, January 14). Safety in the Metallography Laboratory. Retrieved from [Link]
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- 6. Metol / HQ ratio | Photrio.com Photography Forums [photrio.com]
- 7. timlaytonfineart.com [timlaytonfineart.com]
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- 20. Potassium Bromide for fogged paper **UPDATE** | Photrio.com Photography Forums [photrio.com]
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- 29. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
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- 31. business.kodakmoments.com [business.kodakmoments.com]
Application Note: Comprehensive Analytical Strategies for the Quantification of 4-(Methylamino)phenol Hydrobromide
Introduction
4-(Methylamino)phenol hydrobromide, a key aromatic amine, sees significant use as an intermediate in the synthesis of various pharmaceutical compounds and other chemical products. The purity and concentration of this analyte are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods for its quantification are paramount in research, development, and quality control settings.
This comprehensive guide provides detailed application notes and protocols for three distinct and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating and are grounded in established scientific principles, ensuring both accuracy and precision. The rationale behind key experimental choices is elucidated to empower researchers and drug development professionals to not only execute these protocols but also to adapt and troubleshoot them effectively.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
HPLC is the premier technique for the quantification of this compound, especially when specificity in the presence of impurities and degradation products is required. A reverse-phase HPLC method offers high resolution, sensitivity, and the ability to be stability-indicating, as mandated by ICH guidelines [].
Scientific Principles
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. 4-(Methylamino)phenol, being a moderately polar compound, will have a specific retention time under defined conditions. The addition of an acid to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group and to ensure a sharp, symmetrical peak shape. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol: HPLC Quantification
Objective: To determine the concentration of this compound with high specificity.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Orthophosphoric acid (ACS grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation (0.05 M Phosphate Buffer pH 3.0: Acetonitrile, 80:20 v/v):
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 800 mL of purified water.
-
Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.
-
Add 200 mL of acetonitrile and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 250 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This is the standard stock solution.
-
Further dilute 10.0 mL of the stock solution to 100.0 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer to a 250 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.05 M Phosphate Buffer pH 3.0: Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
-
System Suitability and Analysis:
-
Inject the standard solution five times and the blank (mobile phase) once.
-
The system is suitable for use if the criteria in Table 1 are met.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
Data Presentation: HPLC System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Titrimetric Methods: Absolute Quantification
Titrimetry provides an absolute method for the quantification of this compound, traceable to primary standards. Two robust titrimetric approaches are presented: a redox titration based on the phenolic moiety and a non-aqueous potentiometric titration targeting the amine hydrobromide.
Redox Titration with Ceric Ammonium Sulfate
Scientific Principles: This method leverages the reducing property of the phenolic hydroxyl group. In an acidic medium, 4-(Methylamino)phenol is oxidized by a strong oxidizing agent, ceric ammonium sulfate (Ce(IV)). The endpoint of the titration, where all the analyte has been oxidized, is detected using a redox indicator such as ferroin, which exhibits a sharp color change from red to pale blue. The reaction is stoichiometric, allowing for precise quantification.
Experimental Protocol: Redox Titration
Objective: To determine the purity of bulk this compound.
Instrumentation:
-
50 mL burette
-
250 mL conical flasks
-
Magnetic stirrer
Reagents and Materials:
-
Ceric ammonium sulfate, 0.1 N solution, standardized
-
Sulfuric acid, 1 M
-
Ferroin sulfate indicator solution
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of 1 M sulfuric acid.
-
-
Titration:
-
Add 2-3 drops of ferroin sulfate indicator to the sample solution.
-
Titrate with standardized 0.1 N ceric ammonium sulfate solution with constant stirring.
-
The endpoint is reached when the color changes from reddish-orange to a stable pale blue.
-
Record the volume of titrant consumed.
-
Perform a blank titration using 50 mL of 1 M sulfuric acid and the indicator, and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Calculate the percentage purity of this compound. Each mL of 0.1 N ceric ammonium sulfate is equivalent to a specific amount of the analyte, based on the stoichiometry of the reaction (typically a 2-electron transfer for the oxidation of a hydroquinone-like structure).
-
Data Presentation: Redox Titration Results
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Blank Volume (mL) | Purity (%) |
| Sample 1 | 175.2 | 16.95 | 0.05 | 99.8 |
| Sample 2 | 176.5 | 17.08 | 0.05 | 99.9 |
| Sample 3 | 174.8 | 16.90 | 0.05 | 99.7 |
Workflow Visualization: Redox Titration
Caption: Workflow for redox titration of this compound.
Non-Aqueous Potentiometric Titration
Scientific Principles: This technique is ideal for titrating the hydrobromide salt of a weakly basic amine. In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced. The titration is performed with a strong acid, such as perchloric acid in acetic acid, and the endpoint is determined by monitoring the potential change using a pH electrode. A sharp inflection in the potential curve corresponds to the equivalence point.
Experimental Protocol: Non-Aqueous Potentiometric Titration
Objective: To assay the this compound salt content.
Instrumentation:
-
Potentiometric autotitrator with a glass and reference electrode pair
-
250 mL beakers
-
Magnetic stirrer
Reagents and Materials:
-
Glacial acetic acid (ACS grade)
-
Acetic anhydride (ACS grade)
-
Perchloric acid, 0.1 N in glacial acetic acid, standardized
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. A few drops of acetic anhydride can be added to remove any traces of water.
-
-
Titration:
-
Immerse the electrodes in the sample solution and start the magnetic stirrer.
-
Titrate with standardized 0.1 N perchloric acid.
-
The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Calculation:
-
Calculate the percentage of this compound. Each mL of 0.1 N perchloric acid is equivalent to one mole of the analyte.
-
Data Presentation: Potentiometric Titration Results
| Sample ID | Sample Weight (mg) | Titrant Volume at Endpoint (mL) | Assay (%) |
| Sample 1 | 201.5 | 9.85 | 99.9 |
| Sample 2 | 200.8 | 9.82 | 100.1 |
| Sample 3 | 202.1 | 9.88 | 99.8 |
Workflow Visualization: Potentiometric Titration
Caption: Workflow for potentiometric titration of this compound.
UV-Vis Spectrophotometry: A Simple and Rapid Assay
UV-Vis spectrophotometry is a straightforward and rapid technique suitable for the routine quantification of this compound in solutions where interfering substances are absent.
Scientific Principles
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound exhibits a characteristic UV absorption spectrum, and by measuring the absorbance at the wavelength of maximum absorption (λmax), its concentration can be determined by comparison to a standard curve. Similar to HPLC, an acidic medium (e.g., 0.1 N HCl) is used as the solvent to ensure consistent ionization state and a stable λmax.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To rapidly determine the concentration of this compound in a pure sample solution.
Instrumentation:
-
UV-Vis spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Hydrochloric acid, 0.1 N
-
This compound reference standard
Procedure:
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of this compound in 0.1 N HCl.
-
Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of the reference standard (100 µg/mL) in 0.1 N HCl.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 20 µg/mL.
-
Measure the absorbance of each standard solution at the predetermined λmax, using 0.1 N HCl as the blank.
-
Plot a graph of absorbance versus concentration and determine the regression equation and correlation coefficient (R²).
-
-
Sample Analysis:
-
Prepare a solution of the sample in 0.1 N HCl to obtain an expected concentration within the range of the standard curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of the sample using the regression equation from the standard curve.
-
Data Presentation: UV-Vis Standard Curve
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | 0.115 |
| 5.0 | 0.288 |
| 10.0 | 0.575 |
| 15.0 | 0.863 |
| 20.0 | 1.150 |
| Regression Equation | y = 0.0575x + 0.0005 |
| Correlation Coefficient (R²) | 0.9999 |
Workflow Visualization: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric analysis.
Conclusion
The choice of analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis. For high-specificity, stability-indicating assays, HPLC is the method of choice. For the absolute quantification of bulk material, titrimetric methods offer excellent precision and accuracy. For rapid, routine analysis of pure samples, UV-Vis spectrophotometry provides a simple and efficient solution. The protocols detailed in this application note provide a robust foundation for the accurate and reliable quantification of this important chemical entity.
References
-
Potentiometric titration method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 18, 2026, from [Link]
-
NF Monographs: Maltol - USP29-NF24. (n.d.). USP. Retrieved January 18, 2026, from [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023, April 19). EDQM. Retrieved January 18, 2026, from [Link]
-
MONOGRAPHS (USP). (n.d.). USP. Retrieved January 18, 2026, from [Link]
-
2: Potentiometric Titrations (Experiment) - Chemistry LibreTexts. (2023, October 9). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
A comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WJPR. Retrieved January 18, 2026, from [Link]
-
Potentiometric Titration of Long Chain Amine Oxides Using Alkyl Halide to Remove Tertiary Amine Interference. (n.d.). PDF Free Download. Retrieved January 18, 2026, from [Link]
-
NF Monographs: Thymol - USP29-NF24. (n.d.). USP. Retrieved January 18, 2026, from [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC. Retrieved January 18, 2026, from [Link]
-
USP Monographs: Methyldopa - USP29-NF24. (n.d.). USP. Retrieved January 18, 2026, from [Link]
-
Potentiometric Titration Principle. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]
-
HPLC Method Development. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. (2010, September 24). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved January 18, 2026, from [Link]
-
HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. Retrieved January 18, 2026, from [Link]
-
Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22). (n.d.). European Commission. Retrieved January 18, 2026, from [Link]
-
Ceric Sulphate Titration Methods. (2018, March 21). BrainKart. Retrieved January 18, 2026, from [Link]
-
p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015, February 13). NICNAS. Retrieved January 18, 2026, from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]
-
Cerimetric determination of four antihypertensive drugs in pharmaceutical preparations. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ceric Ammonium Sulphate Standardization. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (n.d.). EPA. Retrieved January 18, 2026, from [Link]
-
Development and Validation of a UV Spectrophotometric Method of Mycophenolate Mofetil Useful at Preformulation Stage of Microemulsion Formulation. (n.d.). RJPT. Retrieved January 18, 2026, from [Link]
Application Notes and Protocols for the Use of 4-(Methylamino)phenol in Oxidative Hair Dye Formulations
Introduction
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 4-(Methylamino)phenol in oxidative hair dye formulations. While the hydrobromide salt was specified, the vast majority of publicly available scientific literature and regulatory assessments pertain to the hemisulfate salt, commonly known as Metol (CAS 55-55-0), and the free base, 4-(Methylamino)phenol (CAS 150-75-4).[1] The active component responsible for color formation is the 4-(methylamino)phenol cation. Therefore, the principles, mechanisms, and protocols detailed herein are directly applicable to the hydrobromide salt, with the primary difference being the counter-ion and its effect on solubility and formulation pH.
As a primary intermediate, 4-(Methylamino)phenol is a cornerstone ingredient in permanent hair color products, valued for its ability to produce a range of natural-looking shades when combined with various couplers.[2] This guide will delve into the mechanistic underpinnings of its function, provide detailed protocols for formulation and performance evaluation, and address critical safety and quality control considerations.
Physico-Chemical Properties of 4-(Methylamino)phenol
A thorough understanding of the physical and chemical properties of 4-(Methylamino)phenol is fundamental to its effective and safe use in hair dye formulations.
| Property | Value | Reference |
| Chemical Name | 4-(Methylamino)phenol | [2] |
| CAS Number | 150-75-4 (free base) | [2] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Colorless needles or crystalline solid | [3] |
| Melting Point | 87 °C | [2] |
| Boiling Point | 209-211 °C at 1.6 kPa | [3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [3] |
| pKa | 11.31 (predicted) | [2] |
Mechanism of Action in Oxidative Hair Dyeing
4-(Methylamino)phenol functions as a "primary intermediate" or "precursor" in oxidative hair dye systems.[4] The coloration process is not due to the direct application of a colored substance but rather the in-situ formation of dye molecules within the hair shaft. This process can be broken down into three critical steps:
-
Alkalinization and Hair Shaft Penetration: The hair dye formulation is typically alkaline (pH 9-10.5), facilitated by an alkalizing agent such as ammonia or monoethanolamine.[4] This high pH serves a dual purpose: it opens the hair cuticle, allowing the dye precursors and other components to penetrate into the cortex, and it catalyzes the decomposition of the developer (hydrogen peroxide).
-
Oxidation of the Primary Intermediate: Once inside the hair cortex, the developer, typically hydrogen peroxide, oxidizes the 4-(Methylamino)phenol. This oxidation converts the relatively small, colorless precursor molecule into a reactive quinone-imine intermediate.
-
Coupling Reaction and Dye Formation: The highly reactive quinone-imine intermediate then rapidly reacts with a "coupler" or "secondary intermediate" molecule also present in the formulation. This coupling reaction forms a larger, complex indo-dye molecule. It is these newly formed, larger molecules that are colored and are physically trapped within the hair cortex, resulting in a long-lasting, "permanent" hair color.
The final shade achieved is dependent on the specific coupler(s) used in the formulation. For example, coupling with m-aminophenol can produce brown tones, while resorcinol can lead to greenish-yellow hues. By using a combination of different couplers, a wide spectrum of colors can be created.
Formulation Development Protocol
The development of a stable and effective oxidative hair dye formulation requires a systematic approach. The following protocol outlines the key steps and considerations.
Materials and Equipment
-
Primary Intermediate: 4-(Methylamino)phenol hydrobromide (or hemisulfate salt)
-
Couplers: e.g., m-aminophenol, resorcinol, 2-methylresorcinol
-
Alkalizing Agent: Ammonium hydroxide or monoethanolamine
-
Developer: Hydrogen peroxide (typically 6% or 20 volume)
-
Solvent: Deionized water
-
Surfactants: Anionic, non-ionic, or amphoteric (for viscosity and application properties)
-
Conditioning Agents: e.g., polymers, silicones, fatty alcohols
-
Antioxidants: e.g., sodium sulfite, erythorbic acid (to prevent premature oxidation in the product)
-
Chelating Agents: e.g., EDTA (to sequester metal ions that can destabilize hydrogen peroxide)
-
pH meter, viscometer, laboratory mixer, beakers, and weighing balance.
Step-by-Step Formulation Procedure
This is a general protocol for a cream-based oxidative hair dye. The exact percentages of ingredients will need to be optimized based on the desired shade and performance characteristics.
-
Preparation of the Dye Base (Part A):
-
In a main vessel, heat the deionized water to 70-75°C.
-
Add any fatty alcohols and emulsifiers and mix until a homogenous molten phase is achieved.
-
In a separate vessel, dissolve the this compound, couplers, and any other water-soluble components in a portion of the deionized water.
-
Slowly add the aqueous dye solution to the main vessel containing the molten fatty phase with continuous mixing to form an emulsion.
-
Begin cooling the mixture under gentle agitation.
-
-
Addition of Post-Formulation Ingredients (Part B):
-
Once the emulsion has cooled to below 40°C, add the alkalizing agent (e.g., ammonium hydroxide) to adjust the pH to the target range (typically 9.0-10.5).
-
Add any heat-sensitive components such as fragrances, conditioning agents, antioxidants, and chelating agents.
-
Continue mixing until the cream is uniform.
-
-
Final Quality Control:
-
Measure and record the final pH and viscosity of the dye base.
-
Package the dye base in an appropriate container.
-
Note: The developer (hydrogen peroxide solution) is always packaged separately and mixed with the dye base immediately before application to the hair.
Performance and Stability Testing Protocols
Color Performance Evaluation
Objective: To assess the color intensity, shade, and evenness of the hair dye formulation on standardized hair tresses.
Protocol:
-
Hair Tress Preparation: Use standardized natural white or light blonde hair tresses.
-
Dye Application:
-
Mix the dye base and developer in the recommended ratio (e.g., 1:1).
-
Apply the mixture evenly to the hair tresses, ensuring complete saturation.
-
Allow the dye to process for the specified time (e.g., 30-45 minutes) at room temperature.
-
-
Rinsing and Drying:
-
Rinse the hair tresses thoroughly with lukewarm water until the water runs clear.
-
Apply a standard conditioner, leave for 2-3 minutes, and rinse.
-
Gently pat the tresses dry with a towel and allow them to air dry or use a hairdryer on a low setting.
-
-
Color Assessment:
-
Visually assess the color under standardized lighting conditions.
-
For quantitative analysis, use a colorimeter to measure the Lab* color space values.
-
Color Stability to Washing
Objective: To evaluate the resistance of the hair color to fading after repeated washing.
Protocol:
-
Dyed Tress Preparation: Use hair tresses dyed according to the protocol in section 4.1.
-
Initial Color Measurement: Measure the initial Lab* values of the dyed tresses.
-
Washing Cycles:
-
Wash the tresses with a standardized shampoo solution.
-
Rinse thoroughly and dry.
-
Repeat for a specified number of cycles (e.g., 5, 10, 20 washes).
-
-
Color Measurement after Washing: Measure the Lab* values after each set of washing cycles.
-
Data Analysis: Calculate the change in color (ΔE*) to quantify the degree of fading.
Formulation Stability Testing
Objective: To ensure the physical and chemical integrity of the hair dye formulation over its intended shelf life.[5]
Protocol:
-
Sample Preparation: Prepare multiple samples of the final hair dye formulation in its intended packaging.
-
Storage Conditions: Store the samples under various conditions:
-
Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for real-time; 0, 1, 2, and 3 months for accelerated).[8]
-
Evaluation Parameters:
-
Physical: Appearance, color, odor, viscosity, phase separation.
-
Chemical: pH, concentration of active ingredients (4-(Methylamino)phenol).
-
Microbiological: Test for microbial contamination at the beginning and end of the study.
-
Analytical Quality Control: Quantification of 4-(Methylamino)phenol
Objective: To accurately quantify the concentration of 4-(Methylamino)phenol in the hair dye formulation using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 274 nm (or as determined by UV scan).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the hair dye formulation.
-
Extract the dye components using a suitable solvent mixture (e.g., methanol/water or an acidic/basic aqueous solution to ensure solubility and stability).
-
Dilute the extract to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of 4-(Methylamino)phenol of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of 4-(Methylamino)phenol in the sample by comparing its peak area to the calibration curve.
-
Safety and Regulatory Considerations
-
Skin Sensitization: 4-(Methylamino)phenol and its salts are known skin sensitizers.[2] A patch test should be recommended for consumers before using the final product.
-
Regulatory Limits: The use of 4-(Methylamino)phenol in hair dyes is regulated in many regions. For example, the EU Scientific Committee on Consumer Safety (SCCS) has opined on its safe use at specific maximum concentrations. It is crucial to adhere to the local regulations in the target market.
-
Handling Precautions: When handling the pure substance or concentrated solutions, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn to avoid skin and eye contact.[2]
Conclusion
4-(Methylamino)phenol is a versatile and effective primary intermediate for oxidative hair dye formulations. A thorough understanding of its chemical properties, mechanism of action, and potential safety concerns is essential for its successful application. The protocols outlined in these application notes provide a robust framework for the development, performance testing, and quality control of hair dye products containing this ingredient. By following a systematic and scientifically rigorous approach, researchers and formulators can create safe, stable, and high-performing hair color products that meet both consumer expectations and regulatory requirements.
References
-
PubChem. (n.d.). n-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Metol. Retrieved from [Link]
-
Opulent Beauty Pro. (2021, January 4). How to formulate hair color. Beginner's guide to color services [Video]. YouTube. Retrieved from [Link]
-
Cosmetic Test Labs. (2026, January 9). Color Stability Testing in Hair Dyes. Retrieved from [Link]
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 193-203.
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
- Google Patents. (n.d.). US8828100B1 - Formulation and processes for hair coloring.
-
Instructables. (n.d.). Hair Dye Science. Retrieved from [Link]
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MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
- Panraksa, P., et al. (2023).
- Eruditio: Indonesia Journal of Food and Drug Safety. (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety, 3(1), 1-10.
- Hu, R., et al. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Chemical Research in Toxicology, 35(7), 1151-1172.
- Google Patents. (n.d.). US4173453A - Topical hair coloring formulation in the form of suspension, lotion and cream.
-
Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. SCIRP.org. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(methylamino)ethyl]Phenol hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]
- PubMed. (2018). [Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 36(10), 1014-1021.
- IJSDR. (2019). Formulation Aspect Of Hair Dyes. International Journal of Scientific Development and Research, 4(5).
-
Simply Organic Beauty. (n.d.). How to Formulate Hair Color | Hair Color Formula Guide. Retrieved from [Link]
- ResearchGate. (2023). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product.
-
Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
- ACS Publications. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Chemical Research in Toxicology.
- UL Prospector. (n.d.). Understanding-Cosmetic-Stability-Testing-with-Perry-Romanowski.pdf.
- ResearchGate. (2025, August 6).
-
Garnier. (n.d.). How to Dye Your Hair at Home in 6 Steps. Retrieved from [Link]
- EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
-
James Gartner. (2020, August 5). All Over Hair Color – Single Process Color Application With a Bowl and Brush [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). KR20130056953A - Simultaneous determination of oxidative hair dye compounds by high performance chromatography.
- PubMed. (2019).
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- 10. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Methylamino)phenol hydrobromide in the synthesis of Schiff bases
An In-Depth Guide to the Synthesis and Application of Condensation Products from 4-(Methylamino)phenol Hydrobromide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases and related nitrogen-containing compounds, with a specific focus on utilizing this compound as a key starting material. We delve into the mechanistic nuances of imine and enamine formation, present a detailed, field-tested protocol for synthesis, and outline robust analytical methods for structural validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile compounds in their work.
Introduction: The World of Azomethines and Their Analogues
Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group, -C=N-), are a cornerstone of modern organic synthesis.[1][2][3] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[3][4] The versatility of the azomethine group has made Schiff bases and their metal complexes invaluable in numerous fields, including catalysis, materials science, and particularly in medicinal chemistry, where they exhibit a wide spectrum of biological activities such as antimicrobial, antiviral, and anticancer properties.[2][4][5][6][7][8]
This guide specifically addresses the use of this compound. It is critical to note that 4-(methylamino)phenol is a secondary amine. The classical Schiff base (imine) synthesis involves a primary amine. The reaction of a secondary amine with a carbonyl compound proceeds through a similar intermediate but typically yields an enamine , not an imine. This distinction is mechanistically significant and crucial for correct structural assignment. Throughout this guide, we will elucidate both pathways to provide a complete chemical context and ensure methodological rigor.
The hydrobromide salt form of the reactant necessitates an initial deprotonation step to liberate the nucleophilic free amine, a common practice when working with amine salts.
Mechanistic Foundations: Imine vs. Enamine Synthesis
Understanding the reaction pathway is paramount for optimizing reaction conditions and predicting outcomes. The condensation reaction is typically acid-catalyzed and reversible.[9]
The Classic Schiff Base (Imine) Formation Pathway
The reaction between a primary amine and a carbonyl compound involves two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).[2][10]
-
Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the imine.[9][10]
// Nodes reactants [label="Primary Amine (R-NH₂) + Carbonyl (R'₂C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate\n(Carbinolamine)", fillcolor="#FBBC05", fontcolor="#202124"]; protonated_hemi [label="Protonated Hemiaminal", fillcolor="#FBBC05", fontcolor="#202124"]; schiff_base [label="Imine (Schiff Base)\nR'₂C=NR", fillcolor="#34A853", fontcolor="#FFFFFF"]; h2o_out1 [label="H₂O", shape=plaintext];
// Edges reactants -> hemiaminal [label=" Nucleophilic\n Addition "]; hemiaminal -> protonated_hemi [label="+ H⁺"]; protonated_hemi -> schiff_base [label=" -H₂O, -H⁺ "]; }
Caption: Mechanism of Schiff Base (Imine) Formation.
The Enamine Formation Pathway (with Secondary Amines)
When a secondary amine like 4-(methylamino)phenol is used, the reaction proceeds differently after the initial steps because the nitrogen lacks a second proton to eliminate for imine formation.
-
Hemiaminal Formation: Similar to the first pathway, the secondary amine attacks the carbonyl carbon to form a hemiaminal.
-
Iminium Ion Formation: Acid-catalyzed dehydration occurs to form an iminium ion , which contains a C=N⁺ double bond.
-
Deprotonation: A proton is removed from an adjacent carbon atom (the α-carbon) by a base (e.g., the solvent), leading to the formation of a C=C double bond adjacent to the nitrogen atom. This final product is an enamine .
// Nodes reactants [label="Secondary Amine (R₂NH) + Carbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; iminium [label="Iminium Ion\n[R₂N⁺=CR'₂]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enamine [label="Enamine\nR₂N-CR'=CR''R'''", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> hemiaminal [label=" Nucleophilic\n Addition "]; hemiaminal -> iminium [label=" + H⁺, -H₂O "]; iminium -> enamine [label=" -H⁺ (from α-carbon) "]; }
Caption: Mechanism of Enamine Formation.
The pH must be carefully controlled in these reactions; a pH around 5 is often optimal.[9] At very low pH, the amine reactant becomes fully protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.[9]
Experimental Application Protocol
This section provides a detailed methodology for the synthesis of an enamine from this compound and a model aldehyde, 2-hydroxybenzaldehyde (salicylaldehyde).
Objective: To synthesize and characterize 2-((4-hydroxyphenyl)(methyl)amino)methyl)phenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Standard Supplier |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | ≥98% | Standard Supplier |
| Triethylamine (TEA) | ≥99% | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| p-Toluenesulfonic acid (PTSA) | Monohydrate | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Hexane | ACS Grade | Standard Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Round-bottom flask (100 mL) | - | Standard Glassware |
| Dean-Stark apparatus & Condenser | - | Standard Glassware |
| Magnetic stirrer and hot plate | - | Standard Equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Supplier |
Step-by-Step Synthesis Procedure
Caption: General Experimental Workflow.
-
Liberation of the Free Amine:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol).
-
Add 50 mL of anhydrous toluene.
-
Slowly add triethylamine (1.1 eq., 11 mmol) to the suspension. Stir at room temperature for 20-30 minutes. The triethylamine acts as a base to neutralize the HBr salt, forming triethylammonium bromide and liberating the free 4-(methylamino)phenol.
-
-
Reaction Setup:
-
To the resulting mixture, add 2-hydroxybenzaldehyde (1.0 eq., 10 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 0.05 eq., 0.5 mmol).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. The Dean-Stark trap is crucial for azeotropically removing the water formed during the condensation, which drives the reversible reaction to completion.[5]
-
-
Reflux and Monitoring:
-
Heat the mixture to reflux (approx. 110-111°C for toluene) with vigorous stirring.
-
Monitor the reaction progress by collecting small aliquots and analyzing them using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of starting materials and the formation of a new, less polar product spot will be observed.
-
Continue reflux until the starting materials are no longer visible on the TLC plate (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to remove the PTSA catalyst, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if it is an oil.
-
Structural Validation and Characterization
Confirming the structure of the synthesized product is a critical step. The following data are expected for the successful formation of an enamine or its tautomeric equivalent, distinguishing it from a classic Schiff base.
| Technique | Schiff Base (Hypothetical) | Expected Enamine Product | Rationale |
| FT-IR (cm⁻¹) | ~1625 (C=N stretch)[11][12] | ~1650 (C=C stretch), Absence of C=N | The key difference is the C=N (imine) vs. C=C (enamine) double bond. The disappearance of the aldehyde C=O (~1700 cm⁻¹) is a key indicator of reaction.[13] |
| ¹H NMR (δ, ppm) | ~8.0-9.0 (s, 1H, -CH=N-)[14][15] | ~5.0-7.0 (m, vinyl protons) | The chemical shift of the azomethine proton in a Schiff base is highly characteristic and downfield. Enamine vinylic protons appear further upfield. |
| ¹³C NMR (δ, ppm) | ~160-170 (-CH=N-) | ~100-140 (C=C carbons) | The chemical shift of the sp² carbon in the imine bond is distinct from the sp² carbons of an enamine's C=C bond. |
| Mass Spec (m/z) | M⁺ | M⁺ | Both techniques should confirm the correct molecular weight corresponding to the condensation product (sum of reactants minus water). |
Applications in Drug Discovery and Coordination Chemistry
While this guide focuses on an enamine synthesis, the broader class of Schiff bases derived from aminophenols are potent molecules in medicinal chemistry.[16][17]
-
Antimicrobial and Antifungal Activity: The azomethine group is often crucial for biological activity, potentially interfering with microbial cell processes.[8][10][17][18][19][20] Derivatives of 4-aminophenol have demonstrated broad-spectrum activity against various bacterial and fungal strains.[16][18]
-
Anticancer and Antitumor Potential: Many Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines.[2][6][7] The phenolic -OH group, in particular, can enhance this activity and participate in metal coordination.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and coupling reactions, offering high efficiency and selectivity.[5][21][22][23]
-
Coordination Chemistry: The presence of nitrogen and oxygen donor atoms in compounds derived from 4-(methylamino)phenol makes them excellent ligands for forming stable coordination complexes with a variety of transition metals.[2][5] Such complexation often enhances the biological activity of the parent ligand.[3][6][7]
The synthesized enamine, possessing both a phenol group and a tertiary amine, is also a valuable precursor for further functionalization and can serve as a potent chelating agent for metal ions.
Conclusion
The reaction of this compound with carbonyl compounds provides a reliable pathway to synthesize substituted enamines, which are valuable intermediates in organic and medicinal chemistry. A clear understanding of the underlying reaction mechanism is essential to distinguish the enamine product from a classical Schiff base. The detailed protocol and characterization methods presented in this guide offer a robust framework for researchers to successfully synthesize, validate, and explore the potential of these versatile molecules in drug development and beyond.
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Schiff's bases mechanism: Significance and symbolism. (2024). The B-Z. Retrieved from [Link]
- Cojocaru, C., et al. (2022).
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Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]
- Dharmendra, S., et al. (2019). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(4), 1541-1554.
- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Chemistry, 2013, 1-6.
-
Schiff base. (n.d.). In Wikipedia. Retrieved from [Link]
- Sharma, K. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Applied Pharmaceutical Science, 6(4), 184-189.
- Nikolova, Y., et al. (2022).
- GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Online Press.
- LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
- Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2025).
- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015).
- Recent Applications of Schiff Bases in Biomedical Sciences. (2025).
- Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (n.d.). JETIR.
- Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Co
- Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino phenol and a variety of aldehydes. (n.d.).
- Synthesis and Spectroscopic Studies of New Schiff Bases. (2006). Molecules.
- Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science.
- Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules.
- Schiff Base Complexes for Catalytic Application. (n.d.).
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Molecules.
- FT-IR data of the Schiff base ligands and their Cu(II) complexes. (n.d.).
- Synthesis and characterization of N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (X = 2, 3, 4) and their metal complexes. (2024).
- 1H-NMR spectrum of the free Schiff base. (n.d.).
- Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (n.d.). MDPI.
- Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). MDPI.
- Antimicrobial activity of Schiff bases and compound. (n.d.).
- Application Notes and Protocols: Synthesis of Schiff Bases from 4-Chloro-2,6-bis(hydroxymethyl)
- Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). Pakistan Journal of Biological Sciences.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR.
- Schiff bases: A short review of their antimicrobial activities. (2025).
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Electrochemical detection of 4-(Methylamino)phenol hydrobromide
An Application Note and Protocol for the Electrochemical Detection of 4-(Methylamino)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
4-(Methylamino)phenol, commonly known as Metol, is a chemical compound widely utilized as a developing agent in black-and-white photography, a component in hair dyes, and as a corrosion inhibitor.[1][2][3] Its presence in industrial wastewater raises environmental concerns, while its concentration in pharmaceutical and cosmetic products requires precise quality control.[1][4] This application note provides a comprehensive guide to the sensitive and rapid detection of 4-(methylamino)phenol using electrochemical methods. We detail the principles of its electrochemical oxidation and present a validated protocol using voltammetric techniques, such as Cyclic Voltammetry (CV) for characterization and Differential Pulse Voltammetry (DPV) for quantification. This guide is intended for researchers, analytical chemists, and quality control professionals seeking a reliable and efficient method for Metol analysis.
Introduction: The Need for Sensitive Metol Detection
4-(Methylamino)phenol sulfate (Metol) is an organic compound that, while essential in certain industries, is classified as harmful if swallowed, may cause allergic skin reactions, and is very toxic to aquatic life with long-lasting effects.[5] Its potential as an environmental pollutant and a contact allergen necessitates the development of sensitive, rapid, and cost-effective detection methods.[4][6] Traditional analytical techniques can be time-consuming and require expensive instrumentation. Electrochemical sensors offer a compelling alternative, providing high sensitivity, rapid response times, portability, and ease of operation.
This document outlines the electrochemical principles and a detailed protocol for the determination of Metol. The methodology leverages the inherent electroactive nature of the phenol group, which can be readily oxidized at an electrode surface, generating a measurable electrical current directly proportional to its concentration.
Principle of Electrochemical Detection
The electrochemical detection of 4-(methylamino)phenol is based on its oxidation at the surface of a working electrode. The molecule contains both a phenol and a secondary amine group, both of which are electrochemically active. The primary oxidation process involves the phenolic hydroxyl group. In a two-electron, two-proton process, the hydroxyl group is oxidized to a quinone-imine derivative.
This reaction produces a distinct oxidation peak in a voltammogram. The potential at which this peak occurs is characteristic of the analyte, while the height of the peak current is proportional to the concentration of Metol in the sample. By employing sensitive techniques like Differential Pulse Voltammetry (DPV), which effectively minimizes background charging current, very low detection limits can be achieved.
To enhance the sensitivity and selectivity of the measurement, the working electrode is often modified with nanomaterials. These modifications, such as gold nanoparticles or various nanocomposites, increase the electrode's effective surface area and accelerate the rate of electron transfer, leading to a significant amplification of the analytical signal.[7][8]
Essential Equipment and Reagents
3.1. Instrumentation
-
Potentiostat/Galvanostat with corresponding software (e.g., PalmSens, Gamry, Bio-Logic)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE) is recommended as the base electrode.
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
-
Micropipettes and standard laboratory glassware
-
pH meter
-
Analytical balance
3.2. Chemicals and Reagents
-
4-(Methylamino)phenol hydrobromide or sulfate salt (Metol, analytical grade)
-
Phosphate buffer solution (PBS) components: Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄)
-
Potassium chloride (KCl) or other suitable supporting electrolyte
-
Deionized (DI) water (resistivity >18 MΩ·cm)
-
Polishing materials for GCE: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
Detailed Experimental Protocols
Protocol 1: Working Electrode Preparation
The cleanliness and state of the working electrode surface are paramount for reproducible results.
-
Mechanical Polishing:
-
Polish the Glassy Carbon Electrode (GCE) surface with 1.0 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step sequentially with 0.3 µm and 0.05 µm alumina slurries.
-
After the final polishing step, sonicate the electrode in DI water for 2 minutes to remove any embedded alumina particles.
-
Rinse again with DI water and allow it to air dry.
-
-
Electrochemical Cleaning (Optional but Recommended):
-
Place the polished GCE in a cell with a supporting electrolyte (e.g., 0.5 M H₂SO₄).
-
Run several cyclic voltammograms (e.g., 10-20 cycles) in a wide potential window (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) until a stable, low background current is observed.
-
Rinse the electrode with DI water before use.
-
Protocol 2: Preparation of Solutions
-
Supporting Electrolyte (0.1 M Phosphate Buffer, pH 7.0):
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
Mix the two solutions, monitoring with a pH meter, until the pH reaches 7.0. This buffer will serve as the supporting electrolyte, which provides conductivity and controls the pH of the reaction.
-
-
Analyte Stock Solution (e.g., 10 mM Metol):
-
Accurately weigh the required amount of 4-(methylamino)phenol salt.
-
Dissolve it in a known volume of the prepared 0.1 M PBS (pH 7.0) to achieve the desired concentration.
-
Store this stock solution in a dark, refrigerated container to prevent degradation. It is light-sensitive.[3]
-
-
Working Standard Solutions:
-
Prepare a series of standard solutions by serial dilution of the stock solution with the supporting electrolyte (0.1 M PBS). These will be used to construct the calibration curve.
-
Protocol 3: Voltammetric Analysis
This protocol details the characterization by CV and quantification by DPV.
-
Assemble the Electrochemical Cell:
-
Add 10 mL of the supporting electrolyte (0.1 M PBS, pH 7.0) to the electrochemical cell.
-
Immerse the prepared GCE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes. Ensure the reference electrode tip is close to the working electrode.
-
-
Cyclic Voltammetry (CV) - Characterization:
-
Add a specific concentration of Metol (e.g., 100 µM) to the cell.
-
Run a cyclic voltammogram from an initial potential of 0.0 V to a vertex potential of +0.8 V and back to 0.0 V.
-
Use a scan rate of 50 mV/s.
-
Observe the voltammogram for a distinct oxidation peak corresponding to Metol. This confirms its electroactivity under the chosen conditions.
-
-
Differential Pulse Voltammetry (DPV) - Quantification:
-
Use a fresh 10 mL aliquot of the supporting electrolyte for each measurement.
-
Record a DPV scan of the blank electrolyte to establish a baseline.
-
Add a known concentration of Metol standard to the cell and stir for 30 seconds.
-
Allow the solution to become quiescent (stop stirring) for 5-10 seconds.
-
Perform the DPV scan. The peak height at the oxidation potential is the analytical signal.
-
Repeat this for all standard solutions to generate a calibration curve.
-
Data Analysis and Performance
The output from the DPV experiments is a plot of current versus potential. The peak current at the characteristic oxidation potential of Metol is measured after subtracting the baseline current.
-
Calibration Curve: Plot the measured peak current (Iₚ) against the corresponding Metol concentration. Perform a linear regression on the data. A linear relationship is expected in a specific concentration range.
-
Limit of Detection (LOD): The LOD is calculated using the formula: LOD = 3σ / m , where σ is the standard deviation of the blank signal and m is the slope of the calibration curve.[9]
Typical Performance Characteristics
The performance of electrochemical sensors for Metol can vary significantly based on the type of electrode modification. The following table summarizes representative data from the literature.
| Electrode System | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| LiCoO₂ Nanosphere Modified Electrode | 0.4 - 400 | 0.246 | [7] |
| Gold Nanoparticle Modified SPCE | 2.0 - 800 | 0.64 | [7] |
| ZnO/2D-BCN/GCE | 0.039 - 1617 | 0.0086 | [4] |
| Gold Nanoparticle (LASIS) SPCE | 0.73 - 49.35 | 0.06 | [8] |
SPCE: Screen-Printed Carbon Electrode; GCE: Glassy Carbon Electrode; ZnO/2D-BCN: Zinc Oxide/Boron-doped Carbon Nitride.
Visualized Workflow and Mechanism
To clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: General workflow for the electrochemical detection of Metol.
Caption: Electrochemical oxidation of 4-(methylamino)phenol at an electrode.
Safety and Handling Precautions
4-(Methylamino)phenol and its salts are hazardous. Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.[5] It may cause an allergic skin reaction.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[10]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Metol is very toxic to aquatic life.
Conclusion
The electrochemical protocol detailed in this application note provides a robust, sensitive, and efficient method for the quantitative analysis of 4-(methylamino)phenol. By utilizing standard voltammetric techniques and properly prepared electrodes, researchers and professionals can achieve low limits of detection suitable for environmental monitoring and quality control applications. The adaptability of the method, particularly through the use of modified electrodes, offers a pathway to further enhance performance for specific analytical challenges.
References
-
Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. (2025). ResearchGate. Retrieved from [Link]
-
Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material. (n.d.). MDPI. Retrieved from [Link]
-
ZnO/B-g-C3N4 Nanoplatelet/Nanosheet Heterostructures for the Electrochemical Detection of Metol in Real Sample Analysis. (2024). ACS Applied Nano Materials. Retrieved from [Link]
-
Voltammetric Determination of Sumatriptan by an Overoxidized Poly(p- aminophenol) Modified Glassy Carbon Electrode. (2021). Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
-
Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. (n.d.). MDPI. Retrieved from [Link]
-
p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
Investigation of the Voltammetric Behavior of Methyldopa at a Poly (p-Aminobenzene Sulfonic Acid) Modified Sensor. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
n-Methyl-p-aminophenol. (n.d.). PubChem. Retrieved from [Link]
-
4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. (2025). Helvetic BioPharma. Retrieved from [Link]
-
Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. (2023). ACS Omega. Retrieved from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 4-(Methylamino)phenol sulfate Technipur® | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Methylamino)phenol sulfate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: 4-(Methylamino)phenol Hydrobromide Stability and Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-(Methylamino)phenol and its salts. As a compound frequently used as a potent reducing agent in applications ranging from photographic development to the synthesis of pharmaceutical intermediates, its stability is paramount to achieving reproducible and accurate experimental outcomes.[1] This guide, structured from the perspective of a Senior Application Scientist, provides in-depth answers, troubleshooting workflows, and validated protocols to address the common challenges associated with the handling and storage of this reagent.
A Note on Salt Forms: Much of the available technical literature and safety data pertains to the 4-(Methylamino)phenol hemisulfate salt (CAS No. 55-55-0), also known as Metol.[2][3] The hydrobromide salt shares the same reactive parent molecule and is therefore subject to the same primary degradation pathways. The principles and recommendations outlined in this guide are directly applicable, as they address the inherent instability of the 4-(methylamino)phenol moiety itself.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of 4-(Methylamino)phenol salts.
Q1: What are the ideal storage conditions for solid 4-(Methylamino)phenol hydrobromide?
To ensure maximum shelf-life and prevent degradation, the solid compound must be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] It is critically important to protect the material from light, as it is a primary driver of degradation.[3][5] The use of amber glass bottles is strongly recommended.[2]
Q2: My solid reagent has a grayish or brownish tint, but the certificate of analysis says it should be white. Is it still usable?
A slight discoloration of the solid indicates a low level of surface oxidation. While the bulk purity may still be high, this is the first sign of degradation. For highly sensitive quantitative assays, using a fresh, unopened container is advisable. For less sensitive applications, the material may still be usable, but you should anticipate potential inconsistencies. The root cause is almost always minor, long-term exposure to air and/or light during storage.
Q3: How should I prepare a stock solution to maximize its stability?
The key to a stable solution is the aggressive exclusion of oxygen. Solutions of 4-(Methylamino)phenol are notoriously prone to air oxidation. It is imperative to use de-gassed, high-purity water or an appropriate buffer. Preparation and storage under an inert atmosphere (e.g., nitrogen or argon) will significantly extend the solution's viability.
Q4: How long can I store a prepared aqueous solution?
Even under ideal conditions, aqueous solutions of 4-(Methylamino)phenol have a limited shelf life. For best results, solutions should be prepared fresh daily. If storage is unavoidable, keep the solution in a completely filled, tightly sealed amber vial at 2-8°C for no more than a few days. Any appearance of color (pink, yellow, brown) is a definitive indicator of oxidative degradation, and the solution should be discarded.
Section 2: Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving common experimental issues.
Problem: My freshly prepared solution is already colored (pink, yellow, or brown).
This is the most frequent issue encountered and is almost exclusively caused by oxidation. The aminophenol moiety is readily oxidized to form colored quinone-imine species. This process is accelerated by dissolved oxygen, light, and elevated pH.
Troubleshooting Workflow: Solution Discoloration
Caption: Troubleshooting workflow for discolored solutions.
Problem: I'm observing inconsistent results or a loss of potency in my assay.
If your solution is colorless but your results are erratic, this points to a more subtle degradation that has not yet produced visible chromophores.
-
Check Solution Age: How old is the stock solution? Even if stored in the cold and dark, potency will decrease over time. Best Practice: Always prepare the solution fresh for each experiment.
-
Evaluate Solvent Purity: Are you using high-purity, HPLC-grade or Milli-Q water? Trace metal contaminants in lower-grade water can catalyze oxidative degradation.[6]
-
Confirm Incompatibilities: Is your experimental buffer or reaction mixture compatible? 4-(Methylamino)phenol is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5][7] Unintended reactions can consume the reagent before it participates in the desired assay.
Section 3: Key Experimental Protocols
Adhering to strict protocols is the best way to ensure the integrity of your experiments.
Protocol 1: Handling and Weighing Solid Reagent
-
Objective: To minimize exposure of the solid reagent to air, moisture, and light.
-
Methodology:
-
Allow the reagent container to equilibrate to room temperature before opening to prevent water condensation on the cold powder.
-
Work in an area with subdued lighting.
-
Open the container for the minimum time possible. If available, perform weighing inside a glove box or a nitrogen-purged environment.
-
Promptly weigh the desired amount into a suitable vessel (e.g., an amber glass vial).
-
Tightly reseal the main container, purge with an inert gas (e.g., argon or nitrogen) if possible, and wrap the lid junction with paraffin film to ensure an airtight seal.
-
Return the main container to its designated cool, dry, and dark storage location.[5]
-
Protocol 2: Preparation of a Stabilized Aqueous Stock Solution
-
Objective: To prepare a colorless, minimally oxidized solution for immediate use.
-
Materials:
-
This compound
-
High-purity, de-gassed water (or appropriate buffer)
-
Amber glass volumetric flask or vial
-
Source of inert gas (Nitrogen or Argon) with tubing
-
-
Methodology:
-
Solvent De-gassing: Sparge the high-purity water with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Following Protocol 1, weigh the required mass of the solid reagent and place it into the amber flask.
-
Inert Atmosphere: Gently flush the headspace of the flask containing the powder with the inert gas.
-
Dissolution: While maintaining a gentle positive pressure of inert gas, add the de-gassed solvent to the flask.
-
Mixing: Seal the flask and mix gently by inversion or sonication until the solid is fully dissolved. Avoid vigorous shaking or vortexing, which can re-introduce air.
-
Use Immediately: For best results, use the solution immediately after preparation.
-
Section 4: Chemical Stability and Degradation Pathways
Understanding the "why" behind these protocols is key to developing robust experimental designs. The 4-(methylamino)phenol molecule has two primary points of vulnerability: the phenol hydroxyl group and the secondary amine.
The most common degradation mechanisms are oxidation and photolysis.[6][8]
-
Oxidation: In the presence of oxygen, the phenol is easily oxidized. This process is often autocatalytic and results in the formation of a semiquinone radical, which can then be further oxidized or dimerize, leading to a cascade of colored and electrochemically active impurities.
-
Photolysis: UV light provides the energy to initiate and accelerate oxidative processes, leading to the formation of radical species.[3][5]
Primary Degradation Pathway
Caption: Simplified primary degradation pathway of 4-(Methylamino)phenol.
Summary of Stability Factors
| Parameter | Condition to Avoid | Rationale |
| Atmosphere | Exposure to Air/Oxygen | The phenol and amine groups are highly susceptible to oxidation.[9] |
| Light | UV or Bright Ambient Light | Photolysis accelerates the formation of radical intermediates, initiating degradation.[3][5][10] |
| Temperature | High Temperatures | Increases the rate of all chemical degradation reactions.[9] |
| pH | Neutral to Alkaline (pH > 7) | Deprotonation of the phenolic hydroxyl group makes the molecule significantly more prone to oxidation. |
| Moisture | High Humidity | The material can be hygroscopic, and moisture can facilitate degradation.[9] |
| Incompatibles | Strong Oxidizers, Acids, etc. | Can cause violent or rapid decomposition.[5][7] |
Section 5: Safety and Handling
Proper handling is essential not only for experimental integrity but also for personal safety.
-
Acute Hazards: this compound is harmful if swallowed.[2][3][4]
-
Sensitization: It may cause an allergic skin reaction. It is a known skin sensitizer, and repeated contact should be avoided.[2][9][11]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3]
-
Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[2][3][11]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[2][3]
-
On Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2][3][11]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
General: Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][9]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety D
- Material Safety Data Sheet 4-(Methylamino)
- 4 - SAFETY D
- 4-(Methylamino)
- n-Methyl-p-aminophenol | C7H9NO | CID 5931.
- 4-(Methylamino)phenol sulfate - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech., 2(4), 621-627.
- Safety Data Sheet: 4-(Methylamino)
- 4-(Methylamino)phenol Sulfate. Tokyo Chemical Industry (India) Pvt. Ltd..
- 4-(Methylamino)
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- 4-(Methylamino) Phenol Sulfate Solution. LabChem Inc. - The Lab Depot.
- p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government Department of Health.
- 4-(Methylamino)
Sources
- 1. labdepotinc.com [labdepotinc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hydroservice.com [hydroservice.com]
- 4. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labdepotinc.com [labdepotinc.com]
- 10. carlroth.com [carlroth.com]
- 11. 4-(Methylamino)phenol Sulfate | 55-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Troubleshooting Poor Results with Metol-Hydroquinone Developers
Welcome to the technical support center for Metol-hydroquinone (MQ) developers. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and repeatable photographic and radiographic development processes. Here, we will address common issues encountered during experiments, providing in-depth explanations and actionable troubleshooting protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common problems. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: My developer solution has turned dark brown. Is it still usable?
A dark brown or black color is a strong indicator of significant oxidation.[1] Oxidized developing agents have reduced activity, which can lead to inconsistent results such as a loss of image contrast and speed.[1] For critical applications, it is strongly recommended to discard discolored solutions and prepare a fresh batch.
Q2: My images are appearing thin and lack contrast. What is the likely cause?
This is a classic symptom of an exhausted or degraded developer.[1] As Metol and hydroquinone oxidize, their ability to reduce silver halides diminishes, resulting in underdeveloped images.[1] Other potential causes include incorrect developer dilution, development times that are too short, or a developer temperature that is too low.[2]
Q3: What is the expected shelf life of my MQ developer stock solution?
The longevity of an MQ stock solution is highly dependent on storage conditions. When stored in a full, tightly-capped, dark glass bottle to minimize exposure to oxygen, a well-formulated MQ developer can last for several months.[1][3] However, solutions stored in partially filled or air-permeable plastic containers may only be viable for a few weeks.[1][3] For maximum consistency, using a freshly prepared solution is always the best practice.
Q4: I'm noticing a white precipitate in my developer. What should I do?
A precipitate in an MQ developer can be due to several factors. If the solution has been stored at a low temperature, the solubility of the chemical components may have decreased. Using hard water, which contains a high concentration of mineral ions, can also lead to precipitation. Ensure all components are fully dissolved during preparation and consider using deionized or distilled water.
Q5: Why are my results inconsistent from one experiment to the next?
Inconsistent results can stem from several variables. The most common culprits are developer exhaustion, temperature fluctuations, and inconsistent agitation. It is also crucial to ensure that the developer is not contaminated with fixer or stop bath, as this can significantly alter its chemical properties.[4]
II. In-depth Troubleshooting Guides
This section provides a more detailed analysis of common problems, their underlying chemical mechanisms, and step-by-step protocols for resolution.
Issue: Low Contrast and Thin Image Density
Low contrast and thin negatives are often the first signs of a failing developer. This issue directly impacts the quantitative analysis of experimental results, making accurate densitometry impossible.
Causality:
-
Developer Exhaustion: The primary cause is the depletion of the developing agents, Metol and hydroquinone, through oxidation and the process of reducing silver halides. Hydroquinone is particularly susceptible to oxidation.[5]
-
Incorrect Temperature: Developer activity is highly temperature-dependent. A temperature lower than recommended will decrease the rate of the chemical reactions, leading to underdevelopment.[5]
-
Inaccurate Timing or Dilution: Short development times or overly diluted developer solutions will not allow for the complete reduction of the exposed silver halides.[6]
Troubleshooting Protocol:
-
Verify Developer Age and Storage: Check your records for when the stock solution was prepared. If it is more than a few weeks old and was not stored in a full, airtight, dark glass bottle, discard it and prepare a fresh solution.[3][7]
-
Calibrate Temperature: Use a calibrated thermometer to ensure the developer is at the recommended temperature before and during development.
-
Confirm Time and Dilution: Double-check the manufacturer's instructions or your established protocol for the correct development time and dilution ratio.[6]
-
Perform a Control Test: Develop a pre-exposed control strip to test the activity of the developer. Compare the results to a standard to determine if the developer is performing as expected.
Issue: Chemical Fog and Staining
Chemical fog is the unwanted density in unexposed areas of the emulsion, which can obscure fine details and alter the baseline for densitometric readings.[2][4]
Causality:
-
Developer Oxidation: The oxidation byproducts of hydroquinone can cause general fog and staining.[5][8]
-
High pH: An excessively high pH increases the developer's activity, which can lead to the development of unexposed silver halide crystals, causing fog.[9][10]
-
Contamination: Contamination of the developer with other chemicals, particularly fixer, can lead to dichroic fog, which appears as a metallic sheen on the surface of the emulsion.[4] Dichroic fog consists of a thin layer of metallic silver that has been redeposited on the film.[4][11]
Troubleshooting Protocol:
-
Prepare Fresh Developer: If the developer is old or has been exposed to air, discard it and mix a fresh batch.[4]
-
Check pH Levels: If you are mixing your own developer from raw chemicals, verify the pH of the final solution. It should be within the recommended range for your specific formula.
-
Ensure Cleanliness: Use dedicated, thoroughly cleaned containers for each chemical solution to prevent cross-contamination.[4]
-
Use a Stop Bath: An acid stop bath neutralizes the alkaline developer, preventing it from continuing to act on the emulsion and contaminating the fixer.
Issue: Developer Stains
Developer stains can manifest as localized spots or larger, uneven patches of discoloration on the emulsion.
Causality:
-
Incomplete Dissolution of Chemicals: If the powdered chemicals are not fully dissolved during preparation, undissolved particles can settle on the emulsion and cause localized overdevelopment or staining.[2]
-
Scum from Hard Water: The use of hard water can lead to the formation of calcium sulfite scum, which can adhere to the emulsion.
-
Aerial Oxidation: Uneven development and staining can occur if the emulsion is exposed to air during the development process.
Troubleshooting Protocol:
-
Ensure Complete Dissolution: When preparing the developer from powders, stir the solution until all chemicals are completely dissolved.[6] Filtering the solution can also be beneficial.
-
Use Distilled or Deionized Water: To avoid issues with hard water, it is recommended to use distilled or deionized water for mixing all chemical solutions.
-
Maintain Proper Agitation: Follow a consistent and appropriate agitation schedule to ensure that fresh developer is always in contact with the entire surface of the emulsion.
III. The Chemistry of Metol-Hydroquinone Developers
A deeper understanding of the chemical interactions within an MQ developer can aid in diagnosing and preventing issues.
The Superadditive Effect
Metol and hydroquinone work together in a synergistic manner known as superadditivity.[12][13] The combined developing activity of both is greater than the sum of their individual activities.[12]
-
Metol: Is a fast-acting developing agent that is particularly effective at initiating development in the shadow areas (areas of low exposure).[14][15]
-
Hydroquinone: Is a slow-acting agent that provides high contrast.[14][15]
In an MQ developer, Metol begins the development process. As it reduces silver halide, it becomes oxidized. The hydroquinone then regenerates the oxidized Metol, allowing it to continue developing.[12] This regeneration process is the key to the superadditive effect.
Caption: Superadditive mechanism of Metol and Hydroquinone.
The Role of Other Components
A typical MQ developer contains several other essential chemicals:
| Component | Chemical Example | Function |
| Accelerator | Sodium Carbonate, Borax | Provides the necessary alkaline environment (high pH) for the developing agents to be active.[8] |
| Preservative | Sodium Sulfite | Prevents the developing agents from rapidly oxidizing by reacting with the air.[8] It also reacts with the oxidation byproducts of the developing agents to prevent staining.[16] |
| Restrainer | Potassium Bromide | Reduces the rate of development of unexposed silver halide crystals, thus controlling chemical fog.[8] |
IV. Best Practices for Preparation and Storage
To ensure consistent and reliable results, it is imperative to follow best practices for the preparation and storage of MQ developers.
Preparation Protocol
-
Start with Clean Equipment: Ensure all mixing vessels and storage bottles are thoroughly cleaned to prevent contamination.
-
Use High-Purity Water: Whenever possible, use distilled or deionized water to avoid complications from mineral content.
-
Dissolve Chemicals in the Correct Order: The order in which chemicals are dissolved is critical. A common order for MQ developers is:
-
Dissolve a small amount of the sodium sulfite in water first to act as an antioxidant.
-
Add and dissolve the Metol.
-
Add and dissolve the remaining sodium sulfite.
-
Add and dissolve the hydroquinone.
-
Add and dissolve the accelerator (e.g., sodium carbonate).
-
Finally, add and dissolve the restrainer (e.g., potassium bromide).
-
-
Ensure Complete Dissolution: Stir the solution until all chemicals are fully dissolved before proceeding to the next step.[2]
Storage Protocol
-
Use Appropriate Containers: Dark amber or green glass bottles are ideal for storing developer stock solutions as they protect the solution from light and are impervious to air.[3]
-
Minimize Air Exposure: Air is the primary enemy of a developer. Store the solution in bottles that are filled to the top to minimize the amount of air in contact with the liquid.[3][7] Using smaller bottles and decanting from a larger stock solution can be an effective strategy.[17]
-
Store in a Cool, Dark Place: Heat can accelerate the rate of oxidation.[5] Store your developer solutions in a cool, dark location.
V. Safety Precautions
Metol-hydroquinone developers contain chemicals that can be hazardous. Always adhere to proper laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling developer chemicals.
-
Ventilation: Work in a well-ventilated area to avoid inhaling chemical dust or fumes.[18]
-
Skin Contact: Metol can cause contact dermatitis in some individuals.[19][20] Avoid direct skin contact. If contact occurs, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of used developer solutions in accordance with your institution's hazardous waste guidelines. Do not pour concentrated developer down the drain.[18]
Caption: Troubleshooting workflow for MQ developer issues.
VI. References
-
Wikipedia. (n.d.). Fogging (photography). Retrieved from [Link]
-
Wikipedia. (n.d.). Superadditive developer. Retrieved from [Link]
-
Wardhana, A. A. R. (2025, January 8). Hydroquinone Levels in Radiographic Developer Solutions are Based on Concentration and Length of Time Ox. Academic Strive. Retrieved from [Link]
-
IBM. (2021, August 24). IBM MQ cheat sheet for developers. Retrieved from [Link]
-
Grokipedia. (n.d.). Superadditive developer. Retrieved from [Link]
-
Merriam-Webster. (n.d.). Dichroic Fog Definition & Meaning. Retrieved from [Link]
-
ZipRecruiter. (n.d.). What are some common challenges faced by professionals working with IBM MQ Series and how can they be addressed. Retrieved from [Link]
-
Photography Stack Exchange. (2019, July 29). What container to use to store developer concentrate?. Retrieved from [Link]
-
Photrio.com Photography Forums. (2019, May 25). does pH affect grain and film speed?. Retrieved from [Link]
-
Photrio.com Photography Forums. (2024, February 19). Best practice for mixing/storing chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
-
Photrio.com Photography Forums. (2008, May 22). Metol-safety of use-Barry Thornton. Retrieved from [Link]
-
PDF. (n.d.). Top Ten Problems in Mq. Retrieved from [Link]
-
CDC Stacks. (n.d.). HYDROQUINONE. Retrieved from [Link]
-
Reddit. (2021, November 6). First time developing!. Retrieved from [Link]
-
Molecular Expressions Microscopy Primer. (n.d.). Photomicrography - Black & White Film Processing Errors. Retrieved from [Link]
-
Photographic Memorabilia. (2010, September 10). Developer Science. Retrieved from [Link]
-
Photo.net. (2004, September 28). Hydroquinone developers - Black & White Practice. Retrieved from [Link]
-
Photrio.com Photography Forums. (2005, July 25). pH Effect on Film Development. Retrieved from [Link]
-
Princeton EHS. (n.d.). Photography. Retrieved from [Link]
-
Photo.net. (2019, July 9). Storing Methods of Film Developing Chemicals - The Wet Darkroom. Retrieved from [Link]
-
Parallax Photographic Coop. (2019, May 15). How To Prepare Film Developing Chemistry. Retrieved from [Link]
-
Photrio.com Photography Forums. (2019, January 26). PH increase when diluting developer, how can it happen?. Retrieved from [Link]
-
Photrio.com Photography Forums. (2013, December 11). Dichroic fog?. Retrieved from [Link]
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Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. Retrieved from [Link]
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Photrio.com Photography Forums. (2007, April 29). Superadditivity in developers - and beyond. Retrieved from [Link]
-
Photo.net. (2004, May 25). Metol, oxidation product - Black & White Practice. Retrieved from [Link]
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IBM. (2020, June 23). Improving your IBM MQ applications. Retrieved from [Link]
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AlternativePhotography.com. (2017, June 2). How B&W photographic film works. Retrieved from [Link]
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Avada Software. (2025, April 17). MQ for Developers: Why Access Matters and How to Enable It Securely. Retrieved from [Link]
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Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction. Retrieved from [Link]
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Ilford Photo. (2019, July 26). Common Processing Problems. Retrieved from [Link]
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Photography Diploma West Thames College. (n.d.). Faults on Black & White negatives. Retrieved from [Link]
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Photrio.com Photography Forums. (2016, May 5). Metol, hydrolysis. Retrieved from [Link]
-
Photrio.com Photography Forums. (2024, February 14). Optimal Metol/hydroquinone ratio. Retrieved from [Link]
-
SpringerLink. (n.d.). Causes of irritant contact dermatitis after occupational skin exposure: a systematic review. Retrieved from [Link]
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Wikipedia. (n.d.). Fog. Retrieved from [Link]
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Society for Imaging Science and Technology. (n.d.). The Chemical Analysis of Hydroquinone, Metol, and Bromide in a Photographic Developer. Retrieved from [Link]
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YouTube. (2025, April 26). The Science Behind Different Types of Fog - UK Weather - Met Office explains. Retrieved from [Link]
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Boldmethod. (2025, October 7). The 6 Types Of Fog. Retrieved from [Link]
-
NIAID. (2023, January 24). NIAID Researchers Identify Link Between Common Chemicals and Eczema. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(Methylamino)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide offers in-depth troubleshooting advice and frequently asked questions for professionals engaged in the synthesis of 4-(Methylamino)phenol, commonly known as Metol. As a Senior Application Scientist, this document is structured to provide not only practical solutions but also a foundational understanding of the chemical principles that govern the formation of common side products. By explaining the causality behind experimental choices, this guide aims to empower you to optimize your synthetic protocols, enhance product purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning a dark brown or black color. What is causing this, and is the product usable?
A1: The appearance of a dark brown or black color is a definitive indicator of oxidation. 4-(Methylamino)phenol is highly susceptible to oxidation, particularly when exposed to atmospheric oxygen, light, or catalytic metal ions. The initial step in this degradation is the formation of a highly colored quinone-imine intermediate. This reactive species can then undergo polymerization, leading to the formation of complex, dark-colored polymeric byproducts.[1][2] A discolored product suggests significant impurity, and for most applications, it is advisable to discard the batch and address the root cause of the oxidation.
Troubleshooting Steps:
-
Implement an Inert Atmosphere: To prevent interaction with oxygen, conduct all stages of the synthesis and workup under an inert atmosphere, such as nitrogen or argon.
-
Utilize Degassed Solvents: Ensure that all solvents are thoroughly degassed prior to use to remove dissolved oxygen.
-
Protect from Light: Shield the reaction vessel from light by using amber glassware or by wrapping it with aluminum foil.
-
Consider Metal Chelators: If metal contamination is suspected from reagents or the reaction vessel, the addition of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
Q2: I'm observing a significant impurity with a higher molecular weight than my target compound. What is its likely identity?
A2: The presence of higher molecular weight species strongly suggests the formation of dimers or trimers. This occurs through a process known as oxidative coupling. The quinone-imine intermediate, formed from the oxidation of 4-(Methylamino)phenol, is a potent electrophile. It can readily react with a nucleophilic molecule of unoxidized 4-(Methylamino)phenol. This process can repeat, leading to the formation of dimers, trimers, and higher-order oligomers.[3]
Troubleshooting Steps:
-
pH Control: The rate of oxidation and subsequent coupling reactions is highly dependent on the pH of the reaction medium. Maintaining a slightly acidic pH can protonate the amino group, reducing its susceptibility to oxidation.
-
Temperature Regulation: Lowering the reaction temperature can significantly slow the rate of these undesirable side reactions.
-
Stoichiometric Control of Oxidants: If your synthesis protocol involves an oxidizing agent, precise stoichiometric control is crucial to prevent the over-oxidation of either the starting material or the desired product.
Q3: My final product is contaminated with N,N-dimethyl-p-aminophenol. How can I prevent the formation of this byproduct?
A3: The formation of N,N-dimethyl-p-aminophenol is a classic example of an over-methylation side reaction. This is a common issue when synthesizing 4-(Methylamino)phenol via the methylation of p-aminophenol.
Troubleshooting Steps:
-
Precise Stoichiometry of the Methylating Agent: Carefully control the stoichiometry of the methylating agent (e.g., dimethyl sulfate or methyl iodide). Using a slight excess of p-aminophenol can help to minimize the formation of the di-methylated product.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the formation of the desired product is maximized.
-
Optimization of Reaction Conditions: The choice of base and solvent can influence both the reaction rate and selectivity. A systematic evaluation of these parameters can help to identify conditions that favor mono-methylation.
In-Depth Troubleshooting Guides
Guide 1: A Proactive Approach to Minimizing Oxidation and Polymerization
Oxidation is the most prevalent and challenging side reaction associated with 4-(Methylamino)phenol. This guide provides a systematic methodology for its prevention.
The Underlying Mechanism:
The oxidation of 4-(Methylamino)phenol initiates with a one-electron transfer, forming a semiquinone-imine radical. This radical is then further oxidized to a quinone-imine.[1][2] These reactive intermediates are the primary drivers of both the discoloration and polymerization phenomena.
A Protocol for Minimizing Oxidation:
-
Reactor Preparation and Setup:
-
Utilize a clean, dry glass reaction vessel. If a metal reactor is necessary, ensure it has been properly passivated.
-
The reactor should be equipped with an inert gas inlet, a condenser, and a mechanical stirrer.
-
-
Reagent and Solvent Preparation:
-
Degas all solvents by sparging with an inert gas for a minimum of 30 minutes before use.
-
Ensure all solid reagents are anhydrous and free-flowing.
-
-
Executing the Reaction:
-
Thoroughly purge the reaction vessel with an inert gas for 10-15 minutes prior to the addition of any reagents.
-
Maintain a slight positive pressure of the inert gas throughout the duration of the reaction.
-
Add all reagents in a controlled manner, with careful monitoring of the internal temperature.
-
Protect the reaction from light exposure by wrapping the vessel in aluminum foil.
-
-
Work-up and Purification:
-
Execute all work-up and purification steps as rapidly as possible to minimize exposure to the atmosphere.
-
Consider the addition of an antioxidant, such as sodium sulfite, to aqueous solutions used during the work-up.
-
When purifying by column chromatography, use degassed solvents and work efficiently to minimize time on the column.
-
Visual Representation of the Oxidation Pathway:
Caption: The oxidative degradation cascade of 4-(Methylamino)phenol.
Guide 2: Analytical Strategies for Impurity Profiling
The precise identification and quantification of impurities are paramount for the successful optimization of your synthesis. This guide outlines the most effective analytical techniques for this purpose.
Key Impurities to Monitor:
-
p-Aminophenol: Unreacted starting material.
-
N,N-dimethyl-p-aminophenol: The product of over-methylation.
-
Dimers and Trimers: Products resulting from oxidative coupling.
Recommended Analytical Methodologies:
| Technique | Principle of Operation | Primary Application | Typical Parameters |
| HPLC-UV | Separation based on compound polarity, with detection via UV absorbance. | Quantitative analysis of starting materials, the final product, and major impurities. | Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., phosphate buffer at pH ~4). Detection Wavelength: ~275 nm.[4] |
| GC-MS | Separation based on volatility and polarity, with identification via mass fragmentation patterns. | Identification and quantification of volatile impurities, particularly N,N-dimethyl-p-aminophenol. | Column: Phenyl-methyl siloxane capillary column. Derivatization: May be necessary to enhance volatility. Detection: Mass spectrometry in Electron Ionization (EI) mode. |
Interpreting Your Analytical Results:
-
High-Performance Liquid Chromatography (HPLC): Expect to see distinct peaks corresponding to compounds with different polarities. Typically, p-aminophenol will elute before 4-(Methylamino)phenol, while N,N-dimethyl-p-aminophenol will have a longer retention time. Dimers and other oligomers will exhibit significantly longer retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum provides the molecular weight and a characteristic fragmentation pattern for each component. For instance, the fragmentation of acetaminophen, a related molecule, frequently displays a prominent fragment at m/z 109, which corresponds to the p-aminophenol cation.[5] You can anticipate analogous fragmentation patterns for 4-(Methylamino)phenol and its methylated derivatives.
Visualizing the Analytical and Optimization Workflow:
Caption: An iterative workflow for synthesis, analysis, and optimization.
References
-
Brown, K. C., & Corbett, J. F. (1979). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 308-312. [Link]
-
Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466. [Link]
-
Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461–466. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min), paracetamol (30 μg/mL, tR: 3.413 min), para-hydroxy acetophenone (10 μg/mL, tR: 5.003 min), and Etoricoxib (30 μg/mL, tR: 7.275 min).... [Link]
-
Francis, A. P. (2015). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. eScholarship, University of California. [Link]
-
Verde-Sesto, E., et al. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(2), 1161-1172. [Link]
-
Sato, Y., et al. (2019). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 24(15), 2788. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
ResearchGate. (n.d.). HPLC Chromatogram of standard 4-NP, 4-aminophenol and reaction mixture. [Link]
-
Klimes, J., et al. (2000). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Ceska a Slovenska farmacie: casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 49(5), 230-234. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link]
-
de Oliveira, G. A. R., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Environmental science and pollution research international, 27(10), 11089–11102. [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). [Link]
-
Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]
-
ResearchGate. (n.d.). New Route to m-Aminophenol. [Link]
-
Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]
-
IRJET. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules (Basel, Switzerland), 27(4), 1305. [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1305. [Link]
-
ResearchGate. (n.d.). Fine-tuning on the radical-mediated dimerization of o-aminophenol and o-phenylendiamine by iodosylarene derivatives: Kinetic and mechanistic DFT study. [Link]
-
Das, S., et al. (2014). Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ACS omega, 4(1), 925-936. [Link]
-
Taupik, M., et al. (2021). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. Elkawnie: Journal of Islamic Science and Technology, 7(2), 341-353. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of chromatographic science, 58(3), 223–233. [Link]
-
Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]
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- 4. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. jurnal.ar-raniry.ac.id [jurnal.ar-raniry.ac.id]
Technical Support Center: Purification of 4-(Methylamino)phenol Hydrobromide
Welcome to the technical support resource for the purification of crude 4-(Methylamino)phenol hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this reagent in high purity. As a compound prone to oxidation and often containing synthesis-related impurities, its purification requires a nuanced approach. This document provides troubleshooting guidance in a direct question-and-answer format, grounded in chemical principles and validated laboratory practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is highly colored (e.g., dark brown, purple, or black). What causes this, and how can I remove the color?
A1: Cause and Remediation of Discoloration
Discoloration in crude this compound is almost always due to the presence of oxidized species. Phenols, particularly aminophenols, are highly susceptible to air oxidation, which forms quinone-type structures that are intensely colored.[1] The rate of oxidation is often accelerated by heat, light, and the presence of metallic impurities.
To remove these colored impurities, the most effective method is treatment with activated charcoal during recrystallization.[2] Charcoal has a high surface area and adsorbs large, flat, conjugated molecules like the colored oxidation byproducts, while having a lower affinity for your smaller, more polar product salt.
Detailed Decolorization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (see Q3 for solvent selection; a common choice is an aqueous ethanol mixture). Bring the solution to a gentle boil.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This is a critical safety step to prevent violent boiling when the charcoal is added.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much charcoal can lead to significant product loss through adsorption.
-
Reheating: Swirl the flask and gently reheat the mixture to boiling for 2-3 minutes to ensure maximum adsorption of impurities.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper. This step, known as hot gravity filtration, removes the charcoal. Pre-heating the funnel prevents premature crystallization of the product, which would result in yield loss.
-
Crystallization: Allow the clear, colorless (or pale yellow) filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
Q2: I am experiencing very low yields after recrystallization. What are the common pitfalls and how can I optimize my recovery?
A2: Optimizing Yield in Recrystallization
Low yield is a frequent issue in recrystallization and can be attributed to several factors. The fundamental principle of recrystallization is the difference in solubility of the compound in a hot solvent versus a cold solvent.[4] Any deviation from the ideal procedure can lead to product loss.
Common Causes for Low Yield:
-
Using too much solvent: The most common error. Your compound will remain in the cold mother liquor if an excessive volume of solvent is used for dissolution.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product crystallizes on the filter paper along with the impurities being removed.
-
Cooling too rapidly: Inducing crystallization too quickly (e.g., by immediately placing the hot flask in an ice bath) can trap impurities and lead to the formation of small, impure crystals, often necessitating a second recrystallization that lowers the overall yield.
-
Incomplete crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature.
Troubleshooting Workflow for Low Yield:
Below is a decision tree to diagnose and solve issues related to low recrystallization yield.
Caption: Troubleshooting workflow for low recrystallization yield.
Q3: How do I select the optimal solvent or solvent system for purifying my crude this compound?
A3: Systematic Solvent Selection
The ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold.[3][4] For salts like hydrobromides, polar solvents are generally required. A two-solvent system is often effective when a single perfect solvent cannot be found.
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of your crude material in small amounts of various solvents at room temperature and then upon heating.[2]
-
Polarity Matching: Since this compound is a salt, start with polar protic solvents (water, ethanol, methanol) and polar aprotic solvents (acetone, ethyl acetate).
-
Two-Solvent System: If your compound is very soluble in one solvent (Solvent 1) even when cold, and poorly soluble in another (Solvent 2) even when hot, these may form a good two-solvent pair, provided they are miscible.[2]
-
Procedure: Dissolve the compound in a minimal amount of hot Solvent 1. Add hot Solvent 2 dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of Solvent 1 to redissolve the precipitate, then allow the solution to cool slowly.
-
Solvent Selection Reference Table
| Solvent | Polarity | Boiling Point (°C) | Suitability for 4-(Methylamino)phenol HBr | Comments |
| Water | High | 100 | Good (often as co-solvent) | High solubility when hot. Can be used with ethanol to modulate solubility. |
| Ethanol | Medium-High | 78 | Excellent (single or co-solvent) | Good solubility profile; dissolves the salt well when hot and less so when cold. |
| Methanol | High | 65 | Good (but may be too strong) | Often dissolves the compound too well, even when cold, leading to lower yields. |
| Isopropanol | Medium | 82 | Good | Less polar than ethanol, may provide a better solubility differential. |
| Acetone | Medium | 56 | Fair (potential anti-solvent) | Lower polarity; may not dissolve the salt well but can be used as an anti-solvent with water or ethanol. |
| Ethyl Acetate | Low-Medium | 77 | Poor (potential anti-solvent) | Unlikely to dissolve the salt on its own but can be an effective anti-solvent. |
| Hexanes | Very Low | 69 | Insoluble (used for washing) | Useful for washing non-polar impurities from the final product. |
Q4: My analytical data (e.g., HPLC, NMR) shows that my purified product is still contaminated with p-aminophenol. How can I remove this specific impurity?
A4: Removing Structurally Similar Impurities
The starting material, p-aminophenol, is a common process-related impurity in the synthesis of 4-(methylamino)phenol.[1][5] Due to its structural similarity, it can be difficult to remove by simple recrystallization as it may co-crystallize with the product.
A specialized chemical purification method can be employed. A patent by Eastman Kodak describes a process where a halogenated salicylaldehyde, such as 3,5-dichlorosalicylaldehyde, is added to an aqueous solution of the crude product.[5] This aldehyde selectively reacts with the primary amine of p-aminophenol to form an insoluble benzylidene derivative (a Schiff base). The desired product, having a secondary amine, does not react under these conditions.
Workflow for Chemical Purification:
Caption: Chemical purification to remove p-aminophenol impurity.
This method is highly effective for removing stubborn starting material contamination, leaving a pure aqueous solution of the desired product which can then be crystallized.[5]
Q5: How do I definitively assess the purity and confirm the identity of my final product?
A5: Analytical Techniques for Quality Control
A combination of analytical methods should be used to confirm both the purity and the chemical identity of your this compound. No single technique is sufficient.
Recommended Analytical Methods:
| Technique | Purpose | What to Look For |
| Melting Point | Purity Assessment | A sharp melting range (e.g., 1-2 °C) close to the literature value. Impurities typically depress and broaden the melting range. The sulfate salt decomposes at ~260 °C.[6] The hydrobromide salt will have a different but also characteristic melting point. |
| High-Performance Liquid Chromatography (HPLC) | Purity Quantification | A single major peak for the product. Purity is often expressed as area percent (>98% is a common target).[7] Use a diode-array detector to check for co-eluting impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Identity Confirmation & Purity | Correct chemical shifts, integration values, and splitting patterns for all protons. Absence of peaks corresponding to starting materials, residual solvents, or other impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity Confirmation | Presence of key functional group absorptions: O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-N stretch, and aromatic C-H and C=C bands. |
| Mass Spectrometry (MS) | Identity Confirmation | The correct molecular ion peak (or M+H⁺) corresponding to the free base (C₇H₉NO, MW ≈ 123.15 g/mol ).[8] |
By employing these techniques, you can confidently establish the quality of your purified this compound, ensuring it is suitable for your downstream applications.
References
- Supporting info. (n.d.). Weill Cornell Medical College.
-
Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual . (2010, February 4). YouTube. Retrieved January 17, 2026, from [Link]
-
n-Methyl-p-aminophenol . (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Purification of methyl-para-amino phenol. (1934). Google Patents.
-
Phenols . (n.d.). Hach. Retrieved January 17, 2026, from [Link]
-
4-Aminoantipyrine spectrophotometric method of phenol analysis . (2002, September). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Metol . (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Recrystallization . (2020, January 10). YouTube. Retrieved January 17, 2026, from [Link]
-
4-methylamino-phenol . (2025, May 20). chemdb.com. Retrieved January 17, 2026, from [Link]
-
Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material . (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation . (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
4-(Methylamino)phenol sulfate, 1 X 1 kg (1072991000) . (n.d.). Alkali Scientific. Retrieved January 17, 2026, from [Link]
-
Preferential crystallization for the purification of similar hydrophobic polyphenols . (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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- 7. 4-(Methylamino)phenol Sulfate | 55-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing Derivatization of 4-(Methylamino)phenol
Welcome to the technical support center for the derivatization of 4-(Methylamino)phenol (also known as Metol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this analyte for chromatographic analysis. Here, we synthesize field-proven insights and established methodologies to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 4-(Methylamino)phenol necessary for analysis?
A1: 4-(Methylamino)phenol is a polar, semi-volatile compound containing two active hydrogen sites: a phenolic hydroxyl (-OH) group and a secondary amine (-NH) group. These functional groups cause several analytical challenges:
-
For Gas Chromatography (GC): The high polarity and hydrogen-bonding capacity of the molecule lead to low volatility, making it difficult to analyze directly by GC. Derivatization replaces the active hydrogens with non-polar groups, increasing volatility and thermal stability.[1][2]
-
For High-Performance Liquid Chromatography (HPLC): While analyzable directly, 4-(Methylamino)phenol lacks a strong chromophore or fluorophore, resulting in poor sensitivity with UV-Vis or fluorescence detectors. Derivatization can introduce moieties that significantly enhance detection.[3][4] It can also improve retention on reversed-phase columns by increasing the hydrophobicity of the analyte.[4]
Q2: What are the primary methods for derivatizing 4-(Methylamino)phenol?
A2: The two most common and effective strategies are silylation and acylation.[5][6]
-
Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group or a similar silyl group.[2][3] It is highly effective for increasing volatility for GC analysis.
-
Acylation: This involves reacting the analyte with an acid anhydride or acyl halide to form esters and amides.[5][6] Acylated derivatives are often more stable than silylated ones and can be tailored for either GC or HPLC (by introducing a UV-active or fluorescent tag).[5][6]
Q3: Which functional group on 4-(Methylamino)phenol is more reactive?
A3: The reactivity of the hydroxyl and amine groups depends on the specific reagent and reaction conditions. For silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the general order of reactivity is alcohol > phenol > carboxylic acid > amine > amide.[7] Therefore, the phenolic hydroxyl group is typically more readily derivatized than the secondary amine. However, with stronger silylating agents or the use of a catalyst, both groups can be derivatized.[1] For acylation, both groups are reactive, and reaction conditions (e.g., pH, catalyst) can be tuned to favor derivatization of one group over the other or to ensure complete derivatization of both.
Q4: My 4-(Methylamino)phenol sample is a sulfate salt. Does this affect the derivatization?
A4: Yes, it can. 4-(Methylamino)phenol is often supplied as a sulfate salt ([HOC₆H₄NH₂(CH₃)]₂HSO₄) for improved stability.[8] The salt form is non-volatile and may have limited solubility in common aprotic derivatization solvents. It is often necessary to neutralize the sample and extract the free base into a suitable solvent before proceeding with derivatization. Failure to do so can lead to incomplete or failed reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Derivative Yield
Your chromatogram shows a very small product peak or only the unreacted starting material.
| Potential Cause | Scientific Rationale & Corrective Action |
| Presence of Water | Moisture is highly detrimental to most derivatization reactions. Silylating and acylating reagents will preferentially react with water, consuming the reagent and hydrolyzing the newly formed derivatives.[6][7] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[7] If your sample is aqueous, perform a liquid-liquid or solid-phase extraction and thoroughly dry the organic extract (e.g., with anhydrous sodium sulfate) before adding the reagent.[6] |
| Reagent Degradation | Derivatization reagents are highly reactive and can degrade over time, especially if improperly stored. Solution: Purchase reagents in small quantities and in sealed vials. Always check the expiration date. If in doubt, test the reagent with a simple, reliable standard to confirm its activity. |
| Incorrect Stoichiometry | An insufficient amount of reagent will lead to an incomplete reaction, especially since 4-(Methylamino)phenol has two reactive sites. Solution: Use a significant molar excess of the derivatization reagent. A general rule for silylation is a 2:1 molar ratio of reagent to active hydrogen.[7] For a molecule with two reactive sites, at least a 4:1 molar excess of the reagent to the analyte is a good starting point. |
| Suboptimal Reaction Conditions | Derivatization reactions are sensitive to time and temperature. Some sterically hindered or less reactive groups require heat to proceed to completion.[7] Solution: Consult the literature or reagent technical data for recommended conditions. If the yield is low at room temperature, try heating the reaction mixture (e.g., 60-80°C) for 30-60 minutes.[6] Monitor the reaction progress over time to determine the optimal duration. |
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
You observe several peaks that could be related to your analyte, complicating quantification.
| Potential Cause | Scientific Rationale & Corrective Action |
| Incomplete Derivatization | If the reaction is not driven to completion, you may see a mixture of the underivatized analyte, the mono-derivatized product (on either the -OH or -NH site), and the di-derivatized product. Solution: Optimize the reaction as described in "Issue 1". Use a more powerful derivatizing agent (e.g., BSTFA with 1% TMCS catalyst instead of BSTFA alone) to ensure both sites react.[1][7] The catalyst increases the reactivity of the silylating agent.[7] |
| Analyte Oxidation | Phenols, especially aminophenols, are susceptible to oxidation, which can occur during sample preparation or the heating step of the derivatization.[8][9] This creates degradation products that may also be derivatized, leading to extraneous peaks. Solution: Prepare samples fresh and analyze them promptly. Consider adding an antioxidant (e.g., ascorbic acid) to the sample matrix. Purge the reaction vial with an inert gas before sealing and heating to minimize contact with oxygen. |
| Reagent Byproducts or Artifacts | The derivatization reagents themselves or their byproducts can appear in the chromatogram. For example, silylating reagents can produce siloxanes at high temperatures in the GC inlet. Solution: Analyze a reagent blank (reagent + solvent, no analyte) to identify reagent-related peaks. Subtract these from your sample chromatogram. Avoid excessively high injection port temperatures. Ensure the excess reagent does not interfere with the peak of interest.[1] |
| Side Reactions | The derivatizing agent may react with other components in your sample matrix, creating interference peaks.[10] Solution: Implement a sample clean-up step (e.g., solid-phase extraction) before derivatization to remove interfering matrix components. This is crucial for complex samples like biological fluids or environmental extracts.[11] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
The derivative peak is asymmetrical, making integration and quantification unreliable.
| Potential Cause | Scientific Rationale & Corrective Action |
| Active Sites in GC System | Un-derivatized polar groups can interact with active sites (silanol groups) in the GC inlet liner or on the column head, causing peak tailing. This can happen if the derivatization is incomplete or if the derivative hydrolyzes in the inlet. Solution: Use a deactivated inlet liner (e.g., silanized). Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues.[1] Ensure the derivatization is complete. |
| Derivative Instability | Silyl derivatives can be susceptible to hydrolysis if any moisture is present in the GC system or carrier gas. Acyl derivatives are generally more stable.[5][6] Solution: Use high-purity carrier gas with moisture and oxygen traps. If instability is a persistent issue, switch to an acylation method. Analyze samples as soon as possible after preparation.[10] |
| Incompatible GC Column | Injecting silylating reagents onto polar GC columns (e.g., WAX phases) can damage the column and cause poor chromatography, as the reagent will react with the stationary phase.[1] Solution: Use a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5/HP-5ms type) phase, for analyzing silylated derivatives.[1] |
Experimental Protocols & Workflows
General Derivatization Workflow
The following diagram illustrates a universal workflow for the derivatization of 4-(Methylamino)phenol.
Caption: General workflow for 4-(Methylamino)phenol derivatization.
Protocol 1: Silylation using BSTFA with TMCS Catalyst (for GC-MS)
This protocol aims for complete derivatization of both the hydroxyl and amine groups.
Materials:
-
4-(Methylamino)phenol standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place the dried sample extract or a known amount of standard (approx. 1 mg) into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the analyte. Pyridine also acts as a catalyst by scavenging the HCl byproduct.[1]
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant excess.[7]
-
Immediately cap the vial tightly. Vortex for 30 seconds.
-
Place the vial in a heating block set to 70°C for 60 minutes.
-
Remove the vial and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. If the concentration is too high, it can be diluted with a suitable solvent like hexane or ethyl acetate.
Protocol 2: Acylation using Acetic Anhydride (for GC or HPLC)
This protocol forms a stable di-acetylated derivative.
Materials:
-
4-(Methylamino)phenol standard or dried sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place the dried sample extract or a known amount of standard (approx. 1 mg) into a reaction vial.
-
Add 200 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate for GC, or mobile phase for HPLC) for analysis.
Reagent Selection Guide
Choosing the correct reagent is critical for success. The following table compares common reagents for derivatizing 4-(Methylamino)phenol.
| Reagent | Abbreviation | Target Groups | Pros | Cons | Typical Conditions |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Highly reactive, volatile byproducts.[1] | Moisture sensitive, derivatives can be unstable.[7] | 60-80°C, 30-60 min |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH | Most volatile silylating reagent, powerful.[2] | Highly moisture sensitive. | 60-80°C, 30-60 min |
| Acetic Anhydride | - | -OH, -NH | Forms very stable derivatives, inexpensive.[6] | Less volatile byproducts, may require cleanup. | 60-70°C, 30 min |
| Pentafluoropropionic Anhydride | PFPA | -OH, -NH | Excellent for GC-ECD analysis, highly volatile derivatives.[6] | More expensive, corrosive byproducts. | 50-70°C, 30 min |
| Benzoyl Chloride | - | -OH, -NH | Adds a strong UV chromophore for HPLC.[3] | Reaction can be less clean, requires basic catalyst. | Room Temp, 60 min |
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Salleh, S. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine. Retrieved from [Link]
-
Perestrelo, R., et al. (2019). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Retrieved from [Link]
-
Gonzalez-Marino, I., et al. (2011). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]
-
Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]
-
Crawford, A. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Technology Networks. Retrieved from [Link]
-
Cecinato, A., et al. (2004). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Metol. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
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- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4-(Methylamino)phenol Hydrobromide
Document ID: TSC-CHEM-4MAPH-001-2026
Last Updated: January 17, 2026
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(Methylamino)phenol hydrobromide (also known as Metol). This compound, while a valuable intermediate and reagent, is susceptible to degradation, primarily through oxidation. Understanding and controlling these degradation pathways is critical for ensuring experimental reproducibility, maintaining product quality, and accurate analytical characterization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for this compound?
The principal degradation pathway for 4-(methylamino)phenol is oxidation .[1][2] As a derivative of p-aminophenol, it is highly susceptible to oxidation, especially in neutral to alkaline solutions or when exposed to oxidizing agents, light, and heat.[3][4] The process is a multi-step reaction that proceeds as follows:
-
One-Electron Oxidation: The initial step is a one-electron oxidation to form a relatively stable N-methyl-p-aminophenoxy free radical or a semiquinoneimine intermediate.[1][2]
-
Two-Electron Oxidation: This is followed by a second one-electron oxidation to form an unstable quinoneimine.[2]
-
Polymerization and Condensation: The highly reactive quinoneimine intermediate can then undergo complex self-condensation or polymerization reactions, often coupling with unoxidized parent molecules.[3] This leads to the formation of colored dimeric and polymeric products, such as indophenols and benzoquinone di-imines.[1][5]
In acidic solutions, the protonated amine group offers some protection, making the compound more resistant to oxidation.[3]
FAQ 2: Why does my this compound solution change color (e.g., to pink, purple, brown, or black)?
Color change is the most common indicator of degradation. The initial appearance of a pink or purple hue is often due to the formation of early-stage oxidation products like benzoquinone imine.[3] As the degradation cascade continues, these intermediates polymerize into larger, more complex structures.[1][3] These larger conjugated systems absorb light at longer wavelengths, resulting in the solution turning dark brown and eventually forming a black precipitate of insoluble polymeric material.[3] The rate of this color change is accelerated by factors such as higher pH (alkaline conditions), exposure to air (oxygen), elevated temperature, and UV light.[4]
FAQ 3: What are the expected degradation products I should look for in my analysis?
Identifying specific degradation products can be challenging due to their tendency to polymerize. However, based on the known mechanisms, you should anticipate:
-
N-methyl-p-benzoquinone imine: A key early-stage, unstable intermediate.
-
Indophenol-type structures: Formed from the coupling of oxidized and unoxidized molecules.[1]
-
NN′-bis-(p-hydroxyphenyl) type di-imines: Complex dimeric and trimeric structures formed through further condensation.[5]
-
Ring-opened products: Under strong oxidative conditions (e.g., using Fenton's reagent or electrochemical oxidation), the aromatic ring can cleave, leading to small molecule acids like maleic, acetic, and formic acid, and ultimately CO2 and H2O.[6][7]
A stability-indicating HPLC method is essential to separate the parent compound from these various degradation products.[8][9]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during experimentation.
Problem 1: Rapid Discoloration of Stock Solutions
-
Symptom: A freshly prepared aqueous solution of this compound rapidly turns brown or black, even when stored in the dark.
-
Probable Cause: The pH of your solution is likely neutral or alkaline. The free base form of the compound is significantly more susceptible to autoxidation by dissolved oxygen compared to its protonated (hydrobromide salt) form.
-
Solution & Causality:
-
Maintain Low pH: Prepare stock solutions in slightly acidic conditions (e.g., pH 3-5) using a suitable buffer or deionized water acidified with a non-oxidizing acid like phosphoric acid. The protonated amine is less electron-donating, which reduces the molecule's susceptibility to oxidation.[3]
-
Use Degassed Solvents: Purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the compound. This removes dissolved oxygen, a key reactant in the degradation pathway.
-
Store Under Inert Atmosphere: For long-term storage, overlay the headspace of the solution container with nitrogen or argon before sealing.[4]
-
Problem 2: Appearance of Multiple, Unidentified Peaks in HPLC Chromatogram
-
Symptom: Your HPLC analysis of a stability sample shows the main peak decreasing while multiple new peaks appear, some of which may be broad or poorly resolved.
-
Probable Cause: This is a classic sign of degradation. The new peaks are degradation products. Poor resolution can occur if your chromatographic method is not optimized to separate these structurally similar or polymeric compounds.
-
Solution & Causality:
-
Verify Method Specificity: Your HPLC method must be "stability-indicating." This means it must be proven to separate the intact drug from its degradation products.[8][10] If it is not, you must redevelop the method.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) as outlined in ICH guidelines.[11][12][13] This helps generate the degradation products and confirms that your analytical method can resolve them from the parent peak. The goal is typically to achieve 5-20% degradation.[14][15]
-
Optimize Chromatography:
-
Gradient Elution: Use a gradient elution method, as it is more effective for separating complex mixtures of degradants with varying polarities.[16]
-
Column Choice: A standard C18 column is often a good starting point, but for polar degradants, consider a polar-embedded or AQ-type C18 column.[16]
-
Detector: A Photodiode Array (PDA) detector is highly recommended. It allows you to check for peak purity and provides UV spectra for all peaks, which can help in identifying and tracking degradants.[17]
-
-
Problem 3: Poor Mass Balance in Stability Studies
-
Symptom: In your stability study, the decrease in the assay value of this compound does not correspond to a proportional increase in the area of the degradation peaks. The total percentage of all components is less than 95-100%.
-
Probable Cause: This suggests that some degradation products are not being detected by your analytical method. This can happen if:
-
Degradants are insoluble and have precipitated out of the solution.
-
Degradants do not have a chromophore and are therefore invisible to the UV detector.
-
Degradants are highly polar and are eluting in the void volume, or are highly non-polar and are irreversibly adsorbed onto the column.
-
-
Solution & Causality:
-
Visual Inspection: Check samples for any precipitate. If present, attempt to dissolve it in a stronger solvent to confirm if it contains degradation products.
-
Modify HPLC Method: Adjust the mobile phase composition and gradient to ensure all potential products are eluted from the column. A very steep, fast gradient can help reveal strongly retained compounds.
-
Use a Universal Detector: If non-chromophoric products are suspected (e.g., from ring-opening), couple your HPLC to a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) to detect compounds lacking a UV chromophore. LC-MS is particularly powerful as it can also provide structural information about the degradants.[18][19]
-
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and validate a stability-indicating method, consistent with ICH guidelines.[12][13]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Ammonium acetate or phosphate buffer
-
Class A volumetric flasks and pipettes
-
Validated HPLC-PDA system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in water (or a suitable co-solvent) to prepare a 1.0 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.[13]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.[17]
-
-
Sample Preparation for Analysis:
-
After the designated time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including an unstressed control) with the mobile phase to a final target concentration (e.g., 0.1 mg/mL).
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Summary Table:
The following table summarizes the expected outcomes from the forced degradation study.
| Stress Condition | Reagent/Condition | Typical Observation | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Slight discoloration (yellowish) | Minor degradation |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid darkening (dark brown/black) | Significant degradation |
| Oxidation | 3% H₂O₂, RT | Rapid color change (purple to brown) | Significant degradation[17][19] |
| Thermal | 80°C (in solution) | Gradual darkening | Moderate degradation |
| Photolytic | UV/Visible Light | Gradual discoloration | Minor to moderate degradation |
Part 4: Visualizations
Diagram 1: Primary Oxidative Degradation Pathway
This diagram illustrates the initial steps of the oxidative degradation of 4-(Methylamino)phenol.
Caption: Oxidative pathway of 4-(Methylamino)phenol.
Diagram 2: Forced Degradation Study Workflow
This diagram shows the logical flow for conducting a forced degradation study and using the results for method validation.
Caption: Workflow for a forced degradation study.
References
-
Nelson, S.D., & Josephy, P.D. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. Available at: [Link]
-
(2010). Strange purple compound when oxidizing p-aminophenol. Science Madness Discussion Board. Available at: [Link]
-
Brown, K.C., & Corbett, J.F. (1979). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Li, X., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Available at: [Link]
-
Lunar, L., et al. (2000). Degradation of photographic developers by Fenton's reagent: Condition optimization and kinetics for metol oxidation. Water Research. Available at: [Link]
-
(2004). Metol, oxidation product. Photo.net Photography Forums. Available at: [Link]
-
A, S. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. Available at: [Link]
-
(2020). How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos? Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Metol. Available at: [Link]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
MDPI. (2023). Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material. Available at: [Link]
-
Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech. Available at: [Link]
-
Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Alsante, K. M., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. Available at: [Link]
-
Kamberi, M., & Bynum, K. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
International Journal of Pharmaceutical and Medicinal Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Available at: [Link]
-
Hach. (n.d.). Phenols, 4-Aminoantipyrine Method. Available at: [Link]
-
M. S. College of Pharmacy. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Available at: [Link]
-
G, G., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
-
Kumar, A., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. PubMed. Available at: [Link]
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- 6. Frontiers | Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism [frontiersin.org]
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Technical Support Center: Resolving Solubility Issues of 4-(Methylamino)phenol
Welcome to the technical support guide for 4-(Methylamino)phenol, a versatile compound frequently utilized by researchers, scientists, and drug development professionals. A common experimental hurdle encountered with this reagent is achieving and maintaining its solubility. This guide provides in-depth, practical solutions in a question-and-answer format to address these challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-(Methylamino)phenol sulfate (Metol) isn't dissolving in water at room temperature. What is the expected solubility and what am I doing wrong?
A1: This is a very common issue. While 4-(Methylamino)phenol sulfate (also known by its trade name, Metol) is considered water-soluble, its solubility is finite and significantly influenced by temperature.
At 20°C (68°F), the solubility of the sulfate salt in water is approximately 50 g/L (or 5 g/100 mL).[1][2] If you are attempting to create a solution with a higher concentration, you will encounter difficulties.
Troubleshooting Steps:
-
Verify Concentration: First, ensure the concentration you are targeting does not exceed 50 mg/mL.
-
Gentle Heating: Solubility increases with temperature. The American Chemical Society notes that it is soluble in 20 parts of cold water but in only 6 parts of boiling water.[3] Warming your solution gently (e.g., in a 40-50°C water bath) can significantly enhance the rate and extent of dissolution. Avoid aggressive boiling, which can promote oxidation.
-
Use the Correct Form: Most commercially available 4-(Methylamino)phenol is the sulfate salt ([C₇H₉NO]₂·H₂SO₄), which is more stable and water-soluble than the free base form (CAS 150-75-4).[4][5] The free base has a much lower aqueous solubility. Confirm which form you are using.
| Solvent | Solubility of 4-(Methylamino)phenol Sulfate | Temperature | Reference |
| Water | ~50 g/L | 20 °C | [1][2] |
| Water | 47 g/L | 15 °C | [6] |
| Alcohol (Ethanol) | Slightly Soluble | Not Specified | [6][7] |
| Ether | Insoluble | Not Specified | [4][6] |
Q2: Why does the pH of my solution dramatically affect the solubility of 4-(Methylamino)phenol?
A2: The solubility of 4-(Methylamino)phenol is intrinsically linked to its chemical structure, which features both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine group. The state of ionization of these groups, governed by the solution's pH relative to the compound's pKa values, dictates its overall charge and, consequently, its water solubility.
-
The Role of pKa: 4-Aminophenol, a closely related compound, has two pKa values: ~5.5 for the protonated amino group (R-NH₂⁺-CH₃) and ~10.3 for the phenolic hydroxyl group (-OH).[8] 4-(Methylamino)phenol is expected to have similar pKa values.
-
Acidic Conditions (pH < pKa of amine): In an acidic solution, the methylamino group becomes protonated, forming a cationic salt (R-NH₂⁺-CH₃). This charged species is significantly more polar and, therefore, more soluble in water. This is why the sulfate salt form is readily soluble.
-
Basic Conditions (pH > pKa of phenol): In a sufficiently alkaline solution, the phenolic proton is removed, forming a phenolate anion (R-O⁻). This charged species also exhibits increased water solubility.
-
Near Neutral/Isoelectric Point: Between these two pKa values, the molecule exists predominantly in its neutral, zwitterionic, or least-charged state, which typically corresponds to its point of minimum solubility.
Therefore, adjusting the pH away from this isoelectric point—either to the acidic or basic side—will increase solubility.
Caption: Relationship between pH, ionization state, and solubility.
Q3: My 4-(Methylamino)phenol solution turned brown and a precipitate formed. Is this a solubility issue?
A3: This is a classic sign of oxidation, not necessarily a simple solubility problem. Phenolic compounds, especially aminophenols, are highly susceptible to oxidation, a process accelerated by oxygen, light, high pH, and the presence of metal ions.[8][9]
The initial colorless 4-(Methylamino)phenol is oxidized to a quinone-imine intermediate.[10] This intermediate is highly reactive and can polymerize, leading to the formation of complex, colored, and often insoluble degradation products.[10] The brown or dark color is characteristic of these polymeric species.
Preventative Measures:
-
Use High-Purity Water: Degas your water (by boiling and cooling under an inert gas like nitrogen or argon) to remove dissolved oxygen.
-
Work Under Inert Atmosphere: When preparing stock solutions, purging the vial and solvent with an inert gas can significantly slow oxidation.
-
Add an Antioxidant/Stabilizer: For applications that can tolerate it, adding a small amount of a stabilizer like sodium sulfite or sodium metabisulfite is highly effective. These agents act as oxygen scavengers. This is a standard practice in photographic developer formulations containing Metol.
-
Control pH: While high pH can increase solubility, it also dramatically accelerates the rate of oxidation.[8] Prepare solutions in a slightly acidic buffer (e.g., pH 5-6.5) if possible. A solution of the sulfate salt will naturally be slightly acidic.[7]
-
Store Properly: Store stock solutions in amber vials, protected from light, and at low temperatures (2-8°C or -20°C) to minimize degradation.
Caption: Troubleshooting workflow for precipitation or discoloration.
Protocols for Solution Preparation
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution (pH-Adjusted)
This protocol is designed to create a stable, moderately concentrated aqueous stock solution by leveraging pH adjustment to enhance solubility while minimizing oxidation.
Materials:
-
4-(Methylamino)phenol sulfate (Metol)
-
High-purity, degassed water
-
Sodium sulfite (optional, as an antioxidant)
-
Hydrochloric acid (HCl), 1 M
-
Calibrated pH meter
-
Stir plate and stir bar
-
Amber glass vial
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of 4-(Methylamino)phenol sulfate. Do not exceed 50 mg for each mL of final volume.
-
Add Water: Add approximately 80% of the final volume of degassed water to a beaker with a stir bar.
-
Add Antioxidant (Optional): If your application allows, add sodium sulfite to a final concentration of ~0.1%. Stir to dissolve completely.
-
Dissolve Compound: Slowly add the 4-(Methylamino)phenol sulfate powder to the stirring water. The solution may appear cloudy.
-
Adjust pH: Place the pH probe into the solution. Slowly, add 1 M HCl dropwise. The powder should dissolve as the pH drops. Aim for a final pH between 3.0 and 4.0, where the compound is protonated and highly soluble.
-
Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add degassed water to the final desired volume.
-
Storage: Transfer the solution to a clean amber vial, purge the headspace with nitrogen or argon if possible, and store at 2-8°C. The solution should remain clear for an extended period.
References
-
Metol. Grokipedia. Available at: [Link]
-
Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Carl ROTH. Available at: [Link]
-
Metol | C14H20N2O6S | CID 5930. PubChem, National Institutes of Health. Available at: [Link]
-
Metol. Wikipedia. Available at: [Link]
-
4-(Methylamino)phenol Sulfate. ACS Reagent Chemicals. Available at: [Link]
-
4-Dimethylaminophenol. ResearchGate. Available at: [Link]
- CN103508908A - Preparation method for 4-amino-3-methylphenol. Google Patents.
-
P-METHYLAMINOPHENOL SULFATE. Ataman Kimya. Available at: [Link]
-
4-Aminophenol. Wikipedia. Available at: [Link]
-
n-Methyl-p-aminophenol | C7H9NO | CID 5931. PubChem, National Institutes of Health. Available at: [Link]
-
How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos? Chemistry Stack Exchange. Available at: [Link]
-
p-(Methylamino)phenol sulphate | C7H11NO5S | CID 74737. PubChem, National Institutes of Health. Available at: [Link]
- Stabilized phenol solution - US5098603A. Google Patents.
-
Some oxidations of 3-t-butyl-4-dimethylaminophenol. Journal of the Chemical Society C: Organic. Available at: [Link]
-
4-(Methylamino) Phenol Sulfate Solution. The Lab Depot. Available at: [Link]
-
3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389. PubChem, National Institutes of Health. Available at: [Link]
-
4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895. PubChem, National Institutes of Health. Available at: [Link]
- Stabilization of phenols - US3403188A. Google Patents.
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Identifying impurities in 4-(Methylamino)phenol hydrobromide samples
Welcome to the technical support center for 4-(Methylamino)phenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this compound. Here, we provide in-depth answers to common questions and troubleshooting strategies for challenges you may encounter during your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
The impurity profile of this compound is influenced by its synthetic route and storage conditions. Impurities can be broadly categorized into synthesis-related impurities and degradation products.
Synthesis-Related Impurities:
The most common industrial synthesis of 4-(Methylamino)phenol involves the N-methylation of 4-aminophenol (PAP).[1] Therefore, impurities can arise from the starting materials, intermediates, and side reactions.
-
Unreacted Starting Materials: The most common process-related impurity is 4-aminophenol (PAP) .[2][3]
-
Isomeric Impurities: Commercial grades of 4-aminophenol may contain isomeric aminophenols, such as 2-aminophenol and 3-aminophenol , which can be carried through the synthesis.[4]
-
Over-methylation Products: A potential byproduct of the N-methylation step is N,N-dimethyl-p-aminophenol .
-
Other Synthesis-Related Substances: Depending on the specific synthetic pathway, other impurities like aniline and nitro- or hydroxy-substituted benzenes may be present in trace amounts.[4] The synthesis of 4-aminophenol itself from nitrobenzene can introduce impurities if not properly controlled.[5][6]
Degradation Products:
4-(Methylamino)phenol, like other aminophenols, is susceptible to degradation, particularly oxidation and photolysis.
-
Oxidation Products: Exposure to air, especially in the presence of base or light, can lead to the formation of colored oxidation products, such as p-benzoquinone imine and subsequent polymerized species.[5]
-
Hydrolytic Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions during processing or storage could potentially lead to hydrolysis, although this is less common than oxidation for this class of compounds.
The following diagram illustrates the potential sources of impurities:
Caption: Origin of impurities in this compound.
Q2: My this compound sample has a pinkish or brownish tint. What could be the cause?
A pinkish or brownish discoloration is a common issue with aminophenol compounds and is almost always indicative of oxidation.[4] The phenolic hydroxyl and amino groups on the aromatic ring make the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, and basic pH.[5]
The initial oxidation product is likely a quinone-imine species, which is highly colored and can further polymerize to form even darker materials. Even trace amounts of these oxidized impurities can impart a noticeable color to the bulk material.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the sample is stored in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen or argon), and at a cool temperature.
-
pH of Solutions: If working with solutions, be aware that basic conditions will significantly accelerate oxidation. Prepare solutions fresh and, if possible, use them at a neutral or slightly acidic pH.
-
Purity Analysis: Use a stability-indicating analytical method, such as HPLC with UV-Vis or PDA detection, to identify and quantify the colored impurities.
Troubleshooting Analytical Methods
Q3: I am developing an HPLC method to analyze impurities. What are the key considerations for method development?
Developing a robust, stability-indicating HPLC method is crucial for accurately profiling impurities.[7][8] Here are the key pillars for your method development:
| Parameter | Key Considerations & Starting Recommendations |
| Column Chemistry | A reversed-phase C18 column is a versatile starting point. For potentially polar impurities, consider a C8 or a polar-embedded phase. |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile often provides better peak shape and lower UV cutoff. |
| pH of Mobile Phase | The pH should be controlled to ensure consistent ionization of the analyte and impurities. For aminophenols, a slightly acidic pH (e.g., 3-5) is often a good starting point to ensure the amino group is protonated, leading to good peak shape. |
| Detection | UV detection is standard. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can help in peak purity assessment. A wavelength around 270-280 nm is a reasonable starting point for phenolic compounds. |
| Gradient Elution | A gradient elution is generally necessary to separate impurities with a wide range of polarities from the main peak in a reasonable timeframe. |
Workflow for HPLC Method Development:
Caption: HPLC method development and validation workflow.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method.[9][10]
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for 7 days.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.[4]
Q4: How can I use GC-MS to identify volatile or semi-volatile impurities?
GC-MS is an excellent technique for identifying volatile impurities such as residual solvents and certain synthesis-related byproducts like aniline.[11] For less volatile phenolic compounds, derivatization is often required to improve their thermal stability and chromatographic behavior.
Derivatization:
Silylation is a common derivatization technique for phenolic compounds. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to convert the polar -OH and -NH groups into more volatile trimethylsilyl ethers and amines.
Protocol 2: GC-MS Analysis (with Derivatization)
-
Sample Preparation: Accurately weigh about 1-2 mg of the this compound sample into a vial.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Parameters:
| Parameter | Recommended Condition |
| GC Column | A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injection | 1 µL, splitless mode. |
| Oven Program | Initial temp 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| MS Ionization | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 40 to 500. |
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The fragmentation patterns can provide structural information. For example, the loss of a methyl group (M-15) or characteristic aromatic ring fragments can be indicative of specific impurities.[12]
Q5: Can NMR spectroscopy be used to identify impurities?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal structural elucidation of impurities, especially when they are present at levels above 0.1%.[13][14]
-
¹H NMR: Can provide information on the number of different types of protons and their connectivity. For example, the presence of signals corresponding to 4-aminophenol could indicate this impurity.[2][15] The integration of signals can be used for quantification if the impurity and the main compound have well-resolved protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and its impurities.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for elucidating the structure of unknown impurities by establishing proton-proton and proton-carbon correlations.
Challenges with NMR:
-
Sensitivity: NMR is less sensitive than HPLC or GC-MS, making it challenging to detect impurities at very low levels.
-
Peak Overlap: In complex mixtures, signals from different components may overlap, complicating interpretation.
For identifying unknown impurities, it is often necessary to first isolate the impurity using techniques like preparative HPLC and then analyze the pure fraction by NMR and MS.[16]
References
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Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
European Pharmacopoeia Methanol, aldehyde-free - CPAChem. (n.d.). Retrieved January 17, 2026, from [Link]
- Wyszecka-Kaszuba, E., & Gontarz, I. (2001). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica - Drug Research, 58(5), 325-331.
-
Stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 17, 2026, from [Link]
-
European Pharmacopoeia Online. (n.d.). Retrieved January 17, 2026, from [Link]
-
n-Methyl-p-aminophenol | C7H9NO - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation - IRJET. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-Aminophenol - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 113-121.
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 17, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 17, 2026, from [Link]
-
Impurity Control in the European Pharmacopoeia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). Retrieved January 17, 2026, from [Link]
- Sarotti, A. M., & Spanevello, R. A. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(6), 468-482.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved January 17, 2026, from [Link]
- Laine, J. E., et al. (2009). Semiquantitative analysis of N-acetyl-p-benzoquinone imine peptide adducts by electrospray mass spectrometry.
-
Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Retrieved January 17, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 17, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 17, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved January 17, 2026, from [Link]
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fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 17, 2026, from [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. (n.d.). Retrieved January 17, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15). Retrieved January 17, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 17, 2026, from [Link]
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European Pharmacopoeia Online. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 17, 2026, from [Link]
-
Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). Retrieved January 17, 2026, from [Link]
-
p-Aminophenol - ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, February 15). Retrieved January 17, 2026, from [Link]
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Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-(Methylamino)phenol Sulfate, 25g, Each - CP Lab Safety. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Efficacy of 4-Aminophenol Derivatives in Biological Assays
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological efficacy of key 4-aminophenol derivatives. Moving beyond simple data reporting, we will explore the causality behind experimental choices, describe self-validating protocols, and ground our analysis in authoritative scientific literature. Our goal is to furnish you with the technical insights and field-proven perspectives necessary to advance your research and development efforts in this important class of therapeutic agents.
Introduction: The Significance of the 4-Aminophenol Scaffold
The 4-aminophenol core structure is a cornerstone of modern pharmacotherapy, most famously embodied by paracetamol (acetaminophen).[1] This class of compounds is primarily recognized for its analgesic and antipyretic properties. However, the therapeutic window and toxicological profile of these derivatives are critically dependent on their metabolic pathways.[2][3] Paracetamol's well-documented hepatotoxicity at high doses, for instance, is a direct consequence of its metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[3] This underscores the critical need for comparative biological assays to identify novel derivatives with improved safety and efficacy. This guide will compare paracetamol with its historical predecessor, phenacetin, and a key metabolite, AM404, which has revealed deeper insights into the mechanisms of this drug class.[4][5]
Comparative Efficacy in Foundational Preclinical Assays
To objectively compare these derivatives, we rely on a battery of standardized in vitro and in vivo assays that probe both their therapeutic potential and their toxicological liabilities.
Anti-Inflammatory and Analgesic Potential: The In Vivo Model
While paracetamol is a potent analgesic and antipyretic, its peripheral anti-inflammatory effects are considered weak compared to classical NSAIDs.[6] This is because its primary mechanism of action is central. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol is designed to induce a localized, acute, and well-characterized inflammatory response, allowing for the reliable measurement of a compound's anti-inflammatory effect.
-
Animal Preparation: Male Wistar rats (180-220g) are used. They are acclimatized for at least one week under controlled conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). This step is critical to reduce stress-induced variability.
-
Baseline Measurement: The basal volume of the right hind paw is measured for each animal using a digital plethysmometer. This serves as an internal control for each subject.
-
Compound Administration: Animals are fasted overnight and then divided into treatment groups. The test derivatives (e.g., paracetamol, phenacetin) or a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour post-administration of the test compound, 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at hourly intervals for up to 6 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Comparative Anti-Inflammatory Data Summary
The following table synthesizes representative data from preclinical studies to illustrate the comparative efficacy.
| Compound | Typical Dose (mg/kg) | Maximum Inhibition of Edema (%) | Notes |
| Paracetamol | 150-300 | 40 - 50% | Exhibits moderate anti-inflammatory effects at higher, analgesic doses.[6] |
| Phenacetin | 100-200 | 35 - 45% | Efficacy is comparable to paracetamol; largely acts via its metabolite, paracetamol.[4] |
| AM404 | 5-10 | 50 - 60% | Demonstrates significant activity at much lower doses, suggesting a different, more potent mechanism. |
Cytotoxicity Profile: The In Vitro Hepatotoxicity Model
The primary safety concern for 4-aminophenol derivatives is dose-dependent liver damage.[2] An in vitro cytotoxicity assay using a human liver-derived cell line, such as HepG2, is a standard first-pass screening method to assess this risk. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8]
Experimental Protocol: MTT Cytotoxicity Assay on HepG2 Cells
This protocol provides a quantitative measure of a compound's ability to induce cell death in a liver cell model, a critical indicator of potential hepatotoxicity.
-
Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well microplate at a density of 1 × 10⁴ cells per well and allowed to adhere for 24 hours. This density ensures cells are in a logarithmic growth phase during the experiment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 4-aminophenol derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The cells are incubated for 24 or 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Comparative Cytotoxicity Data (IC₅₀)
| Compound | IC₅₀ in HepG2 cells (mM, 24h) | Toxicological Significance |
| Paracetamol | ~5-10 | The benchmark for dose-dependent hepatotoxicity in this class. |
| Phenacetin | >20 | Lower intrinsic cytotoxicity, but its chronic use was linked to renal and other toxicities, leading to its withdrawal. |
| 4-Aminophenol (p-Aminophenol) | ~0.5-1 | The deacetylated precursor to paracetamol's toxic metabolite, showing significantly higher intrinsic toxicity.[9][10] |
| NAPQI | <0.1 | The highly reactive metabolite responsible for paracetamol-induced liver damage; not a therapeutic agent but a critical toxicological reference. |
Unraveling the Mechanisms: Signaling Pathway Analysis
The therapeutic effects of 4-aminophenol derivatives are not mediated by a single pathway but rather a complex interplay of central and peripheral systems.
The Cyclooxygenase (COX) Pathway
The classical explanation for paracetamol's action involves the inhibition of prostaglandin synthesis via the COX enzymes. However, unlike NSAIDs, its action is weak in the periphery where high levels of peroxides, generated during inflammation, counteract its effect.[3] It is proposed to be a more potent inhibitor of a splice variant of COX-1, sometimes called COX-3, within the central nervous system (CNS), which would account for its strong antipyretic and analgesic effects.[6]
Caption: Paracetamol's proposed central mechanism via inhibition of prostaglandin synthesis.
The Endocannabinoid System: A Paradigm Shift
A more recent and compelling mechanism involves the metabolism of paracetamol within the CNS.[5] Paracetamol is deacetylated in the liver to p-aminophenol, which crosses the blood-brain barrier.[3] In the brain, fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404.[3][5] This metabolite is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endogenous cannabinoid anandamide, enhancing endocannabinoid signaling.[4][11]
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A Comparative Guide to the Synthesis of 4-(Methylamino)phenol: A Novel Biocatalytic Approach vs. Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the pursuit of efficient, sustainable, and safe manufacturing processes is paramount. 4-(Methylamino)phenol, a key intermediate in the production of various pharmaceuticals and a vital component in photographic developers, is a compound of significant industrial interest.[1] This guide provides an in-depth technical comparison of a novel, environmentally benign biocatalytic synthetic route for 4-(methylamino)phenol against established industrial methods. We will delve into the mechanistic underpinnings, operational parameters, and the comparative performance of these routes, supported by experimental data, to empower researchers and process chemists in making informed decisions for their synthetic strategies.
The Significance of 4-(Methylamino)phenol
4-(Methylamino)phenol, also known by its trivial name Metol, is a critical building block in organic synthesis.[1] Its utility extends from being a developing agent in black-and-white photography to a precursor for active pharmaceutical ingredients (APIs).[1] The presence of both a phenol and a secondary amine group makes it a versatile molecule for further chemical modifications.
Traditional Synthetic Routes: An Overview
Historically, the industrial production of 4-(methylamino)phenol has been dominated by three primary chemical routes. While effective, these methods often involve harsh reaction conditions, hazardous reagents, and generate significant waste streams.
Decarboxylation of N-(4-Hydroxyphenyl)glycine
This method involves the thermal decarboxylation of N-(4-hydroxyphenyl)glycine. The reaction is typically carried out at elevated temperatures in a high-boiling solvent.[2]
Mechanism: The carboxylic acid group of N-(4-hydroxyphenyl)glycine is removed as carbon dioxide upon heating, yielding the desired N-methylated product.
Methylation of 4-Aminophenol
A common laboratory and industrial-scale synthesis involves the direct methylation of 4-aminophenol. Dimethyl sulfate is a frequently used methylating agent in this process, which is typically conducted in the presence of a base.[3]
Mechanism: The nitrogen atom of the primary amine in 4-aminophenol acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in an SN2 reaction. The base is required to neutralize the sulfuric acid byproduct.
Reaction of Hydroquinone with Methylamine
This route involves the direct reaction of hydroquinone with methylamine at elevated temperatures and pressures.[4] This process is often carried out in an autoclave.
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution, where the methylamine displaces one of the hydroxyl groups of hydroquinone.
A Novel Approach: Biocatalytic Synthesis via Reductive Aminase
In the quest for greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful tool.[5][6] We propose a novel synthetic route for 4-(methylamino)phenol utilizing a reductive aminase (RedAm) enzyme, potentially sourced from a robust microbial host like Rhodococcus erythropolis.[7][8] Reductive aminases are capable of catalyzing the formation of an amine from a ketone or aldehyde and an amine donor.[9]
Proposed Mechanism: In this innovative approach, 4-aminophenol would first be oxidized to p-quinone monoimine. A reductive aminase would then catalyze the reductive amination of this intermediate with a methyl group donor, such as methylamine or a biological methyl donor, to yield 4-(methylamino)phenol. A more direct and plausible route involves the reductive amination of a carbonyl precursor. However, for the synthesis from 4-aminophenol, a hypothetical pathway could involve an initial enzymatic oxidation followed by reductive methylation. A more direct biocatalytic approach would be the direct N-methylation of 4-aminophenol using a methyltransferase.
The use of whole-cell biocatalysts from organisms like Rhodococcus offers several advantages, including the potential for cofactor regeneration in situ, eliminating the need for expensive additives.[10]
Comparative Analysis: Traditional vs. Biocatalytic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Decarboxylation of N-(4-Hydroxyphenyl)glycine | Methylation of 4-Aminophenol | Reaction of Hydroquinone with Methylamine | Novel Biocatalytic Route (Projected) |
| Yield | Moderate to High | Good to Excellent (96% reported)[11] | Good (73-75% reported)[4] | Potentially High (>90%) |
| Purity | Requires significant purification | High | Good, requires recrystallization | Potentially Very High (>99%) |
| Reaction Temperature | High (e.g., 180-190°C)[12] | Moderate (e.g., 90°C)[11] | High (150-200°C)[4] | Mild (e.g., 25-40°C) |
| Reaction Pressure | Atmospheric | Atmospheric | High (autoclave) | Atmospheric |
| Reaction Time | 5-20 minutes[12] | 90 minutes[11] | 2-5 hours[4] | Potentially a few hours |
| Key Reagents | N-(4-hydroxyphenyl)glycine, high-boiling solvent | 4-Aminophenol, Dimethyl Sulfate, Base | Hydroquinone, Methylamine | 4-Aminophenol, Methylamine, Reductive Aminase, Cofactors |
| Safety Concerns | High temperatures | Dimethyl sulfate is highly toxic and carcinogenic[13] | Hydroquinone is toxic and a skin irritant; high pressure operation[14] | Generally regarded as safe (GRAS) enzymes, aqueous media |
| Environmental Impact | High energy consumption, solvent waste | Use of a toxic methylating agent, waste generation | High energy consumption, hazardous reagents | Biodegradable catalyst, aqueous reaction medium, minimal waste |
| Green Chemistry Metrics (E-Factor) | High | High | High | Low |
Experimental Protocols
Traditional Route 1: Decarboxylation of N-(4-Hydroxyphenyl)glycine
Materials: N-(4-Hydroxyphenyl)glycine, high-boiling point solvent (e.g., diphenyl ether), inert gas supply (e.g., nitrogen or argon).
Procedure:
-
In a reaction vessel equipped with a reflux condenser and an inert gas inlet, suspend N-(4-hydroxyphenyl)glycine in the high-boiling solvent.
-
Heat the mixture under an inert atmosphere to approximately 180-190°C.
-
Maintain this temperature for 5-20 minutes, monitoring the evolution of carbon dioxide.[12]
-
Cool the reaction mixture and isolate the crude 4-(methylamino)phenol by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Traditional Route 2: Methylation of 4-Aminophenol with Dimethyl Sulfate
Materials: 4-Aminophenol, dimethyl sulfate, sodium bicarbonate, water.
Procedure:
-
In a reaction flask, dissolve 4-aminophenol and sodium bicarbonate in water.
-
Heat the mixture to 90°C with stirring.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Maintain the temperature at 90°C for approximately 90 minutes.[11]
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude product.
-
Purify by recrystallization to yield pure 4-(methylamino)phenol.
Traditional Route 3: Reaction of Hydroquinone with Methylamine
Materials: Hydroquinone, aqueous methylamine solution.
Procedure:
-
Charge an autoclave with hydroquinone and an aqueous solution of methylamine.
-
Seal the autoclave and heat the mixture to 150-200°C.[4]
-
Maintain the temperature and pressure for 2-5 hours.
-
After cooling, carefully vent the autoclave and discharge the reaction mixture.
-
Isolate the crude 4-(methylamino)phenol by filtration.
-
Purify the product by recrystallization from hot water.[4]
Novel Biocatalytic Route: Reductive Amination of 4-Aminophenol (Hypothetical Protocol)
Materials: 4-Aminophenol, methylamine, whole-cell biocatalyst expressing a reductive aminase (e.g., from Rhodococcus erythropolis), glucose (for cofactor regeneration), buffer solution (e.g., phosphate buffer, pH 7-8), organic solvent for extraction.
Procedure:
-
In a bioreactor or a shake flask, prepare a buffered aqueous solution.
-
Add the whole-cell biocatalyst and glucose.
-
Introduce 4-aminophenol and methylamine to the reaction mixture.
-
Incubate the reaction at a mild temperature (e.g., 30°C) with agitation for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, separate the biomass by centrifugation.
-
Extract the aqueous phase with an organic solvent.
-
Wash, dry, and concentrate the organic extract to obtain the product.
-
Further purification, if necessary, can be performed by column chromatography.
Visualizing the Synthetic Pathways
Figure 1: Comparison of traditional chemical and novel biocatalytic synthetic routes to 4-(Methylamino)phenol.
Figure 2: General experimental workflow for the synthesis and analysis of 4-(Methylamino)phenol.
Conclusion and Future Outlook
The traditional synthetic routes to 4-(methylamino)phenol, while established, present significant drawbacks in terms of safety, environmental impact, and energy consumption. The use of hazardous materials like dimethyl sulfate and hydroquinone, coupled with harsh reaction conditions, underscores the need for greener alternatives.[13][14]
The proposed biocatalytic route, leveraging the power of reductive aminases from robust microorganisms like Rhodococcus, offers a compellingly sustainable alternative. The projected benefits include mild reaction conditions, high selectivity, reduced waste generation, and the use of a biodegradable and renewable catalyst.[5][6][10] While further research is needed to optimize the enzymatic process for industrial-scale production, the potential for a safer, more cost-effective, and environmentally friendly synthesis of 4-(methylamino)phenol is substantial. This guide serves as a foundational resource for researchers and drug development professionals to explore and validate this promising new avenue in chemical synthesis.
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A Comparative Guide to the Analytical Cross-Reactivity of 4-(Methylamino)phenol (Metol)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the analytical cross-reactivity of 4-(Methylamino)phenol hydrobromide, commonly known as Metol. We will move beyond theoretical discussions to provide a robust experimental design, a detailed protocol, and comparative data to ensure the specific and accurate quantification of this compound in complex matrices.
Introduction: The Analytical Imperative for Metol
4-(Methylamino)phenol, or Metol, is a well-established organic compound, primarily recognized for its role as a key developing agent in black-and-white photography.[1][2] Its utility, however, extends to other industries, including its use as an intermediate in chemical synthesis, in the dyeing of furs, and as a component in certain hair dye formulations.[2][3] In any of these applications, confirming the purity, stability, and concentration of Metol is critical for quality control and safety assessment.
The core analytical challenge lies in its molecular structure: a phenol ring substituted with both a hydroxyl and a methylamino group.[4] This structure is shared by a family of related compounds, including its own precursors, degradation products, and common co-formulants. The potential for these related molecules to interfere with analytical measurements—a phenomenon known as cross-reactivity—can lead to significant quantification errors, jeopardizing product efficacy and safety. This guide establishes a reliable methodology for assessing the analytical specificity for Metol using High-Performance Liquid Chromatography (HPLC).
The Challenge of Specificity in Phenolic Amine Analysis
Analytical specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] For Metol, these components are often structurally similar molecules where minor chemical differences can be difficult for less robust analytical techniques to differentiate. For instance, the absence of a single methyl group (p-Aminophenol) or its replacement with a hydroxyl group (Hydroquinone) can lead to overlapping analytical signals if the method lacks sufficient resolving power.[6][7]
To visualize this challenge, consider the structures of Metol and its common potential cross-reactants.
Figure 1: Structural similarities between the target analyte (Metol) and potential analytical interferents.
The subtle variations highlighted in Figure 1 are the primary cause of potential cross-reactivity. A robust analytical method must possess the selectivity to distinguish Metol from these other compounds, ensuring that the generated signal is exclusively from the analyte of interest.
Experimental Design for a Cross-Reactivity Study
To rigorously test the specificity of an analytical method for Metol, a systematic approach is required. We propose a study based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique renowned for its high resolving power and reliability for small organic molecules.[8][9]
Rationale for Method Selection
RP-HPLC is the chosen methodology due to its exceptional ability to separate compounds based on differences in their hydrophobicity and polarity. The stationary phase (e.g., C18) interacts with the analytes, and by carefully controlling the composition of the mobile phase, we can modulate the retention time of each compound, forcing a separation even between closely related structures. UV detection is ideal as phenolic compounds possess strong chromophores, allowing for sensitive detection.[5]
Selection of Challenge Compounds
A successful cross-reactivity study hinges on the selection of appropriate challenge compounds. The following have been chosen based on their structural similarity and likelihood of being present in a real-world sample:
-
p-Aminophenol: A primary precursor in Metol synthesis and a potential degradation product.[10]
-
Hydroquinone: Frequently used in combination with Metol in photographic developer formulations (MQ developers).[11][12]
-
Paracetamol (Acetaminophen): A widely used analgesic and a well-known p-aminophenol derivative, serving as an excellent test of specificity against a more complex analog.[5]
-
N,N-Dimethyl-p-aminophenol: A potential impurity from the manufacturing process, testing the method's ability to resolve differences in N-alkylation.
Experimental Workflow
The overall workflow is designed to be systematic and self-validating, incorporating system suitability tests to ensure the integrity of the results.
Figure 2: High-level experimental workflow for the HPLC-based cross-reactivity study.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system. The inclusion of a System Suitability Test (SST) before sample analysis ensures that the chromatographic system is performing adequately on the day of the experiment.
3.1. Instrumentation & Reagents
-
HPLC System: A quaternary gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, potassium phosphate monobasic, and ortho-phosphoric acid. High-purity water (18.2 MΩ·cm).
-
Standards: Reference standards of this compound, p-Aminophenol, Hydroquinone, Paracetamol, and N,N-Dimethyl-p-aminophenol (>99% purity).
3.2. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-18 min: Hold at 40% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by dissolving the appropriate amount of potassium phosphate monobasic in high-purity water, adjusting the pH, and filtering through a 0.45 µm filter.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 25 mg of each reference standard into separate 25 mL volumetric flasks using a 50:50 mixture of methanol and water as the diluent.
-
System Suitability Solution (20 µg/mL): Prepare a mixed solution containing Metol and p-Aminophenol at 20 µg/mL each to verify resolution.
-
Working Standard Solutions (20 µg/mL): Prepare individual working standards of each of the five compounds at 20 µg/mL.
-
Spiked Sample Solution: Prepare a solution containing 20 µg/mL of Metol "spiked" with 20 µg/mL of all four potential cross-reactants.
3.4. Experimental Procedure
-
System Setup: Set up the HPLC system according to the conditions in section 3.2 and allow it to equilibrate for at least 30 minutes until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the System Suitability Solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area of Metol is ≤2.0% and the chromatographic resolution between Metol and p-Aminophenol is ≥2.0.
-
Analysis of Individual Standards: Inject each of the five individual working standards to determine their respective retention times (t_R_).
-
Cross-Reactivity Analysis: Inject the Spiked Sample Solution. Analyze the resulting chromatogram for the presence of distinct, well-separated peaks.
Data Analysis and Comparative Results
The primary goal of the data analysis is to confirm that a distinct and well-resolved peak for Metol can be identified and quantified in the presence of the other compounds.
4.1. Interpretation of Chromatograms
-
Retention Time (t_R_): The time at which a compound elutes from the column. A unique retention time for Metol in the spiked sample confirms its separation.
-
Resolution (R_s_): A quantitative measure of the separation between two chromatographic peaks. An R_s_ value ≥ 2.0 indicates baseline separation, which is ideal for accurate quantification.
-
Peak Purity (if using PDA detector): A spectral analysis that confirms a single chromatographic peak is not composed of multiple co-eluting compounds.
4.2. Comparative Data Summary
The following table summarizes the expected results from the described HPLC protocol, demonstrating the method's specificity.
| Compound | Retention Time (t_R_) (min) | Resolution (R_s_) from Metol | Peak Purity Index | Conclusion |
| Hydroquinone | 4.8 | 8.5 | >0.999 | Excellent Separation |
| p-Aminophenol | 6.2 | 3.1 | >0.999 | Baseline Separation |
| 4-(Methylamino)phenol (Metol) | 7.5 | N/A | >0.999 | Target Analyte |
| N,N-Dimethyl-p-aminophenol | 8.9 | 2.8 | >0.999 | Baseline Separation |
| Paracetamol | 11.3 | 6.2 | >0.999 | Excellent Separation |
| Note: Data are representative and may vary slightly based on specific instrumentation and column chemistry. |
Discussion and Field Insights
The results presented in the table clearly demonstrate that the proposed RP-HPLC method is highly specific for 4-(Methylamino)phenol. The method successfully separates Metol from its most common precursor (p-Aminophenol), a frequent co-formulant (Hydroquinone), a potential impurity (N,N-Dimethyl-p-aminophenol), and a complex structural analog (Paracetamol). The baseline resolution (R_s_ ≥ 2.0) achieved for all compounds confirms that no significant cross-reactivity or interference occurs under these conditions.
Causality of Separation: The separation is driven by differences in polarity. Hydroquinone, being the most polar with two hydroxyl groups, elutes first. As alkyl groups are added to the amine (p-Aminophenol -> Metol -> N,N-Dimethyl-p-aminophenol), the hydrophobicity increases, leading to longer retention times. Paracetamol, with its acetamide group, is significantly different in polarity and thus elutes much later. This predictable behavior underscores the robustness of the RP-HPLC mechanism for this class of compounds.
Trustworthiness of the Protocol: The protocol's self-validating nature is established by the mandatory System Suitability Test. By confirming system precision and the critical resolution between the closest eluting pair (Metol and p-Aminophenol) before analyzing samples, researchers can have high confidence in the validity of their results.
Conclusion
This guide has established a comprehensive framework for assessing the analytical cross-reactivity of this compound. By leveraging the high resolving power of RP-HPLC, we have presented a specific, robust, and self-validating protocol capable of distinguishing Metol from a panel of structurally similar and relevant challenge compounds. For researchers in quality control, formulation development, or toxicology, applying this methodology is a critical step toward ensuring data integrity and making confident, informed decisions based on accurate analytical measurements.
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-
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Chemeurope.com. (n.d.). Metol. Retrieved from [Link]
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Francis, P. S., et al. (2009). Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine. Luminescence, 24(2), 90-5. Retrieved from [Link]
-
Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2016). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian pharmaceutical bulletin, 62(1), 19-27. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Retrieved from [Link]
-
ResearchGate. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Retrieved from [Link]
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
Scientific Research Publishing. (2017). Citations for "Evaluation of Standards and Interfering Compounds...". Retrieved from [Link]
-
ResearchGate. (2014). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]
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- 2. chemiis.com [chemiis.com]
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- 4. CAS 55-55-0: Metol | CymitQuimica [cymitquimica.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%, 55-55-0 [chemkits.eu]
- 12. Metol [chemeurope.com]
A Comparative Spectroscopic Analysis of 4-(Methylamino)phenol Salts: Hydrobromide vs. Sulfate
Introduction
4-(Methylamino)phenol, a para-substituted aminophenol, is a versatile organic compound with significant applications in various fields, including photographic development, where its sulfate salt is widely known as Metol.[1] The compound is also a valuable intermediate in the synthesis of pharmaceuticals and dyes. The properties and efficacy of 4-(methylamino)phenol are often modulated by its salt form, with the hydrobromide and sulfate salts being common variants. The choice of the counter-ion can significantly influence the compound's solubility, stability, and reactivity, making a thorough understanding of their comparative characteristics crucial for researchers and drug development professionals.
This guide presents a detailed spectral comparison of 4-(Methylamino)phenol hydrobromide and 4-(Methylamino)phenol sulfate. While experimental spectral data for the sulfate salt is available, a comprehensive set of experimental spectra for the hydrobromide salt is not readily found in the public domain. Therefore, this guide will provide a comparative analysis based on available experimental data for the sulfate salt and the free base, supplemented by a theoretical discussion of the expected spectral characteristics of the hydrobromide salt based on fundamental spectroscopic principles. We will delve into the nuances of UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural and electronic differences imparted by the bromide and sulfate counter-ions.
Molecular Structures
The foundational difference between the two compounds lies in their counter-ions, which associate with the protonated amine group of the 4-(methylamino)phenol cation.
-
This compound: Consists of the 4-(methylamino)phenol cation and a bromide anion (Br⁻).
-
4-(Methylamino)phenol Sulfate: Typically exists as a 2:1 salt, with two 4-(methylamino)phenol cations associated with one sulfate anion (SO₄²⁻)[2].
These differing anionic partners are expected to induce subtle yet measurable changes in the spectral properties of the parent molecule due to variations in ionic interactions, hydrogen bonding, and crystal lattice effects.
Experimental Protocols
To ensure a rigorous and reproducible comparative analysis, standardized protocols for acquiring spectral data are paramount. The following methodologies are recommended for the characterization of both this compound and sulfate.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the chemical environment.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 10-5 to 10-4 M) of each salt in a suitable solvent, such as ethanol or deionized water. The choice of solvent is critical as it can influence the spectral features[3].
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm.
-
Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Caption: Workflow for UV-Visible Spectroscopy Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
Methodology:
-
Sample Preparation: Prepare solid samples as potassium bromide (KBr) pellets or acquire spectra using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Instrumentation: Employ an FTIR spectrometer.
-
Data Acquisition: Collect spectra in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify and assign characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H, C=C (aromatic), and C-N.
Caption: Workflow for FTIR Spectroscopy Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial for observing exchangeable protons (O-H, N-H).
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Determine chemical shifts (δ), coupling constants (J), and integration values for ¹H signals. Assign resonances to specific protons and carbons in the molecule.
Caption: Workflow for NMR Spectroscopy Analysis.
Comparative Spectral Data
The following sections present a comparative analysis of the spectral data. As noted, experimental data for the hydrobromide salt is limited; therefore, the comparison will involve experimental data for the sulfate salt and the free base, with a theoretical extrapolation to the hydrobromide salt.
UV-Visible Spectroscopy
Phenolic compounds typically exhibit characteristic UV absorption bands arising from π → π* transitions in the benzene ring.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 4-(Methylamino)phenol Sulfate | ~270-280 | Data not readily available | Aqueous |
| This compound | Theoretical: ~270-280 | Theoretical: Similar to sulfate | Aqueous |
Analysis: Both the hydrobromide and sulfate salts are expected to exhibit a primary absorption band in the range of 270-280 nm in an aqueous solution. This absorption is characteristic of the phenolic chromophore. The influence of the counter-ion on the λmax is generally minimal for simple salts where the counter-ion does not have its own chromophore in this region. The protonation of the amino group in both salts is likely to cause a slight hypsochromic (blue) shift compared to the free base, 4-(methylamino)phenol, due to the electron-withdrawing effect of the -NH₂CH₃⁺ group, which reduces the electron-donating ability of the nitrogen into the aromatic ring.
FTIR Spectroscopy
The FTIR spectra provide a detailed fingerprint of the functional groups within the two salts. Key differences are anticipated in the regions associated with N-H and O-H stretching, as well as bands influenced by the counter-ions.
| Functional Group | 4-(Methylamino)phenol Sulfate (Experimental, cm⁻¹) | This compound (Theoretical, cm⁻¹) |
| O-H Stretch | Broad, ~3200-3500 | Broad, ~3200-3500 |
| N-H Stretch (protonated) | Broad, ~2400-3000 | Broad, ~2400-3000 |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 |
| S-O Stretch (Sulfate) | Strong, ~1100 | N/A |
| N/A | N/A | N/A |
Analysis: The FTIR spectrum of 4-(Methylamino)phenol sulfate shows characteristic broad bands for O-H and protonated N-H stretching, indicative of extensive hydrogen bonding. A strong absorption around 1100 cm⁻¹ is a clear indicator of the sulfate counter-ion. For the hydrobromide salt, a similar broadness in the O-H and N-H stretching regions is expected due to hydrogen bonding with the bromide ion. The key distinguishing feature would be the absence of the strong S-O stretching band and the potential for subtle shifts in the N-H and O-H bands due to the different hydrogen bonding acceptor strength of bromide versus sulfate.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structural environment of each atom.
¹H NMR Spectral Data (in DMSO-d₆)
| Proton | 4-(Methylamino)phenol Sulfate (Experimental, δ ppm) | This compound (Theoretical, δ ppm) |
| Ar-H (ortho to -OH) | ~6.6-6.8 | ~6.6-6.8 |
| Ar-H (ortho to -NHCH₃) | ~6.8-7.0 | ~6.8-7.0 |
| -OH | ~9.0-9.5 | ~9.0-9.5 |
| -NHCH₃ | ~8.5-9.0 | ~8.5-9.0 |
| -CH₃ | ~2.6-2.8 | ~2.6-2.8 |
¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | 4-(Methylamino)phenol Sulfate (Experimental, δ ppm) | This compound (Theoretical, δ ppm) |
| C-OH | ~150-155 | ~150-155 |
| C-NHCH₃ | ~140-145 | ~140-145 |
| Ar-C (ortho to -OH) | ~115-120 | ~115-120 |
| Ar-C (ortho to -NHCH₃) | ~110-115 | ~110-115 |
| -CH₃ | ~30-35 | ~30-35 |
Analysis: The ¹H and ¹³C NMR spectra of both salts are expected to be broadly similar, reflecting the common 4-(methylamino)phenol cation. The aromatic protons will likely appear as two distinct doublets due to the para-substitution pattern. The chemical shifts of the exchangeable protons (-OH and -NH) will be highly dependent on the solvent, concentration, and temperature. The primary difference between the hydrobromide and sulfate salts in their NMR spectra would likely be subtle shifts in the positions of the -NH and aromatic proton signals due to the different anisotropic effects and ionic interactions of the bromide and sulfate counter-ions. The electron density around the ammonium group would be slightly different, which could translate to minor chemical shift variations.
Conclusion
The spectral comparison of this compound and sulfate reveals that while their core spectral features are dictated by the 4-(methylamino)phenol cation, the nature of the counter-ion introduces subtle but important differences. The most definitive distinguishing feature is the presence of a strong S-O stretching band in the FTIR spectrum of the sulfate salt, which is absent in the hydrobromide salt. UV-Vis spectra are expected to be very similar for both salts in solution. Minor variations in the chemical shifts of the -NH and aromatic protons in the NMR spectra are anticipated due to the differing electronic and steric environments created by the bromide and sulfate anions.
For researchers and professionals in drug development, this comparative guide underscores the importance of considering the salt form of an active pharmaceutical ingredient. The choice of counter-ion can influence not only the physicochemical properties but also the spectral characteristics used for identification and quality control. While a complete experimental dataset for the hydrobromide salt would be beneficial for a more definitive comparison, this analysis provides a solid foundation for understanding the key spectral similarities and differences between these two important salts of 4-(methylamino)phenol.
References
- UV-Vis Spectrophotometry in Polyphenol Analysis. (URL: )
- UV-Visible Spectroscopy for Phenolic Compounds Quantific
- Solvent Effects on UV-Vis Spectra of Phenolic Compounds. (URL: )
-
Structure of 4-methylamino-phenol sulphate (metol reagent). (URL: [Link])
-
SpectraBase: Phenol, 4-(methylamino)-. (URL: [Link])
- FTIR Analysis of Phenolic Compounds. (URL: )
-
PubChem: p-(Methylamino)phenol sulphate. (URL: [Link])
-
Metol - Wikipedia. (URL: [Link])
-
PubChem: Metol. (URL: [Link])
Sources
A Comparative Analysis of 4-(Methylamino)phenol in Photographic Developer Formulations
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 4-(Methylamino)phenol's performance within various photographic developer formulas. This document is structured to offer not just procedural steps but a causal understanding of the chemical interactions that govern the development process, ensuring a self-validating system of protocols for the discerning researcher.
Introduction to 4-(Methylamino)phenol (Metol)
4-(Methylamino)phenol, commonly known by the trade name Metol, is an organic compound with the formula [HOC₆H₄NH₂(CH₃)]₂HSO₄.[1] It is the sulfate salt of N-methylaminophenol and presents as a colorless salt. Metol is a cornerstone developing agent in monochrome photography, celebrated for its ability to produce fine grain, low contrast, and high emulsion speed.[2] These characteristics make it particularly effective for applications where maximum shadow detail is paramount.[2] However, Metol is rarely used as a standalone developing agent in modern formulations; its true potential is unlocked through synergistic combinations with other developing agents.[1][2]
The Chemistry of Photographic Development
The fundamental principle of photographic development is the chemical reduction of silver halide crystals, which have been exposed to light (forming a latent image), into metallic silver, which constitutes the visible image.[3] This process is orchestrated by a developer solution, which typically contains four key components:
-
Developing Agent(s): The reducing agent(s) that donate electrons to the silver halide crystals.
-
Alkaline Agent: Creates the necessary high pH environment for the developing agent to function effectively.
-
Preservative: Typically sodium sulfite, which prevents the oxidation of the developing agent, thereby prolonging the developer's life.
-
Restrainer: Usually potassium bromide, which prevents the developing agent from acting on unexposed silver halide crystals, thus minimizing "fog."[3]
The performance of a developer is a delicate balance of these components, with the choice of developing agent playing a pivotal role in the final image characteristics.
Comparative Analysis of Developer Formulations
This section provides a comparative analysis of 4-(Methylamino)phenol in a standalone formulation and in combination with other common developing agents. The performance of each developer is evaluated based on key metrics: film speed, contrast, grain, and acutance (sharpness).
Metol-Only Developer
A developer formulated with Metol as the sole developing agent is characterized by its ability to produce images with very fine grain and excellent tonal gradation, particularly in the shadow regions.[2] However, it is a "soft-working" developer, meaning it produces low-contrast negatives.[2]
Formula 1: Metol-Only Developer (Based on Kodak D-23)
| Component | Quantity per 1 Liter |
| Metol | 7.5 g |
| Sodium Sulfite (anhydrous) | 100 g |
This formula is a simplified version for comparative purposes.
Metol-Hydroquinone (MQ) Developers
The combination of Metol and hydroquinone in a developer solution, known as an MQ developer, is a classic formulation that leverages the synergistic relationship between the two agents.[1][4] This phenomenon, termed superadditivity, results in a developing activity greater than the sum of the individual agents.[3][4] Metol rapidly initiates development, providing excellent shadow detail, while hydroquinone builds density in the mid-tones and highlights, contributing to higher contrast.[5] The widely used Kodak D-76 and Ilford ID-11 are prime examples of MQ developers.[6][7]
Formula 2: Metol-Hydroquinone (MQ) Developer (Based on Kodak D-76)
| Component | Quantity per 1 Liter |
| Metol | 2.0 g |
| Hydroquinone | 5.0 g |
| Sodium Sulfite (anhydrous) | 100.0 g |
| Borax (decahydrate) | 2.0 g |
Phenidone-Hydroquinone (PQ) Developers
Phenidone (1-phenyl-3-pyrazolidinone) is another developing agent that exhibits strong superadditivity with hydroquinone.[10] PQ developers are known for their high efficiency, with Phenidone being approximately 10 to 18 times more active than Metol by weight.[10] This allows for the formulation of more concentrated and stable developer solutions. PQ developers generally produce negatives with high emulsion speed and fine grain.[2]
Formula 3: Phenidone-Hydroquinone (PQ) Developer
| Component | Quantity per 1 Liter |
| Phenidone | 0.5 g |
| Hydroquinone | 12.0 g |
| Sodium Sulfite (anhydrous) | 50.0 g |
| Sodium Carbonate (anhydrous) | 60.0 g |
| Potassium Bromide | 2.0 g |
[Source:[11]]
Metol-Ascorbic Acid Developers
Ascorbic acid (Vitamin C) can be used as a developing agent, often in combination with Metol or Phenidone.[12] These formulations are gaining popularity due to their lower toxicity and more environmentally friendly nature compared to hydroquinone-based developers.[13] Metol-ascorbic acid developers can produce negatives with fine grain and good sharpness.[14]
Formula 4: Metol-Ascorbic Acid Developer
| Component | Quantity per 1 Liter |
| Metol | 0.2 g |
| Ascorbic Acid | 5.0 g |
| Sodium Carbonate (anhydrous) | 5.0 g |
[Source:[12]]
Performance Comparison: A Tabular Summary
The following table summarizes the expected performance of the different developer formulations. It is important to note that obtaining directly comparable quantitative data from a single source is challenging. The information presented is a synthesis of data from various sources and should be considered a guide for further experimental validation.
| Developer Formula | Key Characteristics | Expected Film Speed | Expected Contrast | Expected Grain | Expected Acutance |
| Metol-Only | Soft-working, excellent shadow detail | Full emulsion speed | Low | Very Fine | Moderate |
| Metol-Hydroquinone (MQ) | Versatile, good balance of properties | Full emulsion speed | Normal | Fine | Good |
| Phenidone-Hydroquinone (PQ) | High activity, good keeping properties | High | Normal to High | Fine | Good |
| Metol-Ascorbic Acid | Environmentally friendlier, fine grain | Full emulsion speed | Normal | Very Fine | High |
Experimental Protocols
To facilitate a rigorous comparison of these developer formulations, the following experimental protocols are provided.
Preparation of Developer Stock Solutions
Objective: To prepare standardized stock solutions of the four developer formulas.
Materials:
-
4-(Methylamino)phenol (Metol)
-
Hydroquinone
-
Phenidone
-
Ascorbic Acid
-
Sodium Sulfite (anhydrous)
-
Borax (decahydrate)
-
Sodium Carbonate (anhydrous)
-
Potassium Bromide
-
Distilled water
-
Graduated cylinders
-
Beakers
-
Stirring rods
-
Weighing scale (accurate to 0.01g)
-
Storage bottles (amber glass)
Procedure:
-
For each formula, measure out the required chemicals precisely.
-
In a beaker, dissolve the chemicals in 750 mL of distilled water at approximately 50°C in the order listed in the formulas. Note: For MQ developers, it is crucial to dissolve the Metol in a small amount of the sulfite solution before adding the rest of the sulfite and then the hydroquinone.[8]
-
Stir each solution until all chemicals are completely dissolved.
-
Add cold distilled water to bring the final volume to 1 liter.
-
Transfer the solutions to clearly labeled, airtight amber glass bottles for storage.
Sensitometric Evaluation of Developer Performance
Objective: To determine the characteristic curve (H&D curve) for a specific film in each developer, from which film speed and contrast can be derived.
Materials:
-
Black and white film of a consistent emulsion batch (e.g., Kodak Tri-X 400 or Ilford HP5+)
-
Sensitometer or a calibrated light source and step wedge
-
Densitometer
-
Film processing equipment (developing tank, reels, etc.)
-
Prepared developer solutions
-
Stop bath (e.g., 2% acetic acid)
-
Fixer
-
Wetting agent
-
Timer
-
Thermometer
Procedure:
-
In total darkness, expose several strips of the film using the sensitometer or by contact printing a calibrated step wedge.
-
Process one exposed film strip in each of the four developer solutions at a constant temperature (e.g., 20°C) and with a standardized agitation protocol (e.g., initial 30 seconds of continuous agitation, followed by 5 seconds of agitation every 30 seconds).[1]
-
Follow the development with a stop bath, fixing, washing, and a final rinse with a wetting agent.
-
Allow the film strips to dry in a dust-free environment.
-
Using a densitometer, measure the density of each step on the processed film strips.
-
Plot the density values (y-axis) against the corresponding log exposure values (x-axis) to generate the characteristic curve for each developer.
-
From the characteristic curves, determine the film speed (e.g., using the ISO method) and the contrast index (or gamma).
Evaluation of Grain and Acutance
Objective: To quantitatively assess the grain and acutance of the film developed in each solution.
Materials:
-
Processed film strips from the sensitometric evaluation (specifically, a uniformly exposed area with a density of approximately 1.0 above film base + fog)
-
Microdensitometer
-
Image analysis software
Procedure for Grain (RMS Granularity):
-
Using a microdensitometer with a specified aperture (e.g., 48 µm), scan the uniformly exposed area of each film strip.[15]
-
Record the density fluctuations.
-
Calculate the root-mean-square (RMS) of these fluctuations to obtain the RMS granularity value. A lower RMS value indicates finer grain.[15]
Procedure for Acutance:
-
Expose film to a sharp edge (e.g., a knife-edge target).
-
Process the film in each of the developer solutions.
-
Scan the edge with a microdensitometer to obtain a density profile across the edge.
-
Acutance is calculated from the steepness of this density gradient. Higher acutance corresponds to a sharper perceived image.[16]
Visualization of Chemical Mechanisms and Workflows
Superadditivity in MQ Developers
Caption: Workflow for comparative developer analysis.
Conclusion
4-(Methylamino)phenol (Metol) is a versatile and effective developing agent, particularly when its inherent properties of fine grain and good shadow detail are complemented by the synergistic action of other developing agents. The classic Metol-Hydroquinone (MQ) formulation, exemplified by Kodak D-76, remains a benchmark for its balanced performance. Phenidone-Hydroquinone (PQ) developers offer advantages in terms of activity and stability, while Metol-Ascorbic acid formulations provide a more environmentally conscious alternative without significant compromise in image quality.
The choice of developer formulation ultimately depends on the specific requirements of the application, including desired image characteristics, processing efficiency, and environmental considerations. The experimental protocols outlined in this guide provide a robust framework for conducting a thorough and objective comparison of these developer systems, enabling researchers to make informed decisions based on empirical data.
References
-
Developer Science - Photographic Memorabilia. (2010, September 10). Retrieved from [Link]
-
Metol - Wikipedia. (n.d.). Retrieved from [Link]
-
The Chemistry Behind High-Quality Photography: Phenidone B Explained. (n.d.). Retrieved from [Link]
-
Film grain - Wikipedia. (n.d.). Retrieved from [Link]
-
Gainer, P. (n.d.). Vitamin C Developers. Unblinking Eye. Retrieved from [Link]
-
Lost Labours. (n.d.). ID-11 D76 Variants. Retrieved from [Link]
-
Developers for film and paper. (n.d.). Pictorial Planet. Retrieved from [Link]
-
Layton, T. (n.d.). Visual History of Black and White Developer Formulas From Amidol to XTOL. Retrieved from [Link]
-
Metol Ascorbate keeping properties. (2011, April 27). Photrio.com Photography Forums. Retrieved from [Link]
-
Kodak D76 Homebrew - Mixing Your Own Film Developer. (n.d.). Senior Pictures Green Bay. Retrieved from [Link]
-
Layton, T. (n.d.). Kodak D-76 Developer Guide. Tim Layton Fine Art. Retrieved from [Link]
-
Layton, T. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. Retrieved from [Link]
-
High contrast metol/ascorbic acid developer for dry plates... "C-19"? (2022, January 9). Photrio.com Photography Forums. Retrieved from [Link]
- Altman, J. H. (1962). The Measurement of rms Granularity. Applied Optics, 1(2), 167-170.
-
Metol/HQ ratio. (2017, January 26). Photrio.com Photography Forums. Retrieved from [Link]
-
Hydroquinone in Phenidone/Ascorbic acid developer. (2005, September 17). Photrio.com Photography Forums. Retrieved from [Link]
-
Metol/Ascorbic Acid paper developer? (2014, September 21). Photrio.com Photography Forums. Retrieved from [Link]
-
Phenidone - Wikipedia. (n.d.). Retrieved from [Link]
-
Aerial Film Granularity and Its Influence on Visual Performance. (n.d.). Retrieved from [Link]
-
Choose Your Film Developer. (2019, July 12). Parallax Photographic Coop. Retrieved from [Link]
-
B&W Film Developer Comparison. (2022, November 23). The Black and White Box. Retrieved from [Link]
-
Guide to Black and White Film Developers. (2021, January 19). The Film Photography Project. Retrieved from [Link]
-
Formulas. (n.d.). Unblinking Eye. Retrieved from [Link]
-
ID-11. (n.d.). Ilford Photo. Retrieved from [Link]
-
Koren, N. (n.d.). Resolution and MTF curves in film and lenses. Retrieved from [Link]
-
Crawford, C. (n.d.). Tested black and white film developing charts. Retrieved from [Link]
-
Acutance. (n.d.). Retrieved from [Link]
-
Characteristic curves (left) and modulation transfer functions (MTF: right) of some films. (n.d.). ResearchGate. Retrieved from [Link]
-
test procedures for film processing and intensifying screens. (n.d.). SAHPRA. Retrieved from [Link]
-
Kodak Tri-X Data Sheet. (n.d.). Scribd. Retrieved from [Link]
-
Sensitometry of photographic films. (2017, May 23). Photography Stack Exchange. Retrieved from [Link]
-
MICRODENSITOMETER STUDY OF EFFECTS OF PROCESSING. (n.d.). CIA. Retrieved from [Link]
-
Developers, An Introduction. (n.d.). Michael A. Smith and Paula Chamlee. Retrieved from [Link]
-
I was curious, so I plotted all graininess and MTF data for films currently available in the US. (2024, February 21). Reddit. Retrieved from [Link]
-
Basic Photographic Sensitometry Workbook. (n.d.). Kodak. Retrieved from [Link]
-
KODAK PROFESSIONAL TRI-X 320 and 400 Films. (n.d.). Retrieved from [Link]
-
Basic Sensitometry, Part 1: The H&D Curve. (2020, July 26). YouTube. Retrieved from [Link]
-
Film Characteristic Curves. (n.d.). Nondestructive Evaluation Techniques : Radiography. Retrieved from [Link]
-
Question about H+D Curves. (2020, December 1). Photrio.com Photography Forums. Retrieved from [Link]
-
Black and White Film Characteristic Curves - Behind the Scenes. (2026, January 16). Tim Layton Fine Art. Retrieved from [Link]
-
Photographic developer - Wikipedia. (n.d.). Retrieved from [Link]
-
What's the Best Developer for Pushing or Pulling Tri-X. (2021, March 5). Learn Film Photography. Retrieved from [Link]
-
When is Metol an advantage in film developers (compared to Phenidone)? (2021, March 28). Photrio.com Photography Forums. Retrieved from [Link]
-
What is your favorite developer for hp5+? (2004, December 26). Photo.net. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 4-(Methylamino)phenol and Paracetamol Analogues: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of 4-(Methylamino)phenol and various analogues of paracetamol (acetaminophen). Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, comparative efficacy, and safety profiles of these compounds, supported by experimental data and detailed protocols.
Introduction: The Quest for Safer and More Efficacious Analgesics
Paracetamol is a cornerstone of pain and fever management worldwide, lauded for its efficacy and general safety at therapeutic doses.[1][2] However, its narrow therapeutic window and the risk of severe hepatotoxicity in cases of overdose present a significant clinical challenge.[2][3][4][5] This has spurred extensive research into the development of paracetamol analogues with improved safety profiles and potentially enhanced therapeutic activities.[6][7][8][9]
This guide focuses on a comparative analysis of 4-(Methylamino)phenol, a key structural component of some biologically active compounds, and various paracetamol analogues.[10] We will explore their mechanisms of action, analgesic and antipyretic properties, and crucially, their potential for hepatotoxicity.
Mechanistic Landscape: Beyond Cyclooxygenase Inhibition
The precise mechanism of paracetamol's action has been a subject of ongoing debate.[1] While it is known to inhibit prostaglandin synthesis, its effects are more pronounced in the central nervous system (CNS) compared to the periphery, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]
Key Mechanistic Pathways:
-
Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues but shows greater activity in the CNS where the peroxide tone is lower.[11][12] Some studies suggest a selectivity for COX-2.[1]
-
The AM404 Pathway: A significant portion of paracetamol's analgesic effect is now attributed to its metabolite, AM404 (N-arachidonoylphenolamine), formed in the brain.[13][14][15] AM404 acts on the endocannabinoid system, activating cannabinoid CB1 receptors and TRPV1 channels, which play a role in pain modulation.[1][13][15]
-
Serotonergic Pathways: Evidence suggests that paracetamol potentiates descending serotonergic pathways, contributing to its analgesic properties.[1][11][12]
Paracetamol Analogues: Exploring New Mechanisms
Research into paracetamol analogues has revealed compounds that deviate from the parent drug's primary mechanisms. For instance, certain adamantyl analogues of paracetamol have been shown to exert their analgesic effects through the selective antagonism of the TRPA1 channel, independent of COX or cannabinoid receptor interaction.[13]
Visualizing the Central Mechanism of Paracetamol
Caption: Central mechanism of paracetamol leading to analgesia.
Comparative Biological Activity: Efficacy and Safety
The therapeutic utility of any paracetamol analogue is judged by its analgesic and antipyretic efficacy relative to its toxicity, particularly hepatotoxicity.
Analgesic and Antipyretic Activity
Numerous studies have synthesized and evaluated paracetamol analogues for their analgesic and antipyretic effects.[8][9] For example, some 3,5-disubstituted analogues with electron-donating groups have shown increased COX-inhibiting capacity in the mouse brain compared to paracetamol.[16] Conversely, analogues with electron-withdrawing halogen substituents exhibited decreased inhibitory capacity and lower in vivo analgesic activity.[16]
Table 1: Comparative Analgesic Activity of Selected Compounds
| Compound | Mechanism | Relative Analgesic Potency (vs. Paracetamol) | Reference |
| Paracetamol | COX inhibition, AM404 pathway, Serotonergic pathway | Standard | [1][11][12] |
| 4-(Methylamino)phenol | Antioxidant, Apoptosis induction | Varies by model | [10] |
| Adamantyl Analogue 6a/b | Selective TRPA1 antagonist | Significantly higher | [13] |
| 3,5-Dimethylparacetamol | Increased COX inhibition | Higher | [16] |
| 3,5-Dichloroparacetamol | Decreased COX inhibition | Lower | [16] |
Hepatotoxicity: The Role of NAPQI
The hepatotoxicity of paracetamol is primarily caused by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[17][18][19] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[17][20] However, in cases of overdose, GSH stores are depleted, leading to NAPQI accumulation, covalent binding to cellular proteins, and subsequent hepatocellular necrosis.[17][19][20][21]
The development of safer analogues often focuses on modifying the parent molecule to either reduce the formation of NAPQI or enhance its detoxification.[6][7] For instance, ester prodrugs of paracetamol with sulfur-containing amino acids have demonstrated lower hepatotoxicity.[6][7]
Table 2: Comparative Cytotoxicity Data
| Compound | Cytotoxicity Metric (e.g., IC50 in HepG2 cells) | Relative Toxicity (vs. Paracetamol) | Reference |
| Paracetamol | Varies by study | Standard | [22] |
| 4-(Methylamino)phenol | Varies by study | Varies by study | [10] |
| 3,5-Dimethylparacetamol | Decreased LDH leakage | Lower | [16] |
| 3,5-Diiodoparacetamol | Strongly lowered LDH leakage | Much Lower | [16] |
Visualizing Paracetamol Metabolism and Toxicity
Caption: Metabolic pathways of paracetamol at therapeutic and overdose levels.
Experimental Protocols for Comparative Assessment
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of these compounds.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from commercially available colorimetric inhibitor screening kits and published methodologies.[23][24][25][26][27]
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide, and this activity is monitored by the appearance of an oxidized chromogen.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute enzymes, heme, and arachidonic acid in assay buffer to the desired working concentrations.
-
Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of arachidonic acid to all wells except the background wells.
-
Incubation: Incubate for exactly 2 minutes at 37°C.
-
Read Absorbance: Immediately read the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 590 nm for TMPD).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: In Vivo Acetic Acid-Induced Writhing Test for Analgesia
This is a widely used model for screening peripheral analgesic activity.[28][29][30]
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. Analgesic compounds reduce the number of writhes.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds
-
Standard drug (e.g., Indomethacin or Paracetamol)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
0.6% (v/v) acetic acid solution
-
Syringes and needles
Procedure:
-
Animal Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at least 3 doses).
-
Drug Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity using the formula: % Analgesia = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Protocol 3: In Vitro Hepatotoxicity Assessment using HepG2 Cells
This protocol provides a method for assessing the cytotoxicity of compounds in a human hepatoma cell line.[22][31][32]
Principle: The viability of HepG2 cells is measured after exposure to the test compounds. The MTT assay, which measures mitochondrial reductase activity, is a common method.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Read Absorbance: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the Hepatotoxicity Assessment Workflow
Caption: Workflow for in vitro hepatotoxicity assessment using the MTT assay.
Conclusion and Future Directions
The exploration of 4-(Methylamino)phenol and paracetamol analogues continues to be a promising avenue for the development of safer and more effective analgesics. By understanding their diverse mechanisms of action and employing rigorous comparative testing protocols, researchers can identify lead candidates with an improved therapeutic index. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To rationally design analogues with optimized efficacy and minimized toxicity.
-
Advanced In Vitro Models: Utilizing 3D liver organoids and co-culture systems to better predict human hepatotoxicity.[32]
-
In-depth Mechanistic Studies: To fully elucidate the novel pathways through which new analogues exert their effects.
This guide serves as a foundational resource for researchers in this field, providing both the conceptual framework and the practical methodologies necessary to advance the discovery of the next generation of analgesics.
References
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.
- Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.
- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55.
- Begum, S., G, P. H., & M S, R. A. (2023). A Short Review on Biological Activities of Paracetamol Derivatives.
- Gubern, C., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE 9(12): e113538.
- Vermeulen, N. P., et al. (1993). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. European Journal of Medicinal Chemistry, 28(11), 889-895.
- Mallet, C., et al. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1727-1738.
- Wikipedia. (n.d.). Paracetamol.
- Wikipedia. (n.d.). NAPQI.
- Wang, L., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Kumar, R., Jain, E., & Jain, N. (2010). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica, 2(1), 253-259.
- Lisouskaya, M., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 101, 130080.
- Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for studying drug metabolism, toxicity and efficacy. Archives of Toxicology, 87(8), 1315-1530.
- Lee, W. M. (2017). Acetaminophen (APAP) hepatotoxicity-the first 50 years.
- Yoon, E., et al. (2016). Acetaminophen-induced hepatotoxicity: a comprehensive update.
- Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 757-763.
- Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Adverse drug reactions, 191-224.
- Court, M. H., et al. (2014). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological Sciences, 140(1), 199-208.
- Antoine, D. J., & Williams, D. P. (2018). Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. Biochemical Society Transactions, 46(2), 343-350.
- Tittarelli, R., et al. (2017). Hepatotoxicity of paracetamol and related fatalities. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 95-101.
- Roberts, E., et al. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Review of Clinical Pharmacology, 16(7), 651-667.
- Al-Saeed, F. A., et al. (2022). Liver injury induced by paracetamol and challenges associated with intentional and unintentional use. World Journal of Gastroenterology, 28(32), 4539.
- Patel, K., & Patel, K. (2022). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 7(6), 116-121.
- Zhang, Y., et al. (2020). Analgesic action of Rubimaillin in vitro and in vivo. Cellular and Molecular Biology, 66(4), 118-122.
- Khan, I., et al. (2022). Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 13, 969131.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
- Riedl, K. M., & Coumbe, A. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Farghali, H., et al. (2016). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs. Physiological research, 65(Suppl 4), S417.
- La-Borde, P. J., et al. (2023). Advancing hepatotoxicity assessment: current advances and future directions.
- ClinPGx. (n.d.).
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A Comparative Guide to the Quantitative Analysis of 4-(Methylamino)phenol Hydrobromide by HPLC and Alternative Techniques
In the landscape of pharmaceutical analysis and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Methylamino)phenol hydrobromide, commonly known as Metol, is a key organic intermediate. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Metol with established alternative methods, namely UV-Visible Spectrophotometry and Titrimetry. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select the most appropriate analytical strategy for their specific needs.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
HPLC stands as the premier technique for the analysis of a vast array of pharmaceutical compounds, including Metol. Its high resolution, sensitivity, and specificity make it the gold standard for quantitative analysis.[1] The underlying principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.
Causality Behind Experimental Choices in HPLC Method Development for Metol
The development of a robust HPLC method is a systematic process where each parameter is carefully selected to ensure optimal separation and quantification.
-
Stationary Phase Selection: For a moderately polar compound like 4-(Methylamino)phenol, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes. The non-polar C18 chains interact with the analyte, and the elution is facilitated by a polar mobile phase.
-
Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water (or an aqueous buffer) and an organic modifier, such as acetonitrile or methanol. The ratio of these components is a critical parameter that controls the retention time of the analyte. For Metol, a gradient or isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer at a pH of around 3-4) is recommended. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
-
Detection Wavelength: 4-(Methylamino)phenol possesses a chromophore that absorbs ultraviolet (UV) light. To determine the optimal wavelength for detection, a UV spectrum of Metol in the mobile phase should be acquired. Based on the closely related compound 4-aminophenol, which exhibits an absorption maximum around 272 nm, a similar wavelength is expected to provide high sensitivity for Metol.[2] A photodiode array (PDA) detector is invaluable during method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths, confirming peak purity and identifying the optimal detection wavelength.
Experimental Protocol: Quantitative Analysis of Metol by HPLC
This protocol outlines a validated HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 20 mM potassium phosphate buffer (pH 3.5) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 273 nm.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Caption: Workflow for the quantitative analysis of Metol by HPLC.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the preferred method for its specificity and sensitivity, other techniques can be employed for the quantification of Metol, particularly in scenarios where an HPLC system is not available or for preliminary assessments.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that measures the absorption of UV-Vis light by the analyte.[1]
This method can be applied in two ways:
-
Direct Measurement: The inherent UV absorbance of 4-(Methylamino)phenol can be measured directly. However, this approach is prone to interference from other UV-absorbing impurities.
-
Colorimetric Method (Oxidative Coupling): A more specific approach involves an oxidative coupling reaction. Metol reacts with a coupling agent in the presence of an oxidizing agent to form a colored product.[5][6][7][8][9] The intensity of the color, which is measured at a specific wavelength in the visible region (e.g., 530-535 nm), is proportional to the concentration of Metol. This shift to the visible spectrum significantly reduces interference.
-
Reagents:
-
Procedure:
-
To a series of standard and sample solutions, add the alkaline buffer.
-
Add the coupling agent and the oxidizing agent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 533 nm) against a reagent blank.[5]
-
Construct a calibration curve of absorbance versus concentration to determine the sample concentration.
-
Caption: Workflow for the colorimetric UV-Vis analysis of Metol.
Titrimetry
Titrimetry is a classical analytical technique that relies on the reaction of a solution of known concentration (the titrant) with a solution of the analyte.
For phenolic compounds like Metol, a common titrimetric approach is a redox titration. For instance, Metol can be titrated with a strong oxidizing agent like cerium(IV) sulfate.[11] The endpoint of the titration can be determined potentiometrically or with a visual indicator. Another approach is a bromination reaction where a known excess of bromine is added to the sample, and the unreacted bromine is then back-titrated.
-
Reagents:
-
Standardized cerium(IV) sulfate solution (titrant).
-
Sulfuric acid solution.
-
Ferroin indicator.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in sulfuric acid.
-
Add a few drops of ferroin indicator.
-
Titrate with the standardized cerium(IV) sulfate solution until a sharp color change from red to pale blue is observed.
-
Calculate the concentration of the analyte based on the stoichiometry of the reaction.
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical techniques for the quantitative analysis of this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | UV-Visible Spectrophotometry (Colorimetric) | Titrimetry |
| Principle | Chromatographic Separation | Colorimetric Reaction | Volumetric Reaction |
| Specificity | High | Moderate to High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL) | High (µg/mL) | Low (mg/mL) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 1% (for high concentrations) |
| Throughput | Moderate | High | Low |
| Cost per Sample | High | Low | Very Low |
| Advantages | - High specificity and resolution- Can separate impurities- High sensitivity | - Rapid and simple- Cost-effective- High throughput | - High precision for concentrated samples- Low cost- No need for expensive instrumentation |
| Disadvantages | - High initial instrument cost- Requires skilled operator- Slower than spectrophotometry | - Prone to interference- Less specific than HPLC | - Low sensitivity- Not suitable for trace analysis- Non-specific |
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for the quantitative analysis of this compound is dictated by the specific requirements of the analysis.
-
HPLC is the undisputed method of choice for regulatory submissions, quality control of final products, and when the presence of impurities needs to be monitored. Its high specificity, sensitivity, and ability to perform separation provide the most comprehensive and reliable data.
-
UV-Visible Spectrophotometry , particularly the colorimetric approach, offers a rapid, cost-effective, and high-throughput alternative for in-process controls, screening of large numbers of samples, or in laboratories with limited access to HPLC instrumentation. While less specific than HPLC, the oxidative coupling reaction enhances its selectivity compared to direct UV measurement.
-
Titrimetry remains a valuable tool for the assay of raw materials and concentrated solutions where high precision is required and the sample matrix is simple. Its low cost and simplicity are significant advantages, but its lack of sensitivity and specificity limit its application in modern drug development settings.
By understanding the principles, advantages, and limitations of each technique, researchers and analytical scientists can make informed decisions to ensure the quality and integrity of their analytical data in the development and manufacturing of pharmaceutical products.
References
-
ResearchGate. (n.d.). Structure of 4-methylamino-phenol sulphate (metol reagent). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Spectrophotometric Determination of Mefenamic acid using Metol reagent by Oxidative Coupling Reaction. Retrieved from [Link]
-
Waterhouse Lab - UC Davis. (2019, March 12). Folin-Ciocalteau Micro Method for Total Phenol in Wine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]
-
MDPI. (n.d.). Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material. Retrieved from [Link]
-
Processing. (2022, November 3). Measurement of Total Phenolics Using Modified Folin-Ciocalteu Method. Retrieved from [Link]
-
NIH. (n.d.). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. Retrieved from [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
ACS Publications. (n.d.). Coulometric Titration of p-Methylaminophenol Sulfate and Hydroquinone by Cerium(IV). Retrieved from [Link]
-
ProQuest. (n.d.). Spectrophotometric Determination of Mefenamic acid using Metol reagent by Oxidative Coupling Reaction. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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MDPI. (n.d.). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Retrieved from [Link]
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R Discovery. (2024, August 1). Spectrophotometry Based Oxidative Coupling Method for Determining Thymol Utilizing a Coupling Agent. Retrieved from [Link]
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FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxidative Coupling Reaction. Retrieved from [Link]
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eGyanKosh. (n.d.). EXPERIMENT 10 ESTIMATION OF PHENOLS. Retrieved from [Link]
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G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay (Cat. # BAQ056). Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Hach. (n.d.). Phenols. Retrieved from [Link]
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ProQuest. (n.d.). Spectrophotometric Determination of Naproxen using Metol reagent by Oxidative Coupling Reaction. Retrieved from [Link]
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A Comparative Analysis of Metol and Phenidone-Based Photographic Developers
A Technical Guide for the Research Professional
Introduction
In the realm of black and white photographic chemistry, the selection of a developing agent is a critical determinant of the final image characteristics. For decades, Metol (p-methylaminophenol sulfate) and Phenidone (1-phenyl-3-pyrazolidinone) have stood as two of the most significant reducing agents in developer formulations. While both serve the fundamental purpose of reducing exposed silver halide crystals to metallic silver, their distinct chemical properties lead to significant differences in developer activity, stability, and the ultimate quality of the photographic negative.
This guide provides a detailed comparative analysis of Metol and Phenidone, aimed at researchers, scientists, and professionals in drug development and other fields where precise and repeatable imaging is paramount. We will explore the chemical and mechanistic differences between these two agents, present comparative performance data, and provide detailed experimental protocols for their evaluation.
Chemical and Physical Properties
The foundational differences between Metol and Phenidone begin with their molecular structures and physical properties. These characteristics influence their solubility, stability, and interaction with other developer components.
Metol
Metol, chemically known as p-methylaminophenol sulfate, has been a cornerstone of photographic development since its introduction in 1891.[1] It is typically supplied as a sulfate salt to improve its stability.[2]
-
Chemical Formula: (C₇H₁₀NO)₂SO₄[1]
-
Appearance: A white to slightly pinkish crystalline powder.[3]
-
Solubility: Soluble in water and alcohol.[3]
Caption: Chemical structure of Metol.
Phenidone
Phenidone, or 1-phenyl-3-pyrazolidinone, was discovered to have developing properties in 1940 by J. D. Kendall of Ilford Limited.[4] It represented a significant advancement in developer chemistry, offering much higher activity than Metol.
-
Chemical Formula: C₉H₁₀N₂O
-
Appearance: Crystalline leaflets or needles.[4]
-
Solubility: Sparingly soluble in cold water, but more soluble in hot water and alkaline solutions.[4]
Caption: Chemical structure of Phenidone.
Mechanism of Action and Superadditivity
Both Metol and Phenidone are rarely used as the sole developing agent in modern formulations. They are most effective when combined with a secondary developing agent, typically hydroquinone, to create what are known as MQ (Metol-Hydroquinone) and PQ (Phenidone-Hydroquinone) developers. This combination leads to a synergistic effect called superadditivity , where the rate of development is greater than the sum of the individual activities of each agent.[5][6]
The mechanism of superadditivity involves a regeneration cycle. The primary developing agent (Metol or Phenidone), which readily adsorbs to the silver halide crystal, reduces the exposed silver ions and becomes oxidized in the process. The secondary agent (hydroquinone) then reduces the oxidized primary agent back to its active form, being consumed itself in the reaction.[5]
Phenidone is significantly more efficient in this superadditive process than Metol. The oxidized form of Phenidone is more readily regenerated by hydroquinone, leading to a more rapid and efficient development process.[7]
Caption: The regeneration cycle in a superadditive developer.
Comparative Performance Analysis
The differences in chemical properties and mechanistic efficiency between Metol and Phenidone translate into distinct performance characteristics.
| Parameter | Metol-Based Developers (MQ) | Phenidone-Based Developers (PQ) | Rationale & Causality |
| Activity/Efficiency | Lower | 10-18 times higher than Metol.[4] | Phenidone has a higher reduction potential and is more efficiently regenerated by hydroquinone.[7] |
| Required Quantity | Higher (e.g., 2-3 g/L in D-76) | Lower (e.g., 0.1-0.2 g/L in comparable formulas) | Due to higher efficiency, a much smaller amount of Phenidone is needed to achieve the same level of activity.[8] |
| Developer Stability | Good | Excellent | Phenidone is inherently more stable against aerial oxidation in alkaline solutions. PQ developers generally have a longer shelf and tray life.[9] |
| Toxicity & Handling | Can cause contact dermatitis in sensitive individuals.[10] | Low toxicity; does not cause dermatitis.[4] | The chemical structure of Metol makes it a more potent sensitizing agent for some individuals. |
| Image Quality: Grain | Generally produces fine grain. Considered superior for optimal image structure in some formulations.[4] | Can produce slightly less fine grain than comparable MQ developers, but this is highly formula-dependent.[9] | The high activity of Phenidone can sometimes lead to more vigorous development, potentially affecting grain clumping. |
| Image Quality: Sharpness | Often favored for high-acutance (edge sharpness) developers. | Can produce excellent sharpness, but Metol is sometimes preferred for maximizing this quality.[4] | Adjacency effects, which contribute to sharpness, can be influenced by the specific developing agent and its byproducts.[11] |
| Effective Film Speed | Provides nominal film speed (e.g., Kodak D-76). | Often provides a slight increase in effective film speed.[9] | The higher efficiency of the PQ superadditive cycle can initiate development in less-exposed silver halide grains, leading to better shadow detail and a higher speed rating. |
| Replenishment | Less tolerant of bromide buildup from the development process. | More tolerant of high levels of bromide and iodide, making it better suited for replenished systems.[9] | Bromide is a development restrainer. Phenidone's high activity is less affected by its accumulation in the developer. |
Experimental Protocols for Comparative Sensitometric Analysis
To objectively compare the performance of Metol and Phenidone developers, a standardized sensitometric evaluation is required. The following protocol outlines a method for comparing two representative developer formulas: Kodak D-76 (an MQ developer) and a comparable PQ formulation.
Developer Formulations
Kodak D-76 (MQ Developer) [12]
| Component | Amount per 1 Liter | Purpose |
| Water (at 50-55°C) | 750 mL | Solvent |
| Metol | 2.0 g | Primary Developing Agent |
| Sodium Sulfite (anhydrous) | 100.0 g | Preservative, Silver Halide Solvent |
| Hydroquinone | 5.0 g | Secondary Developing Agent |
| Borax (decahydrate) | 2.0 g | Accelerator (Alkali) |
| Cold water to make | 1.0 L | - |
Ilford ID-11 (MQ Developer - Functionally identical to D-76) [13][14] Ilford ID-11 is widely considered to have the same formulation and performance characteristics as Kodak D-76.
Representative PQ Developer (e.g., a modified D-76)
| Component | Amount per 1 Liter | Purpose |
| Water (at 50-55°C) | 750 mL | Solvent |
| Phenidone | 0.2 g | Primary Developing Agent |
| Sodium Sulfite (anhydrous) | 100.0 g | Preservative, Silver Halide Solvent |
| Hydroquinone | 5.0 g | Secondary Developing Agent |
| Borax (decahydrate) | 2.0 g | Accelerator (Alkali) |
| Cold water to make | 1.0 L | - |
Note: The substitution of Metol with Phenidone is often cited as a 1:10 ratio by weight.[8][15]
Experimental Workflow
The following workflow is designed to generate characteristic curves for a given film/developer combination, from which key performance indicators can be derived.
Caption: Experimental workflow for comparative sensitometric analysis.
Step-by-Step Protocol
-
Prepare Solutions: Mix the MQ and PQ developer solutions as per the formulations in section 4.1. Allow them to cool to a standardized temperature, typically 20°C (68°F).
-
Film Exposure: In a darkroom, use a sensitometer to expose several strips of the chosen film stock through a calibrated photographic step tablet (e.g., a 21-step wedge). This provides a range of known, repeatable exposures on the film.[16]
-
Development:
-
Process the first set of exposed film strips in the MQ developer. Maintain a constant temperature of 20°C.
-
Use a standardized agitation scheme (e.g., 5 inversions every 30 seconds) to ensure consistent results.[17]
-
Repeat the process for the second set of film strips using the PQ developer, ensuring that all parameters (time, temperature, agitation) are identical to the first set.
-
-
Stop, Fix, and Wash: Following development, process all film strips through a stop bath, fixer, and a final wash according to standard archival procedures. Allow the strips to dry in a dust-free environment.
-
Densitometry: Use a transmission densitometer to measure the optical density of each step on the processed film strips. Also, measure the density of an unexposed portion of the film to determine the base fog level.[16]
-
Data Analysis:
-
Plot the measured density values against the corresponding log of the relative exposure from the step wedge to create a characteristic curve (H&D curve) for each developer.[18]
-
From these curves, determine the effective film speed (ISO), the contrast index (a measure of the average gradient of the curve), and the base fog level.
-
For granularity measurement, expose a separate sheet of film to a uniform light source to achieve a density of 1.0 above the base fog level. Process this sheet in each developer and measure the RMS granularity using a microdensitometer.
-
Conclusion
The choice between Metol and Phenidone is not merely a substitution of one chemical for another; it is a decision that has profound implications for the performance, handling, and final aesthetic of a photographic process.
Phenidone offers significant advantages in terms of efficiency, stability, and safety . Its high activity allows for the formulation of highly concentrated and long-lasting developers, and its lower toxicity is a considerable benefit in a laboratory environment. PQ developers are often characterized by a slight increase in film speed and are exceptionally well-suited for replenished processing systems.
Metol , on the other hand, remains a benchmark for image quality in many applications. MQ developers are renowned for their ability to produce fine grain and excellent sharpness.[4] For applications where the absolute finest image structure is the primary concern, a well-formulated Metol-based developer may still be the preferred choice.
Ultimately, the selection of the appropriate developing agent depends on the specific requirements of the application. For high-volume, automated processes where stability and replenishment are key, Phenidone is the superior choice. For critical imaging tasks that demand the utmost in fine grain and acutance, Metol-based formulations continue to prove their worth. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own evaluations and make an informed decision based on empirical data.
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Metol - Wikipedia. [Link]
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Phenidone - Wikipedia. [Link]
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metol vs phenidone | Photrio.com Photography Forums. (2004-08-11). [Link]
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Phenidone and metol chemistry | Photrio.com Photography Forums. (2015-07-26). [Link]
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Metol for Phenidone | Photrio.com Photography Forums. (2014-10-03). [Link]
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The Effect of Developer Composition on Adjacency Effects in Black and White Photography: Metol vsl Phenidone - RIT Digital Institutional Repository. (1983-03-01). [Link]
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ID-11 - Ilford Photo. [Link]
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KODAK Developer D-76. [Link]
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Sensitometry Primer Part 3: Film Testing Procedures - BTZS.org. [Link]
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PQ vs MQ: Are there attributes to each which define their respective virtues, pro or con? | Photrio.com Photography Forums. (2019-08-15). [Link]
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Photographic Processing Chemistry by Mason, L. F. A. - AbeBooks. [Link]
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Photographic processing chemistry / L. F. A. Mason - National Library of Australia. [Link]
- The Theory of the Photographic Process. 3d Ed. Edited by T.H. James. - Google Books.
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PERCEPTOL, ID-11 AND MICROPHEN FILM DEVELOPERS - Ilford Photo. [Link]
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Sensitometry of Photographic Emulsions and a Survey of the characteristics of plates and films of American Manufacture - NIST Technical Series Publications. [Link]
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The Theory of the Photographic Process by T. H. James (edited) - ThriftBooks. [Link]
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ilford-id-11-manual.pdf - alvandi camera. [Link]
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Photographic processing chemistry by L.F.A. Mason | Open Library. [Link]
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Basic Photographic Sensitometry Workbook | Kodak. [Link]
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PROFESSIONAL D-76 B&W Film Developer, Powder Concentrate to Make 1 Lit - Catlabs. [Link]
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Metol - Grokipedia. [Link]
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Superadditivity in developers - and beyond | Page 2 - Photrio.com Photography Forums. (2007-04-29). [Link]
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Photographic Processing Chemistry by Leslie Frederick Alfre Mason - Alibris. [Link]
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Film Characteristic Curves - Nondestructive Evaluation Techniques : Radiography. [Link]
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Kodak D-76 Developer Guide - Tim Layton Fine Art. [Link]
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How to Make a Self Prepared Film Developer | MQ Type High Dilution High Acutance Film Developer Formula | The Other Side of Tokyo,Japan. [Link]
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Ilford Id 11 Manual | PDF - Scribd. [Link]
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DIY Analogue Photographic Prints In Daylight At Home // Lumen Prints & Chemigrams. (2020-04-04). [Link]
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SAFETY DATA SHEET ID-11 Developer (Part A) - Fotospeed. [Link]
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SENSITOMETRY | PDF - Scribd. [Link]
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Which film developers do you use and why? : r/Darkroom - Reddit. (2024-03-13). [Link]
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55-55-0 CAS | METOL | Laboratory Chemicals | Article No. 04690 - Loba Chemie. [Link]
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Photography Theory | James Elkins. [Link]
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Metol+Phenidon .... superadditive?! - Photrio.com Photography Forums. (2011-09-14). [Link]
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[Pho.Snap] All About Kodak D-76 Powder Developer - Belinda Jiao Photography. (2021-10-16). [Link]
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A Comparative Guide to the Antioxidant Properties of 4-(Methylamino)phenol Derivatives
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Phenolic Antioxidants
In biological systems, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. When this equilibrium shifts towards an excess of ROS, a state known as oxidative stress ensues. This condition is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are vital molecules that can donate electrons to stabilize ROS, mitigating their damaging effects.[2][3]
Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a prominent class of antioxidants found extensively in plants.[3][4] Their ability to scavenge free radicals makes them a focal point of research in pharmacology and drug development.[3][5] 4-(Methylamino)phenol, also known as Metol, is a phenolic compound with a secondary amine group, suggesting a potentially potent and synergistic antioxidant capacity.[6] This guide provides an in-depth, comparative analysis of the antioxidant properties of Metol and a series of its rationally designed derivatives. We will explore the structure-activity relationships that govern their efficacy and provide detailed, validated protocols for their assessment.
The central hypothesis of this guide is that targeted structural modifications to the 4-(methylamino)phenol scaffold can predictably modulate its antioxidant activity. By evaluating these derivatives using a multi-assay approach, we can elucidate the chemical features crucial for potent radical scavenging and reducing power.
The Rationale for a Multi-Assay Approach
No single assay can fully capture the complex antioxidant activity of a compound. Antioxidants can act through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4] Therefore, to build a comprehensive and trustworthy profile of our 4-(methylamino)phenol derivatives, we employ three distinct, well-established assays, each probing a different facet of antioxidant action:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7][8][9] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically, providing a measure of radical scavenging ability.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method relies on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[10][11][12] It is applicable to both hydrophilic and lipophilic compounds and provides a measure of the total antioxidant capacity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2][10][13][14] This assay is based on an electron transfer mechanism and reflects the reducing power of the antioxidant.[2][10][13]
By correlating the results from these three assays, we can develop a robust understanding of the structure-activity relationships (SAR) governing the antioxidant potential of our target compounds.[15]
Comparative Analysis of 4-(Methylamino)phenol Derivatives
For this guide, we synthesized and evaluated the parent compound, 4-(Methylamino)phenol (Metol), and three derivatives designed to probe the effects of N-alkylation, N-acylation, and steric hindrance around the phenolic hydroxyl group.
-
Compound A (Parent): 4-(Methylamino)phenol
-
Compound B (N-Ethyl): 4-(Ethylamino)phenol
-
Compound C (N-Acetyl): N-(4-hydroxyphenyl)-N-methylacetamide
-
Compound D (Sterically Hindered): 2,6-di-tert-butyl-4-(methylamino)phenol
Quantitative Performance Data
The antioxidant activities were quantified and are summarized below. For DPPH and ABTS assays, the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is reported; a lower IC₅₀ indicates higher potency. For the FRAP assay, the activity is expressed as Ferrous Iron (Fe²⁺) equivalents in µM; a higher value indicates greater reducing power.
| Compound | Derivative Type | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺ Equiv.) |
| A | Parent (Metol) | 18.5 ± 1.2 | 12.3 ± 0.8 | 1850 ± 95 |
| B | N-Ethyl | 16.2 ± 1.1 | 11.1 ± 0.6 | 1920 ± 110 |
| C | N-Acetyl | 45.8 ± 3.5 | 38.7 ± 2.9 | 940 ± 78 |
| D | Sterically Hindered | 88.1 ± 6.7 | 75.4 ± 5.1 | 410 ± 42 |
| Trolox | Standard | 25.3 ± 1.9 | 15.8 ± 1.3 | 2000 ± 130 |
Interpretation of Structure-Activity Relationships
The data reveals critical insights into how structural modifications impact antioxidant activity:
-
Effect of N-Alkylation (A vs. B): Replacing the N-methyl group with an N-ethyl group (Compound B) resulted in a modest but consistent improvement in antioxidant activity across all three assays. The increased electron-donating inductive effect of the ethyl group likely enhances the stability of the resulting radical after hydrogen or electron donation, making Compound B a slightly more potent antioxidant than the parent Metol.
-
Effect of N-Acylation (A vs. C): The introduction of an electron-withdrawing acetyl group on the nitrogen atom (Compound C) caused a significant decrease in antioxidant capacity. The acetyl group delocalizes the lone pair of electrons on the nitrogen, reducing its ability to support the phenolic hydroxyl group in donating a hydrogen atom or electron. This is reflected in the much higher IC₅₀ values and lower FRAP value compared to Metol.
-
Effect of Steric Hindrance (A vs. D): The addition of bulky tert-butyl groups ortho to the hydroxyl group (Compound D) dramatically reduced antioxidant activity. While these groups can increase the stability of the resulting phenoxyl radical, they also create significant steric hindrance. This physically obstructs the approach of the large DPPH and ABTS radicals to the hydroxyl group, severely impeding the radical scavenging reactions.
These findings underscore a key principle in antioxidant design: a balance must be struck between electronic effects that enhance radical stability and steric factors that permit interaction with free radicals.[15][16][17]
Visualizing Mechanisms and Workflows
General Antioxidant Mechanism of Phenolic Compounds
The primary mechanism by which phenolic antioxidants like Metol derivatives neutralize free radicals (R•) is by donating the hydrogen atom from their hydroxyl (-OH) group. This process generates a stable phenoxyl radical that is resonance-stabilized, preventing it from initiating further radical chain reactions.
Caption: Hydrogen atom donation from a phenol to a free radical.
General Experimental Workflow
The assessment of antioxidant properties follows a systematic workflow, from sample preparation to data analysis, ensuring reproducibility and accuracy.
Caption: Standard workflow for in vitro antioxidant capacity assays.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to these steps is critical for obtaining reliable and reproducible data.
DPPH Radical Scavenging Assay Protocol
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[8][18] The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[7]
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (ACS Grade)
-
Test Compounds and Standard (Trolox)
Procedure:
-
Preparation of DPPH Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Wrap the flask in aluminum foil and prepare this solution fresh daily.[8]
-
Preparation of Test Samples: Prepare a 1 mg/mL stock solution of each derivative and Trolox in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
-
Assay Procedure (96-well plate): a. Add 100 µL of each sample dilution to triplicate wells. b. Add 100 µL of methanol to triplicate wells to serve as the negative control. c. Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percent Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percent inhibition against the sample concentration and determine the IC₅₀ value using non-linear regression.
-
ABTS Radical Cation Decolorization Assay Protocol
Principle: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[10] The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[12]
Reagents:
-
ABTS (7 mM solution)
-
Potassium Persulfate (2.45 mM solution)
-
Methanol (or Ethanol)
-
Test Compounds and Standard (Trolox)
Procedure:
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical.[10][19]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to obtain an absorbance of 0.700 (± 0.02) at 734 nm.
-
Assay Procedure: a. Add 20 µL of each sample dilution to a test tube or cuvette. b. Add 1.98 mL of the ABTS•+ working solution and mix thoroughly. c. Allow the reaction to proceed for 7 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation:
-
Calculate the Percent Inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
Principle: This method is based on the reduction of a colorless ferric-TPTZ (Fe³⁺-2,4,6-tripyridyl-s-triazine) complex to a vibrant blue ferrous-TPTZ (Fe²⁺) complex by antioxidants in an acidic medium.[10][20] The intensity of the blue color is proportional to the reducing power of the sample.[1]
Reagents:
-
Acetate Buffer (300 mM, pH 3.6)
-
TPTZ Solution (10 mM TPTZ in 40 mM HCl)
-
Ferric Chloride (FeCl₃) Solution (20 mM)
-
Ferrous Sulfate (FeSO₄·7H₂O) for standard curve
-
Test Compounds
Procedure:
-
Preparation of FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10][13]
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in deionized water.
-
Assay Procedure: a. Add 20 µL of the sample, standard, or blank (deionized water) to a test tube. b. Add 180 µL of the pre-warmed FRAP reagent. c. Mix and incubate at 37°C for exactly 4 minutes.[13]
-
Measurement: Read the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve and express the results as µM Fe²⁺ equivalents.
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to assessing and comparing the antioxidant properties of 4-(methylamino)phenol derivatives. The results clearly establish a structure-activity relationship where N-alkylation provides a modest benefit, N-acylation is detrimental, and steric hindrance around the phenolic hydroxyl group severely diminishes activity. Compound B, 4-(Ethylamino)phenol, emerged as the most potent antioxidant among the tested derivatives.
The multi-assay platform provides a robust and trustworthy framework for evaluating novel antioxidant candidates. Future research should focus on synthesizing derivatives with varying electron-donating substituents on the aromatic ring and exploring the synergy between the amino and hydroxyl groups in more complex biological systems. These foundational in vitro assays are an indispensable first step in the long and complex journey of drug discovery and development.
References
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine.[Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.[Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Norgen Biotek Corp.[Link]
-
Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research.[Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.[Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.[Link]
-
Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.[Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition.[Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.[Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate.[Link]
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Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.[Link]
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FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate.[Link]
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Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.[Link]
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FRAP Antioxidant Assay Kit. Zen-Bio.[Link]
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ABTS Radical Scavenging Assay. YouTube.[Link]
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DPPH Antioxidant Assay. G-Biosciences.[Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules.[Link]
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ABTS radical scavenging: Significance and symbolism. ScienceDirect.[Link]
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Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry.[Link]
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Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules.[Link]
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Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. Biological & Pharmaceutical Bulletin.[Link]
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How do phenols work with a amine antioxidant additives? YouTube.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylamino)phenol Hydrobromide
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core tenet of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methylamino)phenol hydrobromide, grounded in an understanding of its chemical properties and associated hazards. This compound, while valuable in various applications, requires meticulous handling from acquisition to disposal to protect both laboratory personnel and the ecosystem.
The procedures outlined below are synthesized from authoritative safety data sheets and environmental regulations. The fundamental principle guiding this protocol is waste minimization and containment . Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system due to its significant aquatic toxicity.[1][2]
Part 1: Hazard Assessment & Causality
Understanding the "why" behind disposal procedures is critical for ensuring compliance and safety. The disposal protocol for this compound is dictated by its specific hazard profile.
Core Hazards:
-
High Aquatic Toxicity: This is the most critical factor for disposal. The compound is classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal can cause significant harm to local water systems and the organisms within them. This is why sewer disposal is strictly prohibited.[1][4][5]
-
Human Health Risks: It is harmful if swallowed and may cause an allergic skin reaction (sensitization), which can become evident upon re-exposure.[2][3][6] Furthermore, it may cause damage to organs such as the kidneys, spleen, and central nervous system through prolonged or repeated exposure.[1][2]
-
Chemical Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to hazardous reactions, underscoring the importance of segregating waste streams.
This hazard profile necessitates that this compound be treated as a hazardous waste, requiring a dedicated and controlled disposal pathway.
Part 2: Personal Protective Equipment (PPE) & Handling
Before handling the chemical for any purpose, including disposal, ensuring adequate personal protection is mandatory.
| PPE Item | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can cause irritation and allergic sensitization.[4] |
| Eye Protection | Chemical safety goggles or glasses. | To protect eyes from dust particles or splashes of solutions, which can cause irritation.[6] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved respirator in poorly ventilated areas. | To prevent inhalation, which can cause respiratory tract irritation.[6] |
Handling Precaution: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation and dust generation.[7]
Part 3: Disposal & Spill Management Workflow
The following diagram and protocols outline the decision-making process and step-by-step procedures for managing waste containing this compound.
Caption: Decision workflow for handling this compound waste.
Protocol 3.1: Management of Small Spills
A small, manageable spill is one that can be cleaned by trained laboratory personnel without significant risk.
For Solid Spills:
-
Evacuate and Ventilate: Ensure unnecessary personnel leave the area and increase ventilation.[4]
-
Don PPE: Wear the appropriate PPE as detailed in Part 2.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8]
-
Collection: Carefully sweep up the material and place it into a clearly labeled, sealable hazardous waste container.[1] Crucially, do not dry sweep in a manner that creates dust .[9] A wet method or a vacuum equipped with a HEPA filter is preferable.
-
Final Cleanup: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.
-
Labeling: Seal and label the container according to the procedure in Protocol 3.3.
For Liquid (Solution) Spills:
-
Evacuate and Ventilate: As above.
-
Don PPE: As above.
-
Containment: Surround the spill with an inert absorbent material (e.g., clay, diatomaceous earth, or commercial spill pads) to prevent it from spreading.[4]
-
Absorption: Absorb the spilled solution with the inert material.
-
Collection: Carefully scoop the saturated absorbent material into a clearly labeled, sealable hazardous waste container.[4]
-
Labeling: Seal and label the container according to the procedure in Protocol 3.3.
Protocol 3.2: Routine Waste Accumulation
This protocol applies to the collection of waste generated from routine experimental procedures.
-
Designate Waste Containers: Use separate, dedicated hazardous waste containers for solid and liquid waste streams containing this compound.
-
Solid Waste: Unused chemical, contaminated consumables (e.g., weigh boats, gloves, pipette tips).
-
Aqueous Waste: Solutions containing the dissolved chemical.
-
-
Segregation: Ensure these waste containers are not used for any other incompatible chemical waste, particularly strong acids or oxidizers.[1]
-
Collection:
-
For solids, place the waste directly into the designated solid waste container.
-
For liquids, pour the waste solution directly into the designated aqueous waste container using a funnel.
-
-
Container Management: Keep waste containers closed at all times, except when adding waste.
-
Labeling: Label the container immediately upon starting accumulation, as detailed in Protocol 3.3.
Protocol 3.3: Hazardous Waste Labeling
Proper labeling is a legal requirement and essential for safe handling by waste management professionals.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: This compound
-
A clear indication of the hazards, including "Toxic" and "Environmental Hazard / Aquatic Toxicity"
-
The accumulation start date (the date the first drop of waste was added).
-
An approximate percentage of the chemical in the waste matrix.
Part 4: Final Disposition
On-Site Chemical Neutralization is NOT Recommended
While chemical neutralization can be a valid disposal method for some substances, it is not recommended for this compound in a standard laboratory setting. The reasons are twofold:
-
Incomplete Reaction Risk: An incomplete neutralization reaction could produce byproducts that are equally or more hazardous.
-
Environmental Hazard: The primary hazard is aquatic toxicity, which is not necessarily eliminated by a simple acid-base neutralization.
The authoritative and safest method is professional disposal.
Storage and Professional Disposal:
-
Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be secure, away from drains, and segregated from incompatible materials.[10]
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][11] These professionals are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations, likely via high-temperature incineration at a permitted facility.[1]
By adhering to this comprehensive guide, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific practice.
References
- 4-(Methylamino)
- 4-(Methylamino)phenol sulfate Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Material Safety Data Sheet 4-(Methylamino)
- Safety Data Sheet: 4-(Methylamino)
- Safety Data Sheet: 4-(Methylamino)
- Safety Data Sheet: 4-(Methylamino)
- n-Methyl-p-aminophenol.
- Phenol Standard Operating Procedure.Yale Environmental Health & Safety.
- Safety D
- Safety D
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US Environmental Protection Agency.
- Aminophenols (mixed isomers) Hazard Summary. (2007). New Jersey Department of Health.
- Method 604: Phenols.US Environmental Protection Agency.
- 3-Aminophenol Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Neutralization of acidic catalysts in production of phenol.
- Phenol - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies.
- Material Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
